molecular formula C21H36O5 B15582969 15-Methylprostaglandin E1

15-Methylprostaglandin E1

Cat. No.: B15582969
M. Wt: 368.5 g/mol
InChI Key: OMNFCPCBKCERJP-ZDXRXLRSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Methylprostaglandin E1 is a useful research compound. Its molecular formula is C21H36O5 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

IUPAC Name

7-[3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/t16?,17?,19?,21-/m0/s1

InChI Key

OMNFCPCBKCERJP-ZDXRXLRSSA-N

Origin of Product

United States

Foundational & Exploratory

15-Methylprostaglandin E1 discovery and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 15-Methylprostaglandin E1: Discovery, Synthesis, and Mechanism of Action

Introduction

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that mediate a host of responses in the body.[1] Prostaglandin (B15479496) E1 (PGE1), also known as Alprostadil, is a potent member of this family with significant vasodilatory properties, making it clinically useful for various vascular diseases.[2][3] However, the therapeutic application of natural PGE1 is hampered by its rapid metabolic inactivation. The primary metabolic pathway involves the enzymatic oxidation of the C-15 hydroxyl group to a ketone by 15-hydroxyprostaglandin dehydrogenase (PGDH), rendering the molecule biologically inactive.[4]

To overcome this limitation, chemically stable analogues were developed. This compound is a synthetic analogue of PGE1 designed for enhanced metabolic stability and a longer duration of action.[5][6] The key structural modification is the addition of a methyl group at the C-15 position. This substitution sterically hinders the PGDH enzyme, preventing the oxidation of the adjacent hydroxyl group and thereby prolonging the compound's biological activity.[7] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound for researchers and drug development professionals.

Discovery and Rationale for Development

The development of 15-methylated prostaglandin analogues was a direct response to the therapeutic challenges posed by the rapid metabolism of natural prostaglandins. Researchers sought to create molecules that retained the potent biological activity of the parent compound but with improved pharmacokinetic profiles.

  • The Problem of Metabolism: Natural PGE1 has a very short half-life in circulation due to rapid enzymatic degradation, primarily in the lungs. This necessitates continuous intravenous infusion for sustained therapeutic effect.

  • The Chemical Solution: The synthesis of misoprostol (B33685), a PGE1 analogue, demonstrated that structural modifications could enhance stability and oral activity. A key modification was the addition of a methyl group at the C-16 position to prevent metabolic oxidation.[6] A similar principle was applied to create this compound. By placing a methyl group directly at the C-15 carbon, the site of enzymatic attack, the molecule is rendered resistant to PGDH.[7]

  • Resulting Analogue: The resulting compound, (15S)-15-methyl prostaglandin E1, retains the core structure and stereochemistry of PGE1 necessary for receptor binding while exhibiting a significantly increased duration of action.[5] This modification allows for less frequent administration and more stable therapeutic effects, as demonstrated by its ability to induce a marked and sustained neutrophilia in rats after a single subcutaneous injection.[5]

Mechanism of Action and Signaling Pathways

Like its parent compound, this compound exerts its biological effects by acting as an agonist at the four E-type prostaglandin (EP) receptors: EP1, EP2, EP3, and EP4.[8][9] These are G-protein-coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.[2]

  • EP1 Receptor: Couples to Gq protein, activating phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium (Ca2+) levels and the activation of Protein Kinase C (PKC).[8]

  • EP2 and EP4 Receptors: Couple to Gs protein, which activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[8] PGE1 is known to induce vasodilation through the cAMP pathway via EP2 and EP4 receptors.[8]

  • EP3 Receptor: This receptor has multiple splice variants and can couple to Gi protein, which inhibits adenylyl cyclase and decreases intracellular cAMP levels.[8]

The diverse physiological effects of 15-Methyl-PGE1 are determined by the specific expression pattern of these EP receptor subtypes in different tissues.

PGE1_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE1 15-Methyl-PGE1 EP1 EP1 Receptor PGE1->EP1 EP2 EP2 Receptor PGE1->EP2 EP3 EP3 Receptor PGE1->EP3 EP4 EP4 Receptor PGE1->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC1 Adenylyl Cyclase (AC) Gs->AC1 Activates AC2 Adenylyl Cyclase (AC) Gi->AC2 Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_up ↑ cAMP AC1->cAMP_up cAMP_down ↓ cAMP AC2->cAMP_down Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Response1 Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response1 Response2 Physiological Response (e.g., Vasodilation, Inflammation) cAMP_up->Response2 Response3 Physiological Response (e.g., Inhibition of Secretion) cAMP_down->Response3

Caption: Signaling pathways of this compound via EP receptors.

Quantitative Data
LigandReceptorBinding Affinity (Ki, nM)Primary Signaling Pathway
PGE1EP1~40Gq (↑ Ca2+)
EP2-Gs (↑ cAMP)
EP3High AffinityGi (↓ cAMP) / Gs
EP4High AffinityGs (↑ cAMP)
PGE2EP1~25Gq (↑ Ca2+)
EP2-Gs (↑ cAMP)
EP31.6Gi (↓ cAMP) / Gs
EP41.1Gs (↑ cAMP)

Data compiled from references[9][10][11]. Note: Absolute values vary between studies; this table represents relative affinities.

CompoundApplicationDosageEffect
(15S)-15-Methyl PGE1Induction of Neutrophilia1 mg/kg (s.c. in rats)Absolute neutrophil count peak at 6 hours.[5]

Chemical Synthesis

The total synthesis of prostaglandins is a significant challenge in organic chemistry due to the presence of multiple stereocenters, sensitive functional groups, and two distinct side chains on a five-membered ring. Syntheses of 15-Methyl-PGE1 are typically adapted from established routes for natural PGE1.

A common strategy involves the use of a key intermediate, often the "Corey lactone," which contains the correct stereochemistry for the cyclopentane (B165970) core. The synthesis of 15-methylated prostaglandins introduces a key modification: the reaction of the C-15 ketone precursor with a methylating agent, such as a methyl Grignard reagent (MeMgBr) or trimethylaluminium (AlMe3).[7] This step converts the ketone into a tertiary alcohol and introduces the crucial methyl group.[7]

The following workflow outlines a general, conceptual pathway for the synthesis of 15-Methyl-PGE1, starting from a suitable cyclopentenone intermediate.

Synthesis_Workflow Start Corey Lactone Derivative Step1 Oxidation & Functionalization Start->Step1 Intermediate1 Cyclopentenone Intermediate Step1->Intermediate1 Step2 Conjugate Addition (Lower ω-chain precursor) Intermediate1->Step2 Intermediate2 Enone with Lower Side Chain Step2->Intermediate2 Step3 Methylation of C-15 Ketone (e.g., MeMgBr) Intermediate2->Step3 Intermediate3 15-Methylated Prostaglandin Core Step3->Intermediate3 Step4 Wittig Reaction (Upper α-chain) Intermediate3->Step4 Intermediate4 Protected 15-Methyl-PGE1 Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 Final 15-Methyl-PGE1 Step5->Final

References

An In-depth Technical Guide to the Mechanism of Action of 15-Methylprostaglandin E1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylprostaglandin E1 (15-methyl-PGE1) is a synthetic analog of the naturally occurring Prostaglandin (B15479496) E1 (PGE1). The introduction of a methyl group at the C-15 position renders the molecule more resistant to metabolic degradation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological half-life and activity.[1] This modification, however, can also alter its interaction with prostaglandin receptors, leading to a distinct pharmacological profile. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with E-type prostanoid (EP) receptors and the subsequent downstream signaling cascades.

Core Mechanism: Interaction with E-Type Prostanoid (EP) Receptors

The physiological effects of this compound are mediated through its binding to and activation of the four subtypes of the prostaglandin E2 receptor (EP receptors), designated EP1, EP2, EP3, and EP4. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling pathways. The specific physiological response to this compound in a given tissue is therefore dependent on the expression profile of these EP receptor subtypes.

Data Presentation: Prostaglandin E1 Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the parent compound, Prostaglandin E1 (PGE1), for the four human EP receptor subtypes. This data is presented to offer a point of reference for the potential activity of this compound.

Table 1: Binding Affinity (Ki) of Prostaglandin E1 for Human EP Receptors

Receptor SubtypeG-Protein CouplingKi (nM) for PGE1
EP1 Gq~40
EP2 GsData not readily available
EP3 GiData not readily available
EP4 GsData not readily available

Table 2: Functional Potency (EC50) of Prostaglandin E1 at Human EP Receptors

Receptor SubtypeSecond MessengerEC50 (nM) for PGE1
EP1 ↑ intracellular Ca²⁺Data not readily available
EP2 ↑ cAMPData not readily available
EP3 ↓ cAMPData not readily available
EP4 ↑ cAMPData not readily available

Note: The absence of specific Ki and EC50 values for PGE1 at all EP receptor subtypes in readily available literature highlights the complexity and context-dependent nature of these measurements. The provided value for EP1 is based on available data for the mouse receptor and serves as an approximation.

Downstream Signaling Pathways

The activation of each EP receptor subtype by this compound initiates a specific downstream signaling cascade, leading to diverse cellular responses.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration activates various calcium-dependent enzymes and cellular processes.

EP1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 15_Me_PGE1 15-Methyl-PGE1 EP1 EP1 Receptor 15_Me_PGE1->EP1 Gq Gq EP1->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Initiates

Caption: EP1 Receptor Signaling Pathway.

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors are coupled to the Gs family of G-proteins. Ligand binding to these receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, modulating their activity and leading to a range of cellular responses, including smooth muscle relaxation and modulation of inflammation.

EP2_EP4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 15_Me_PGE1 15-Methyl-PGE1 EP2_EP4 EP2 / EP4 Receptor 15_Me_PGE1->EP2_EP4 Gs Gs EP2_EP4->Gs AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Inflammation Modulation) PKA->Cellular_Response Phosphorylates targets

Caption: EP2 and EP4 Receptor Signaling Pathway.

EP3 Receptor Signaling

The EP3 receptor is primarily coupled to the Gi family of G-proteins. Activation of the EP3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This counteracts the signaling from Gs-coupled receptors and can lead to effects such as smooth muscle contraction in some tissues.

EP3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 15_Me_PGE1 15-Methyl-PGE1 EP3 EP3 Receptor 15_Me_PGE1->EP3 Gi Gi EP3->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP_decrease ↓ cAMP AC->cAMP_decrease Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) cAMP_decrease->Cellular_Response

Caption: EP3 Receptor Signaling Pathway.

Experimental Protocols

The characterization of the interaction between this compound and EP receptors involves a series of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for each EP receptor subtype.

Objective: To quantify the affinity of a test compound (this compound) for a specific receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).

  • Radiolabeled PGE2 (e.g., [³H]PGE2).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, [³H]PGE2 (at a concentration near its Kd), and varying concentrations of unlabeled this compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]PGE2 against the logarithm of the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents: Cell Membranes (EPx) [³H]PGE2 15-Me-PGE1 Incubate Incubate Components (Membranes + [³H]PGE2 + 15-Me-PGE1) Start->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters (Remove Non-specific Binding) Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis (Determine IC50 and Ki) Count->Analyze

References

An In-Depth Technical Guide to 15-Methylprostaglandin E1: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylprostaglandin E1 (15-mPGE1) is a synthetic analog of the naturally occurring Prostaglandin (B15479496) E1 (PGE1). The introduction of a methyl group at the C-15 position confers significant metabolic stability by hindering oxidation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological half-life and enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 15-mPGE1. It includes detailed tables of quantitative data, descriptions of experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in pharmacology, drug discovery, and related fields.

Chemical Structure and Properties

This compound is a prostanoid, a subclass of eicosanoids, characterized by a cyclopentane (B165970) ring and two side chains. The systematic IUPAC name for this compound is 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid.[1]

Chemical Structure

The chemical structure of this compound is depicted below:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₁H₃₆O₅[1]
Molecular Weight 368.5 g/mol [1]
CAS Number 35700-26-6[1]
IUPAC Name 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid[1]
Boiling Point 501.7°C at 760 mmHg[2]
Solubility DMSO: >100 mg/mLEthanol: >100 mg/mLDMF: >100 mg/mL10 mM Na₂CO₃: >6.5 mg/mLPBS (pH 7.2): >10 mg/mL[3]
Stability Stable for ≥ 2 years when stored at -20°C.[3]

Biological Activity and Mechanism of Action

This compound, as a stable analog of PGE1, interacts with prostaglandin E (EP) receptors, which are a group of four G-protein coupled receptors (GPCRs) designated as EP1, EP2, EP3, and EP4. The activation of these receptors initiates various downstream signaling cascades, leading to a range of physiological effects.

Interaction with EP Receptors and Downstream Signaling

The differential coupling of EP receptors to various G-proteins results in diverse cellular responses. The table below summarizes the known signaling pathways associated with each EP receptor subtype.

Receptor SubtypeG-Protein CouplingSecond MessengerCellular ResponseReference
EP1 Gq↑ IP₃, ↑ DAG, ↑ Ca²⁺Smooth muscle contraction, Ion transport[4]
EP2 Gs↑ cAMPSmooth muscle relaxation, Inflammation, Immunomodulation[4]
EP3 Gi↓ cAMPInhibition of neurotransmission, Platelet aggregation, Smooth muscle contraction[4]
EP4 Gs↑ cAMPSmooth muscle relaxation, Inflammation, Bone remodeling[4]

The binding of 15-mPGE1 to these receptors is expected to trigger these pathways, although specific binding affinities and potencies for 15-mPGE1 are not extensively documented in publicly available literature. The following diagram illustrates the general signaling pathways of EP receptors.

EP_Receptor_Signaling cluster_membrane Cell Membrane cluster_receptors EP Receptors cluster_cytoplasm Cytoplasm PGE1 15-mPGE1 EP1 EP1 PGE1->EP1 EP2 EP2 PGE1->EP2 EP3 EP3 PGE1->EP3 EP4 EP4 PGE1->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Response Cellular Response Ca2->Response AC_up Adenylate Cyclase Gs->AC_up cAMP_up ↑ cAMP AC_up->cAMP_up PKA PKA cAMP_up->PKA AC_down Adenylate Cyclase Gi->AC_down cAMP_down ↓ cAMP AC_down->cAMP_down cAMP_down->Response PKA->Response PKC->Response

Caption: General signaling pathways of EP receptors.

Effects on Smooth Muscle

This compound exhibits effects on smooth muscle tissue. While its parent compound, PGE1, is known to be a potent vasodilator and relaxant of certain smooth muscles, the effects of 15-mPGE1 can vary depending on the tissue and receptor subtype expression.

Effects on Neutrophils

A notable biological effect of this compound is its ability to induce neutrophilia. Subcutaneous injection in animal models has been shown to cause a significant increase in both relative and absolute neutrophil counts.[5] The peak of this effect is observed approximately 6 hours after administration.[5] This suggests a role for 15-mPGE1 in modulating the innate immune response.

Biological EffectSpecies/ModelDoseObservationReference
Neutrophilia Brown-Norway rats1 mg/kg (subcutaneous)Absolute neutrophil count increased from 2,451 ± 1,298/mm³ to 13,457 ± 6,038/mm³ at 6 hours post-injection.[5]

Experimental Protocols

Detailed experimental protocols are essential for the accurate study and characterization of this compound. The following sections outline general methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound is a multi-step process that is not extensively detailed in easily accessible literature, likely due to its proprietary nature. However, the general approach to prostaglandin synthesis often involves the Corey lactone, a key intermediate. The synthesis would typically proceed through the elaboration of the two side chains from a cyclopentanone (B42830) core, with specific stereochemical control to achieve the desired isomer.

A generalized workflow for prostaglandin synthesis is illustrated below:

Synthesis_Workflow A Starting Material (e.g., Cyclopentadiene) B Formation of Corey Lactone Intermediate A->B C Introduction of α-side chain B->C D Introduction of ω-side chain with 15-methyl group C->D E Functional Group Manipulations D->E F Purification (e.g., Chromatography) E->F G Final Product: This compound F->G

Caption: Generalized synthetic workflow for prostaglandins.

Smooth Muscle Contraction/Relaxation Assay

To assess the effect of 15-mPGE1 on smooth muscle, an organ bath assay is commonly employed.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., aorta, trachea, ileum) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Transducer Attachment: One end of the tissue is fixed, and the other is attached to an isometric force transducer to record changes in tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Drug Administration: this compound is added to the bath in a cumulative or non-cumulative manner to generate a dose-response curve.

  • Data Recording and Analysis: Changes in tension are recorded, and the data are analyzed to determine parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response).

Neutrophil Activation Assay

The effect of 15-mPGE1 on neutrophil activation can be assessed by measuring various cellular responses, such as chemotaxis, degranulation, or the production of reactive oxygen species (ROS).

Methodology for Chemotaxis Assay (Boyden Chamber):

  • Neutrophil Isolation: Neutrophils are isolated from whole blood using density gradient centrifugation.

  • Assay Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower compartment is filled with a solution containing 15-mPGE1 or a known chemoattractant as a positive control.

  • Cell Loading: Isolated neutrophils are placed in the upper compartment.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell migration.

  • Quantification: After incubation, the number of neutrophils that have migrated through the membrane to the lower compartment is quantified by microscopy or flow cytometry.

The following diagram illustrates a typical experimental workflow for a neutrophil activation assay.

Neutrophil_Activation_Workflow cluster_responses Possible Responses to Measure A Isolate Neutrophils from Whole Blood B Treat Neutrophils with This compound A->B C Stimulate with Activating Agent (e.g., fMLP, PMA) B->C D Measure Response C->D Resp1 Chemotaxis D->Resp1 Resp2 Degranulation (e.g., Elastase Release) D->Resp2 Resp3 ROS Production (e.g., Luminol Assay) D->Resp3

Caption: Workflow for a neutrophil activation assay.

Conclusion

This compound is a metabolically stable analog of PGE1 with distinct biological activities, including the modulation of smooth muscle function and the induction of neutrophilia. Its interaction with the family of EP receptors initiates a variety of cellular signaling pathways. This technical guide has provided a foundational overview of its chemical structure, properties, and biological effects, along with generalized experimental protocols. Further research is warranted to fully elucidate the specific receptor binding affinities, potencies, and detailed downstream signaling mechanisms of this compound to better understand its therapeutic potential.

References

The Biological Activity of (15S)-15-methyl Prostaglandin E1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(15S)-15-methyl prostaglandin (B15479496) E1 , a synthetic and metabolically stabilized analog of prostaglandin E1 (PGE1), is a pharmacologically significant molecule with diverse biological activities. Widely known as misoprostol (B33685) , this compound exhibits potent effects on various physiological systems, primarily through its interaction with prostaglandin E (EP) receptors. This technical guide provides an in-depth overview of the biological activity of (15S)-15-methyl prostaglandin E1, detailing its receptor binding profile, mechanism of action, and key physiological effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Chemical and Physical Properties

PropertyValue
Chemical Name (11α,13E)-11,15-dihydroxy-15-methyl-9-oxoprost-13-en-1-oic acid
Synonyms Misoprostol, SC-29333
Molecular Formula C₂₁H₃₆O₅
Molecular Weight 382.5 g/mol
CAS Number 59122-46-2
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, methanol, and chloroform; slightly soluble in water

Receptor Binding Affinity

(15S)-15-methyl prostaglandin E1 exerts its biological effects by acting as an agonist at prostaglandin E receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors. The binding affinities (Ki) for misoprostol at these receptor subtypes are summarized in the table below. For comparison, the binding affinity of the parent compound, Prostaglandin E1 (PGE1), is also included where data is available.

Receptor SubtypeLigandBinding Affinity (Ki) [nM]Reference
EP1 (15S)-15-methyl PGE1 (Misoprostol)120[1]
Prostaglandin E1 (PGE1)165[2]
EP2 (15S)-15-methyl PGE1 (Misoprostol)34
EP3 (15S)-15-methyl PGE1 (Misoprostol)7.9
EP4 (15S)-15-methyl PGE1 (Misoprostol)23

Signaling Pathways

The activation of EP receptors by (15S)-15-methyl prostaglandin E1 initiates distinct intracellular signaling cascades, depending on the receptor subtype. The primary signaling pathways are depicted in the following diagrams.

EP1_Signaling Misoprostol (15S)-15-methyl PGE1 EP1 EP1 Receptor Misoprostol->EP1 Binds Gq Gq EP1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

EP1 Receptor Signaling Pathway

EP2_EP4_Signaling Misoprostol (15S)-15-methyl PGE1 EP2_EP4 EP2 / EP4 Receptors Misoprostol->EP2_EP4 Binds Gs Gs EP2_EP4->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response

EP2 and EP4 Receptor Signaling Pathway

EP3_Signaling Misoprostol (15S)-15-methyl PGE1 EP3 EP3 Receptor Misoprostol->EP3 Binds Gi Gi EP3->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits Cellular_Response Cellular Response (e.g., smooth muscle contraction, inhibition of acid secretion) Gi->Cellular_Response ATP ATP AC->ATP Inhibits conversion cAMP cAMP ATP->cAMP

EP3 Receptor Signaling Pathway

Key Biological Activities and Quantitative Data

Gastrointestinal Cytoprotection

(15S)-15-methyl prostaglandin E1 is a potent inhibitor of gastric acid secretion and also stimulates the secretion of protective mucus and bicarbonate in the stomach. These dual actions contribute to its efficacy in preventing and healing gastrointestinal ulcers, particularly those induced by non-steroidal anti-inflammatory drugs (NSAIDs).

ParameterSpeciesModel(15S)-15-methyl PGE1 Dose/ConcentrationEffectReference
Gastric Acid Secretion HumanIn vivo200 µg (oral)Significant inhibition for 2 hours post-dosing
Gastric Acid Secretion RatPylorus Ligation100 µg/kg (intraduodenal)Significant reduction in acid volume and total acidity
Mucus Secretion RatIn vivo100 µg/kg (oral)Increased gastric mucus production
Uterine Contractility

(15S)-15-methyl prostaglandin E1 is a powerful uterotonic agent, inducing contractions of the myometrium. This property is utilized clinically for labor induction, termination of pregnancy, and prevention of postpartum hemorrhage.

ParameterSpeciesModel(15S)-15-methyl PGE1 ConcentrationEffectReference
Uterine Contraction HumanIn vitro (myometrial strips)10⁻⁵ MSignificant increase in contractility[3]
Labor Induction HumanIn vivo25-50 µg (vaginal/oral)Effective for cervical ripening and labor induction[4][5]

Experimental Protocols

Radioligand Binding Assay for EP Receptors

This protocol outlines a general procedure for determining the binding affinity of (15S)-15-methyl prostaglandin E1 to EP receptors expressed in cell membranes.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing EP receptors start->prepare_membranes incubate Incubate membranes with radiolabeled PGE₂ and varying concentrations of unlabeled (15S)-15-methyl PGE1 prepare_membranes->incubate separate Separate bound and free radioligand (e.g., rapid filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC₅₀ and calculate Ki quantify->analyze end End analyze->end

Workflow for Radioligand Binding Assay

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human EP receptor subtype of interest (e.g., HEK293 cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Determine protein concentration using a standard method (e.g., BCA assay).[6]

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of radiolabeled PGE₂ (e.g., [³H]PGE₂) to each well.

    • Add increasing concentrations of unlabeled (15S)-15-methyl prostaglandin E1 (or PGE1 for comparison).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[6]

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[6]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of the competing ligand.

    • Determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vitro Uterine Contractility Assay

This protocol describes the measurement of uterine smooth muscle contractility in response to (15S)-15-methyl prostaglandin E1 using an isolated organ bath system.[7]

Methodology:

  • Tissue Preparation:

    • Obtain uterine tissue from a suitable animal model (e.g., rat) or human biopsies.

    • Dissect longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide) in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[7]

  • Organ Bath Setup:

    • Mount the myometrial strips in organ baths containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).

    • Connect one end of the strip to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for a period (e.g., 60-90 minutes) until spontaneous contractions stabilize.[7]

  • Experimental Procedure:

    • Record baseline spontaneous contractile activity (frequency and amplitude).

    • Add cumulative concentrations of (15S)-15-methyl prostaglandin E1 to the organ bath at regular intervals.

    • Record the changes in contractile force and frequency in response to each concentration.

  • Data Analysis:

    • Measure the amplitude (force) and frequency of contractions at baseline and after the addition of each drug concentration.

    • Express the contractile response as a percentage of the maximal response or baseline activity.

    • Construct a concentration-response curve and determine the EC₅₀ value (the concentration of the drug that produces 50% of the maximal response).

In Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model)

This protocol details a common in vivo method to assess the inhibitory effect of (15S)-15-methyl prostaglandin E1 on gastric acid secretion in rats.[8][9]

Pylorus_Ligation_Workflow start Start fast_rats Fast rats overnight start->fast_rats anesthetize Anesthetize the rats fast_rats->anesthetize ligate_pylorus Surgically ligate the pylorus anesthetize->ligate_pylorus administer_drug Administer (15S)-15-methyl PGE1 or vehicle ligate_pylorus->administer_drug collect_contents Sacrifice rats after a set time and collect gastric contents administer_drug->collect_contents measure_parameters Measure volume, pH, and titratable acidity of gastric juice collect_contents->measure_parameters analyze Analyze and compare results between treated and control groups measure_parameters->analyze end End analyze->end

Workflow for Pylorus Ligation Gastric Acid Secretion Assay

Methodology:

  • Animal Preparation:

    • Fast adult rats (e.g., Wistar or Sprague-Dawley) for a specified period (e.g., 18-24 hours) with free access to water.[9]

    • Anesthetize the rats using a suitable anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine and xylazine).

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the stomach.

    • Carefully ligate the pyloric end of the stomach using a silk suture, being cautious not to obstruct the blood supply.[8]

    • Close the abdominal incision.

  • Drug Administration:

    • Administer (15S)-15-methyl prostaglandin E1 or the vehicle control, typically via the oral or intraduodenal route.

  • Sample Collection and Analysis:

    • After a predetermined time (e.g., 4 hours), sacrifice the animals by a humane method.

    • Dissect out the stomach and collect the gastric contents into a graduated centrifuge tube.

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric contents to remove any solid debris.

    • Determine the pH of the supernatant using a pH meter.

    • Titrate the supernatant with a standardized solution of sodium hydroxide (B78521) (e.g., 0.01 N NaOH) to a specific pH (e.g., pH 7.0) to determine the total acidity.[8]

  • Data Analysis:

    • Calculate the total acid output (volume x acidity).

    • Compare the gastric volume, pH, and total acid output between the drug-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

(15S)-15-methyl prostaglandin E1 is a potent synthetic analog of PGE1 with a well-defined biological activity profile. Its primary actions are mediated through the activation of EP receptors, leading to significant effects on the gastrointestinal and reproductive systems. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working with this important compound. Further research to fully elucidate the comparative pharmacology of (15S)-15-methyl prostaglandin E1 and its parent compound, PGE1, across all EP receptor subtypes will provide a more complete understanding of its therapeutic potential and mechanism of action.

References

An In-depth Technical Guide on 15-Methylprostaglandin E1 Receptor Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and associated signaling pathways of 15-Methylprostaglandin E1. Given the structural and functional similarity, and the greater availability of binding data, this guide will focus on its well-characterized synthetic analog, misoprostol (B33685) (15-deoxy-16-hydroxy-16-methyl PGE1), as a representative compound. Misoprostol is a prostaglandin (B15479496) E1 (PGE1) analog that has demonstrated agonist activity at E-prostanoid (EP) receptors.[1][2] Understanding its interaction with these receptors is crucial for the development of targeted therapeutics with improved selectivity and reduced side effects.

Quantitative Binding Affinity Data

The binding affinity of misoprostol for various EP receptor subtypes has been characterized in several studies. The following table summarizes the key quantitative data, primarily Ki (inhibition constant) values, which represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. Lower Ki values indicate higher binding affinity.

Receptor SubtypeLigandSpeciesCell Line/TissueRadioligandKi (nM)Reference
EP1MisoprostolMouseCloned mouse EP1 in CHO[3H]PGE2120Kiriyama et al., 1997[1]
EP2MisoprostolMouseCloned mouse EP2 in CHO[3H]PGE2250Kiriyama et al., 1997[1]
EP3MisoprostolMouseCloned mouse EP3 in CHO[3H]PGE267Kiriyama et al., 1997[1]
EP4MisoprostolMouseCloned mouse EP4 in CHO[3H]PGE267Kiriyama et al., 1997[1]

Experimental Protocols

The determination of receptor binding affinity is typically achieved through radioligand displacement assays. Below is a detailed, representative methodology for such an experiment.

2.1. Radioligand Displacement Assay for EP Receptors

This protocol describes a competitive binding assay using membranes from Chinese Hamster Ovary (CHO) cells stably expressing a specific human EP receptor subtype and [3H]PGE2 as the radioligand.

Materials:

  • Cell Membranes: CHO cell membranes previously prepared and stored at -80°C.

  • Radioligand: [3H]Prostaglandin E2 ([3H]PGE2)

  • Unlabeled Ligand: Misoprostol (or other competing ligands)

  • Assay Buffer: 10 mM MES (pH 6.0), 1 mM EDTA, 10 mM MgCl2

  • Scintillation Cocktail

  • 96-well Filter Plates

  • Scintillation Counter

Procedure:

  • Thaw and Prepare Membranes: Thaw the frozen cell membranes on ice. Once thawed, homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay). Dilute the membranes to the desired final concentration in the assay buffer.

  • Prepare Ligand Solutions: Prepare serial dilutions of the unlabeled ligand (misoprostol) in the assay buffer. Also, prepare a solution of the radioligand ([3H]PGE2) at a concentration that is typically at or below its Kd for the receptor.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Unlabeled ligand at various concentrations (for competition curve) or buffer alone (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).

    • Radioligand ([3H]PGE2).

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After washing, the filters are dried, and a scintillation cocktail is added to each well. The radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that displaces 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Thaw & Homogenize CHO Cell Membranes Incubation Incubate Components in 96-well Plate Membranes->Incubation Radioligand Prepare [3H]PGE2 Solution Radioligand->Incubation Competitor Prepare Serial Dilutions of Misoprostol Competitor->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 & Ki (Cheng-Prusoff) Counting->Analysis

Fig. 1: Experimental workflow for a radioligand displacement assay.

Signaling Pathways

Prostaglandin E1 and its analogs, including this compound and misoprostol, exert their physiological effects by binding to four subtypes of G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to a different G-protein, leading to distinct downstream signaling cascades.

  • EP1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA).

  • EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Signaling_Pathways cluster_ligand cluster_receptors EP Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Ligand 15-Methyl-PGE1 (Misoprostol) EP1 EP1 Ligand->EP1 EP2 EP2 Ligand->EP2 EP3 EP3 Ligand->EP3 EP4 EP4 Ligand->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C Gq->PLC AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP_inc->PKA Reduced_PKA Reduced PKA Activity cAMP_dec->Reduced_PKA

Fig. 2: Signaling pathways of EP receptors upon ligand binding.

Conclusion

This compound, and its analog misoprostol, exhibit a distinct binding profile for the EP receptor subtypes, with a notable affinity for EP3 and EP4 receptors. The activation of these receptors initiates diverse intracellular signaling cascades, underscoring the pleiotropic effects of this class of compounds. A thorough understanding of these receptor interactions and downstream signaling is paramount for the rational design of novel therapeutics targeting the prostaglandin system for a variety of pathological conditions. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals in the field of drug development.

References

In Vitro Effects of 15-Methylprostaglandin E1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylprostaglandin E1 (15-mPGE1) is a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), a naturally occurring eicosanoid with a wide range of physiological and pharmacological effects. The methylation at the C15 position confers resistance to metabolic degradation, thereby prolonging its biological activity. This technical guide provides an in-depth overview of the in vitro effects of 15-mPGE1, with a focus on its mechanism of action, effects on various cell types, and the associated signaling pathways. Due to the limited availability of specific quantitative data for 15-mPGE1 in the public domain, this guide will also draw upon the extensive in vitro data available for its parent compound, PGE1, as a close structural and functional analog.

Data Presentation: Quantitative Effects

The following tables summarize the quantitative data on the in vitro effects of Prostaglandin E1 (PGE1), which are expected to be comparable to those of this compound. It is important to note that these values should be considered as approximations for 15-mPGE1, and specific dose-response studies for the methylated analog are recommended for precise characterization.

Table 1: Effects on Myometrial Contractility

Cell/Tissue TypeParameter MeasuredAgonistConcentrationEffectCitation
Human Myometrial StripsMyometrial Contractility (Area Under the Curve)PGE110⁻⁵ mol/LSignificant increase in contractility up to 90 minutes.[1][2]
Human Myometrial StripsTotal Collagen ContentPGE110⁻⁵ mol/LSignificant decrease after 360 minutes of incubation.[1][2]

Table 2: Cytoprotective and Apoptotic Effects on Gastric Mucosal Cells

Cell/Tissue TypeParameter MeasuredAgonistEffectCitation
Guinea Pig Gastric Mucosal CellsSpontaneous ApoptosisPGE1Dose-dependent inhibition of apoptosis and increased cell viability.[3]
Human Gastric MucosaEthanol-induced DamageMisoprostol (PGE1 analog)Significant prevention of gastric mucosal injury.[4][5]

Table 3: Effects on Fibroblast Proliferation and Function

Cell/Tissue TypeParameter MeasuredAgonistConcentration RangeEffectCitation
BALB/c 3T3 FibroblastscAMP FormationPGE10.1-100 µMDose-dependent stimulation of cAMP formation.[6]
Human Periodontal Ligament FibroblastsProstaglandin E (PGE) SynthesisMechanical Stress + Interleukin-1β-Synergistic elevation of PGE synthesis.[7]
Human Periodontal Ligament FibroblastscAMP ProductionMechanical Stress + Interleukin-1β-Elevated cAMP production, secondary to PGE synthesis.[7]

Signaling Pathways

This compound, similar to PGE1, exerts its effects by binding to specific G protein-coupled receptors (GPCRs) known as E-prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling cascades.

EP Receptor Signaling Overview

EP_Receptor_Signaling cluster_ligand Ligand cluster_receptors EP Receptors cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects 15-mPGE1 15-mPGE1 EP1 EP1 15-mPGE1->EP1 EP2 EP2 15-mPGE1->EP2 EP3 EP3 15-mPGE1->EP3 EP4 EP4 15-mPGE1->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC Gs->AC Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_up cAMP ↑ AC->cAMP_up AC->cAMP_up cAMP_down cAMP ↓ Ca_up [Ca²⁺]i ↑ IP3_DAG->Ca_up PKA Protein Kinase A cAMP_up->PKA cAMP_up->PKA cAMP_PKA_Pathway 15-mPGE1 15-mPGE1 EP2_EP4 EP2/EP4 Receptor 15-mPGE1->EP2_EP4 Gs Gs Protein EP2_EP4->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive binds to PKA_active PKA (active) PKA_inactive->PKA_active activates CREB CREB PKA_active->CREB phosphorylates CRE CRE CREB->CRE binds to Gene_Expression Gene Expression (e.g., Proliferation, Differentiation) CRE->Gene_Expression regulates Organ_Bath_Workflow Tissue_Prep Myometrial Tissue Preparation Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Baseline Record Baseline Contractions Equilibration->Baseline Add_15mPGE1 Add 15-mPGE1 (Cumulative Doses) Baseline->Add_15mPGE1 Record_Response Record Contractile Response Add_15mPGE1->Record_Response Data_Analysis Data Analysis Record_Response->Data_Analysis

References

Early Research on 15-Methylprostaglandin E1 Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on 15-Methylprostaglandin E1 (15-methyl PGE1) analogues. Prostaglandin (B15479496) E1 (PGE1) is a naturally occurring eicosanoid with potent biological activities; however, its therapeutic potential is limited by rapid metabolism. The introduction of a methyl group at the C-15 position sterically hinders the key metabolic enzyme, 15-hydroxyprostaglandin dehydrogenase, leading to analogues with significantly increased duration of action and oral bioavailability. This guide details the synthesis, pharmacological activities, and signaling pathways of these important compounds, presenting quantitative data in structured tables and outlining key experimental methodologies.

I. Synthesis of this compound Analogues

The chemical synthesis of prostaglandins (B1171923) is a complex challenge due to the presence of multiple stereocenters and sensitive functional groups. Early and pivotal work in this area was pioneered by E.J. Corey, establishing a synthetic route via a key intermediate known as the Corey lactone.[1][2][3][4][5] This approach has been adapted for the synthesis of various prostaglandin analogues, including 15-methylated derivatives.

Experimental Protocol: Synthesis via Corey Lactone Intermediate (Generalized)

The synthesis of 15-methyl PGE1 analogues can be achieved through a multi-step process starting from the Corey lactone. The following is a generalized protocol based on established synthetic strategies:

  • Protection of Hydroxyl Groups: The free hydroxyl groups of the Corey lactone are protected, often as tetrahydropyranyl (THP) ethers, to prevent unwanted side reactions in subsequent steps.[3]

  • Reduction of the Lactone: The lactone is reduced to the corresponding lactol using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H).

  • Wittig Reaction for Alpha-Chain Installation: The upper side chain (alpha-chain) is introduced via a Wittig reaction with the phosphonium (B103445) salt of ω-carboxyheptyl bromide. This reaction forms the carboxylic acid side chain characteristic of prostaglandins.

  • Oxidation of the C-9 Hydroxyl Group: The hydroxyl group at the C-9 position is oxidized to a ketone to yield the E-series prostaglandin scaffold. This is a critical step in differentiating from the F-series prostaglandins.

  • Introduction of the Omega-Chain with the 15-Methyl Group: The lower side chain (omega-chain), containing the 15-methyl group, is introduced via a conjugate addition reaction. This typically involves the use of a cuprate (B13416276) reagent derived from a vinyl stannane (B1208499) precursor that incorporates the 15-methyl-15-hydroxyl moiety.

  • Deprotection: The protecting groups on the hydroxyl functions are removed under acidic conditions to yield the final this compound analogue.

II. Pharmacological Activity and Quantitative Data

15-Methyl PGE1 analogues exhibit a range of pharmacological activities, primarily mediated through their interaction with E-type prostanoid (EP) receptors. These receptors are G-protein coupled receptors (GPCRs) and are classified into four subtypes: EP1, EP2, EP3, and EP4.[6][7][8][9] The specific biological response to a PGE1 analogue is determined by its binding affinity and functional activity at these different receptor subtypes.

Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki or Kd) of PGE1 and some of its analogues for the various EP receptor subtypes.

CompoundEP1 Ki/Kd (nM)EP2 Ki/Kd (nM)EP3 Ki/Kd (nM)EP4 Ki/Kd (nM)Reference(s)
Prostaglandin E1 (PGE1)~40 (mouse)--1.45 (human)[10][11]
Misoprostol (B33685)----
Enisoprost (B1671294)----
Functional Activity

The functional activity of 15-methyl PGE1 analogues is often assessed through various in vitro and in vivo assays. The following tables present some of the key quantitative data from early research.

Table 2: In Vitro Functional Activity of PGE1 Analogues

AnalogueAssayPotency (IC50 / EC50 / ID50)Reference(s)
Prostaglandin E1Inhibition of ADP-induced platelet aggregationID50 = 8.25 ng/ml[12]
13,14-dihydro-PGE1Inhibition of ADP-induced platelet aggregationID50 = 10.8 ng/ml[12]
15-keto-PGE1Inhibition of ADP-induced platelet aggregationID50 = 16.2 µg/ml[12]
15-keto-13,14-dihydro-PGE1Inhibition of ADP-induced platelet aggregationID50 = 14.8 µg/ml[12]
MisoprostolInhibition of gastrin- and PACAP-evoked histamine (B1213489) and pancreastatin (B1591218) secretion from isolated rat stomach ECL cellsIC50 = 0.9 x 10⁻¹¹ M[13]
Sulprostone (EP3 agonist)Inhibition of gastrin- and PACAP-evoked histamine and pancreastatin secretion from isolated rat stomach ECL cellsIC50 = 2 x 10⁻¹¹ M[13]
Prostaglandin E1Inhibition of gastrin- and PACAP-evoked histamine and pancreastatin secretion from isolated rat stomach ECL cellsIC50 = 1-2 x 10⁻¹⁰ M[13]
Prostaglandin E2Inhibition of gastrin- and PACAP-evoked histamine and pancreastatin secretion from isolated rat stomach ECL cellsIC50 = 1-2 x 10⁻¹⁰ M[13]

Table 3: In Vivo Efficacy of 15-Methyl PGE Analogues

AnalogueModelEffectReference(s)
15(R)-15-methyl-PGE2 methyl esterGastric mucosal hemorrhage in rats induced by taurocholic acid and HCl9.9 µM (50 µg/Kg) significantly reduced the incidence of hemorrhage from 67.7% to 31.3%[14]
15(S)-15-methyl-PGE2 methyl esterInhibition of basal gastric acid secretion in man (oral administration)Inhibited basal acid secretion[15][16]
15(R)-15-methyl-PGE2 methyl esterInhibition of basal gastric acid secretion in man (oral administration)Inhibited basal acid secretion[15][16]
15(S)-15-methyl-PGE2 methyl esterInhibition of meal-induced gastric acid secretion in dogs (intravenous infusion)Dose-dependent inhibition (0.5-2.0 µg/kg/h)[17]

III. Signaling Pathways

The diverse biological effects of 15-methyl PGE1 analogues are a consequence of the distinct signaling pathways activated by the different EP receptor subtypes.

PGE1_Signaling_Pathways cluster_receptor PGE1 Analogue Binding cluster_gprotein G-Protein Coupling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effects PGE1 15-Methyl PGE1 Analogue EP1 EP1 Receptor PGE1->EP1 EP2 EP2 Receptor PGE1->EP2 EP3 EP3 Receptor PGE1->EP3 EP4 EP4 Receptor PGE1->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc PKA Protein Kinase A (PKA) Activation cAMP_inc->PKA Inhibition Inhibition of Cellular Processes cAMP_dec->Inhibition

Caption: PGE1 analogue signaling pathways via EP receptors.

IV. Experimental Workflows

Radioligand Binding Assay

A fundamental technique to determine the affinity of a 15-methyl PGE1 analogue for its receptors is the radioligand binding assay.[18][19][20][21][22]

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing EP receptors Incubate Incubate membranes with radioligand and varying concentrations of competitor Membrane_Prep->Incubate Radioligand Prepare radiolabeled PGE1 analogue ([³H]-PGE1) Radioligand->Incubate Competitor Prepare unlabeled 15-methyl PGE1 analogue Competitor->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Count Quantify radioactivity on filters using scintillation counting Filter->Count Analyze Determine IC50 and calculate Ki (inhibitory constant) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

The anti-inflammatory properties of 15-methyl PGE1 analogues can be evaluated in vivo using the carrageenan-induced paw edema model in rats.[23][24]

Anti_inflammatory_Assay cluster_grouping Animal Grouping cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_data_analysis Data Analysis Group Randomly assign rats to control and treatment groups Treat Administer 15-methyl PGE1 analogue or vehicle to respective groups Group->Treat Induce Inject carrageenan into the plantar surface of the rat's hind paw Treat->Induce Measure Measure paw volume or thickness at regular time intervals Induce->Measure Analyze Calculate the percentage inhibition of edema in treated groups compared to control Measure->Analyze

Caption: Workflow for the carrageenan-induced paw edema assay.

V. Conclusion

The early research into this compound analogues laid the groundwork for the development of clinically significant therapeutic agents. By overcoming the metabolic instability of the parent PGE1 molecule, these analogues offered enhanced potency and duration of action. The studies highlighted in this guide demonstrate their diverse pharmacological effects, from gastric cytoprotection and inhibition of gastric acid secretion to immunomodulation and regulation of smooth muscle tone. The elucidation of their interactions with the various EP receptor subtypes and the downstream signaling cascades has been crucial in understanding their mechanisms of action. The experimental protocols detailed herein represent the foundational methods used to characterize these important compounds, paving the way for their successful application in medicine. Further research continues to explore the full therapeutic potential of this versatile class of molecules.

References

Navigating the System: A Technical Guide to the Pharmacokinetics of 15-Methylprostaglandin E1 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive pharmacokinetic data for 15-Methylprostaglandin E1 in animal models is limited in publicly available literature. This guide provides an in-depth overview based on available information for closely related prostaglandin (B15479496) E1 analogs, namely misoprostol (B33685) and rioprostil (B1680645), as well as 16,16-dimethyl prostaglandin E2. These analogs share structural similarities and are expected to exhibit comparable metabolic pathways and pharmacokinetic behaviors. The data presented herein should be interpreted with this consideration.

Introduction to this compound and Its Pharmacokinetic Profile

This compound is a synthetic analog of prostaglandin E1 (PGE1), a lipid autacoid with potent physiological effects. The methylation at the C15 position is a critical structural modification designed to hinder rapid metabolism by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), thereby prolonging its biological half-life and enhancing its therapeutic potential.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models is paramount for predicting its safety and efficacy in humans. This technical guide summarizes the available pharmacokinetic data of its analogs, details relevant experimental protocols, and illustrates associated signaling pathways.

Quantitative Pharmacokinetic Data of Prostaglandin E1 Analogs

The following tables summarize the key pharmacokinetic parameters of several prostaglandin E1 analogs in various animal models. This data provides a foundational understanding of how these compounds behave in vivo.

Table 1: Pharmacokinetic Parameters of Misoprostol Acid (Active Metabolite of Misoprostol) in Rats

ParameterOral DoseValueReference
Tmax (h) 200 µg/kg0.46[2]
Cmax (pg/mL) 200 µg/kg287.6 ± 144.3[2][3]
t1/2 (h) 200 µg/kg0.33 - 0.67[2]

Table 2: Pharmacokinetic Parameters of Rioprostil in Rats

ParameterIntravenous DoseOral DoseReference
t1/2 (h) 0.004 - 10 mg/kg0.004 - 10 mg/kg[4]
0.22-[4]
Clearance (L/h/kg) 5.4-[4]
Bioavailability (%) -2[4]

Table 3: Pharmacokinetic Parameters of 16,16-dimethyl Prostaglandin E2 in Non-Human Primates (NHPs)

ParameterSubcutaneous DoseValueReference
Tmax (h) 0.1 mg/kgNot Reported[5]
Cmax (ng/mL) 0.1 mg/kg7.68[5]
AUC0–inf (ng·h/mL) 0.1 mg/kg29.20[5]
t1/2 (h) 0.1 mg/kg3.26[5]

Experimental Protocols for Pharmacokinetic Studies

A well-designed pharmacokinetic study is crucial for obtaining reliable data. This section outlines a typical experimental workflow for assessing a prostaglandin analog in a rat model.

Animal Model and Husbandry
  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 200-250 g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the study.

Drug Formulation and Administration
  • Formulation: For oral administration, this compound can be dissolved in a suitable vehicle such as a mixture of ethanol (B145695) and polyethylene (B3416737) glycol, further diluted with saline.

  • Administration: Oral administration is typically performed using gavage needles. The volume administered should be based on the animal's body weight.

Blood Sampling
  • Technique: Serial blood samples can be collected from the saphenous vein. This method is minimally invasive and allows for repeated sampling from the same animal.

  • Sample Collection: Blood samples (approximately 0.2 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of prostaglandins (B1171923) and their metabolites in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant can be further purified using solid-phase extraction (SPE).

    • Evaporate the purified sample to dryness and reconstitute in the mobile phase.

  • LC-MS/MS System:

    • Chromatography: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly employed.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.

  • Data Analysis: The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to an internal standard against a calibration curve.

Experimental_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis Animal Acclimation Animal Acclimation Dosing (Oral Gavage) Dosing (Oral Gavage) Animal Acclimation->Dosing (Oral Gavage) Drug Formulation Drug Formulation Drug Formulation->Dosing (Oral Gavage) Blood Sampling (Serial) Blood Sampling (Serial) Dosing (Oral Gavage)->Blood Sampling (Serial) Plasma Preparation Plasma Preparation Blood Sampling (Serial)->Plasma Preparation Sample Extraction (SPE) Sample Extraction (SPE) Plasma Preparation->Sample Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction (SPE)->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation Signaling_Pathway cluster_receptors EP Receptors cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response 15-Methyl-PGE1 15-Methyl-PGE1 EP1 EP1 15-Methyl-PGE1->EP1 EP2 EP2 15-Methyl-PGE1->EP2 EP3 EP3 15-Methyl-PGE1->EP3 EP4 EP4 15-Methyl-PGE1->EP4 PLC PLC EP1->PLC Gq Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) EP2->Adenylyl Cyclase (AC) Gs EP3->Adenylyl Cyclase (AC) Gi EP4->Adenylyl Cyclase (AC) Gs IP3 + DAG IP3 + DAG PLC->IP3 + DAG cAMP cAMP Adenylyl Cyclase (AC)->cAMP Inhibition of cAMP Production Inhibition of cAMP Production Adenylyl Cyclase (AC)->Inhibition of cAMP Production Ca2+ Release + PKC Activation Ca2+ Release + PKC Activation IP3 + DAG->Ca2+ Release + PKC Activation PKA Activation PKA Activation cAMP->PKA Activation

References

15-Methylprostaglandin E1: A Stable and Potent Analogue of PGE1 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Prostaglandin (B15479496) E1 (PGE1), a naturally occurring eicosanoid, exhibits a wide range of physiological and pharmacological activities, including vasodilation, inhibition of platelet aggregation, cytoprotection, and modulation of inflammation.[1] However, its therapeutic potential is significantly limited by its rapid in vivo metabolism, primarily through oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][3] To overcome this limitation, synthetic analogues have been developed. Among these, 15-Methylprostaglandin E1 (15-methyl PGE1) has emerged as a stable and potent alternative, offering a longer duration of action and enhanced therapeutic utility. This technical guide provides a comprehensive overview of 15-methyl PGE1, focusing on its enhanced stability, mechanism of action, comparative efficacy with PGE1, and its applications in research and drug development.

Enhanced Stability of this compound

The key structural modification that confers enhanced stability to 15-methyl PGE1 is the methylation of the carbon at the 15-position. This seemingly minor alteration has a profound impact on its metabolic fate.

Mechanism of Metabolic Resistance

The primary route of PGE1 inactivation is the enzymatic oxidation of the hydroxyl group at the C-15 position to a ketone, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[4] The presence of a methyl group at this position in 15-methyl PGE1 sterically hinders the binding of the molecule to the active site of 15-PGDH, thereby preventing its oxidation and subsequent inactivation.[3] This resistance to enzymatic degradation results in a significantly prolonged biological half-life compared to the parent compound, PGE1.

CompoundStructural ModificationSusceptibility to 15-PGDHBiological Half-life
Prostaglandin E1 (PGE1)Hydroxyl group at C-15HighVery short (minutes in circulation)[2][3]
This compoundMethyl group at C-15LowSignificantly longer than PGE1

Mechanism of Action and Signaling Pathways

Like PGE1, 15-methyl PGE1 exerts its biological effects by binding to and activating a family of G-protein coupled receptors known as EP receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling cascades. The specific receptor subtype activated, and the subsequent downstream signaling, dictates the physiological response in a given tissue.

EP Receptor Signaling Pathways

  • EP1 Receptor: Activation of the EP1 receptor is coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is primarily associated with smooth muscle contraction.

EP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE1 PGE1 / 15-Methyl PGE1 EP1 EP1 Receptor PGE1->EP1 Gq Gq EP1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

EP1 Receptor Signaling Pathway
  • EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gs proteins. Upon activation, the Gs alpha subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA). This pathway is generally associated with smooth muscle relaxation, vasodilation, and anti-inflammatory effects.

EP2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE1 PGE1 / 15-Methyl PGE1 EP2_EP4 EP2 / EP4 Receptor PGE1->EP2_EP4 Gs Gs EP2_EP4->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Response

EP2/EP4 Receptor Signaling Pathway
  • EP3 Receptor: The EP3 receptor is unique in that it couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway can counteract the effects of EP2 and EP4 activation and is often associated with smooth muscle contraction and inhibition of neurotransmitter release.

EP3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE1 PGE1 / 15-Methyl PGE1 EP3 EP3 Receptor PGE1->EP3 Gi Gi EP3->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Response Cellular Response (e.g., Smooth Muscle Contraction) cAMP->Response decreased levels lead to

EP3 Receptor Signaling Pathway

Comparative Biological Activities

The enhanced stability of 15-methyl PGE1 translates to greater potency and a longer duration of action in various biological systems compared to PGE1.

Biological ActivityThis compoundProstaglandin E1 (PGE1)Key Receptor(s)
Vasodilation More potent and longer-lastingPotent but short-actingEP2, EP4[5]
Inhibition of Platelet Aggregation More potent and sustained inhibitionPotent but transient inhibition[6]EP2, EP4, IP[7]
Gastrointestinal Cytoprotection Highly effective at low doses[8][9]Effective, but requires higher doses and more frequent administrationEP1, EP3, EP4[10]
Anti-inflammatory Effects Potent and sustained anti-inflammatory activity[11]Anti-inflammatory, but rapidly metabolizedEP2, EP4
Uterine Contraction Potent uterotonic agentPotent uterotonic agentEP1, EP3

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PGE1 and its analogues. Below are outlines of key experimental protocols.

In Vitro Vasodilation Assay

This assay assesses the vasodilatory properties of the compounds on isolated arterial rings.

  • Objective: To compare the vasodilatory potency and efficacy of 15-methyl PGE1 and PGE1.

  • Methodology:

    • Tissue Preparation: Isolate arterial segments (e.g., rat aorta or human subcutaneous resistance arteries) and cut into rings.

    • Mounting: Mount the arterial rings in an organ bath or wire myograph system containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

    • Pre-constriction: Induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).

    • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of 15-methyl PGE1 or PGE1 cumulatively to the organ bath.

    • Data Acquisition: Record the changes in isometric tension.

    • Data Analysis: Express the relaxation as a percentage of the pre-constriction tension and plot against the logarithm of the agonist concentration to determine the EC50 (concentration causing 50% of the maximal response) and the maximal relaxation (Emax).[12][13]

Platelet Aggregation Assay

This assay measures the ability of the compounds to inhibit platelet aggregation.

  • Objective: To determine the inhibitory potency of 15-methyl PGE1 and PGE1 on platelet aggregation.

  • Methodology:

    • Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy human donors and centrifuge at a low speed to obtain PRP.

    • Platelet Aggregometry: Use a light-transmittance aggregometer. Place a cuvette with PRP in the aggregometer and stir at 37°C.

    • Inhibition: Add a known concentration of 15-methyl PGE1 or PGE1 to the PRP and incubate for a short period.

    • Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

    • Data Acquisition: Monitor the change in light transmittance, which corresponds to the degree of platelet aggregation.

    • Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound and determine the IC50 (concentration causing 50% inhibition of aggregation).[6][14]

Gastrointestinal Cytoprotection Assay (in vivo)

This assay evaluates the protective effects of the compounds against gastric mucosal injury.

  • Objective: To compare the cytoprotective efficacy of 15-methyl PGE1 and PGE1 against ethanol-induced gastric lesions in rats.

  • Methodology:

    • Animal Model: Use fasted rats.

    • Compound Administration: Administer 15-methyl PGE1 or PGE1 orally or subcutaneously at various doses.

    • Induction of Gastric Lesions: After a set time, administer absolute ethanol (B145695) orally to induce gastric mucosal damage.

    • Assessment of Lesions: Euthanize the rats after a specific period, excise the stomachs, and score the gastric lesions macroscopically (e.g., lesion index based on the number and severity of hemorrhagic lesions).

    • Data Analysis: Compare the lesion scores between the control group (vehicle + ethanol) and the prostaglandin-treated groups to determine the percentage of protection.[4][15]

Applications in Research and Drug Development

The enhanced stability and potent biological activity of 15-methyl PGE1 and its derivatives (like misoprostol) have led to their widespread use in both basic research and clinical applications.

  • Gastroenterology: 15-methyl PGE1 analogues are used for the prevention and treatment of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers due to their potent cytoprotective and acid-suppressive effects.[9][16]

  • Obstetrics and Gynecology: These analogues are widely used for cervical ripening, induction of labor, and the management of postpartum hemorrhage due to their strong uterotonic activity.[10][17]

  • Cardiovascular Disease: The vasodilatory and anti-platelet aggregation properties of stable PGE1 analogues are being investigated for the treatment of peripheral vascular diseases and other ischemic conditions.

  • Erectile Dysfunction: PGE1 and its analogues have been used as second-line treatments for erectile dysfunction due to their vasodilatory effects on the corpus cavernosum.

  • Inflammatory Diseases: The anti-inflammatory properties of 15-methyl PGE1 make it a valuable tool for studying inflammatory processes and a potential therapeutic agent for various inflammatory disorders.[11]

Conclusion

This compound represents a significant advancement over its parent compound, PGE1. Its resistance to metabolic inactivation by 15-PGDH provides a longer duration of action and enhanced potency, making it a valuable tool for both research and clinical applications. By understanding its mechanism of action through the various EP receptor signaling pathways, researchers and drug development professionals can better harness the therapeutic potential of this stable PGE1 analogue for a wide range of medical conditions. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of 15-methyl PGE1 and other prostaglandin analogues in preclinical and clinical studies.

References

Methodological & Application

Application Notes and Protocols: 15-Methylprostaglandin E1 in Gastrointestinal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed experimental protocols for key assays used to evaluate the efficacy of 15-mPGE1 in preclinical gastrointestinal research. It also summarizes quantitative data from relevant studies and provides visual representations of experimental workflows and signaling pathways to aid in the understanding and application of these methodologies.

Quantitative Data Summary

The following tables summarize the effects of 15-Methylprostaglandin E1 and its analogs on gastric ulcer healing and acid secretion from preclinical and clinical studies.

Table 1: Effect of 15-Methylprostaglandin E2 Analogs on Duodenal Ulcer Healing (Clinical Data) [1][2]

Treatment GroupDoseDurationNumber of PatientsHealing Rate (%)
Arbaprostil100 µg (q.i.d.)28 days8267
Placebo-28 days9139
Arbaprostil50 µg (single nighttime dose)4 weeks1485.7
Arbaprostil100 µg (single nighttime dose)4 weeks1464.3
Placebo-4 weeks1631.2

Table 2: Effect of 15(R)-15-Methylprostaglandin E2 on Gastric Ulcer Healing (Clinical Data) [3]

Treatment GroupDoseDurationNumber of PatientsMean Healing Rate (%)
15(R)-15-Methyl PGE2150 µg (q6h)2 weeks1063.3
Control-2 weeks1017.1

Table 3: Effect of 15(R)-15-Methylprostaglandin E2 on Gastric Acid Secretion in Duodenal Ulcer Patients [4]

ParameterControl (mEq/hr)15(R)-15-Methyl PGE2 (150 µg) (mEq/hr)Percent Inhibition (%)
Basal Acid Output5.9 ± 1.52.1 ± 0.6~64
Max. Acid Output (Pentagastrin-stimulated)32.1 ± 1.620.6~36

Table 4: Effect of Misoprostol (PGE1 Analog) on Benign Gastric Ulcer Healing (Clinical Data) [5]

Treatment GroupDoseDurationNumber of PatientsHealing Rate (%)
Misoprostol100 µg (q.i.d.)8 weeksNot specified62.0
Misoprostol25 µg (q.i.d.)8 weeksNot specified50.0
Placebo-8 weeksNot specified44.7

Experimental Protocols

Ethanol-Induced Gastric Ulcer Model in Rats

This protocol details the induction of gastric ulcers using ethanol (B145695) to evaluate the cytoprotective effects of compounds like 15-mPGE1.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Ethanol (absolute)

  • Normal saline

  • Oral gavage needles

  • Dissection tools

  • Formalin (10% buffered)

  • Microscope slides and coverslips

  • Hematoxylin and Eosin (H&E) stain

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping and Dosing:

    • Divide the rats into at least three groups:

      • Control Group: Receives vehicle (e.g., normal saline) orally.

      • Ethanol Group: Receives vehicle orally.

      • Treatment Group: Receives 15-mPGE1 at a predetermined dose orally.

    • Administer the vehicle or 15-mPGE1 via oral gavage.

  • Ulcer Induction: One hour after treatment, administer absolute ethanol (1 mL/200g body weight) orally to the Ethanol and Treatment groups. The Control group receives an equivalent volume of normal saline.

  • Euthanasia and Tissue Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation.

  • Stomach Excision: Immediately open the abdomen and excise the stomach.

  • Gross Examination: Open the stomach along the greater curvature, rinse gently with normal saline to remove gastric contents, and pin it flat on a board for macroscopic examination of ulcers.

  • Ulcer Index Calculation:

    • Measure the length and width of each hemorrhagic lesion in the glandular part of the stomach.

    • The ulcer index can be calculated based on a scoring system (e.g., 0: no ulcer; 1: 1-2 mm; 2: 3-4 mm; 3: >4 mm). The sum of the scores for each animal represents its ulcer index.

    • Alternatively, the total area of the lesions can be measured using image analysis software.

  • Histological Examination:

    • Take a section of the gastric tissue, including the ulcerated region.

    • Fix the tissue in 10% buffered formalin for at least 24 hours.

    • Process the tissue for paraffin (B1166041) embedding, sectioning (5 µm thickness), and staining with H&E.

    • Examine the slides under a light microscope to assess the extent of mucosal damage, including necrosis, hemorrhage, and inflammatory cell infiltration.

Measurement of Gastric Acid Secretion (Pylorus Ligation Method)

This protocol describes the pylorus ligation (Shay rat) model, a widely used method to study gastric acid secretion and the effects of inhibitory compounds.[6][7]

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Anesthetic (e.g., urethane)

  • Surgical thread

  • Surgical instruments (scissors, forceps)

  • Centrifuge tubes

  • pH meter

  • 0.01 N NaOH solution

  • Topfer's reagent and phenolphthalein (B1677637) indicators

Procedure:

  • Animal Preparation: Fast the rats for 24 hours with free access to water.

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., urethane (B1682113) administered intraperitoneally).

  • Surgical Procedure:

    • Make a midline incision in the abdomen to expose the stomach.

    • Carefully lift the stomach and locate the pyloric sphincter (the junction between the stomach and the small intestine).

    • Ligate the pylorus using a surgical thread, being careful not to obstruct the blood vessels.

    • Suture the abdominal incision.

  • Drug Administration: Immediately after pylorus ligation, administer 15-mPGE1 or the vehicle intraperitoneally or subcutaneously.

  • Gastric Juice Collection: After a set period (typically 4 hours), euthanize the rat.

  • Stomach Removal: Open the abdomen and place a clamp at the esophageal end of the stomach.

  • Sample Collection: Carefully remove the stomach, and collect the accumulated gastric juice into a graduated centrifuge tube.

  • Volume Measurement: Measure the volume of the gastric juice.

  • Centrifugation: Centrifuge the gastric juice at 1000 rpm for 10 minutes to remove any solid residue.

  • pH Measurement: Determine the pH of the supernatant using a pH meter.

  • Titration for Acidity:

    • Pipette 1 mL of the gastric juice into a flask.

    • Add a few drops of Topfer's reagent and titrate with 0.01 N NaOH until the color changes from red to yellowish-orange. This volume of NaOH corresponds to the free acidity.

    • Add a few drops of phenolphthalein indicator to the same solution and continue titrating with 0.01 N NaOH until a definite pink color is achieved. The total volume of NaOH used from the beginning of the titration corresponds to the total acidity.

  • Calculation of Acidity:

    • Acidity (mEq/L/100g) = (Volume of NaOH × Normality of NaOH × 100) / 0.1

Visualizations

Experimental_Workflow_Ethanol_Ulcer_Model cluster_prep Preparation cluster_induction Induction & Collection cluster_analysis Analysis acclimatization Animal Acclimatization fasting 24h Fasting acclimatization->fasting grouping Grouping & Dosing (Vehicle or 15-mPGE1) fasting->grouping ethanol Oral Ethanol Administration grouping->ethanol euthanasia Euthanasia & Stomach Excision ethanol->euthanasia gross_exam Gross Examination euthanasia->gross_exam histology Histological Examination euthanasia->histology ulcer_index Ulcer Index Calculation gross_exam->ulcer_index

Caption: Experimental workflow for the ethanol-induced gastric ulcer model.

PGE1_Signaling_Pathway cluster_receptors Prostaglandin (B15479496) E Receptors (EP) cluster_downstream Downstream Signaling cluster_effects Cellular Effects in Gastric Mucosa PGE1 This compound EP1 EP1 PGE1->EP1 EP3 EP3 PGE1->EP3 EP4 EP4 PGE1->EP4 Gq Gq EP1->Gq Gi Gi EP3->Gi Gs Gs EP4->Gs PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 mucus ↑ Mucus Secretion Ca2->mucus AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease acid_inhibit ↓ Gastric Acid Secretion cAMP_decrease->acid_inhibit AC_activate Adenylate Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase cAMP_increase->mucus bicarb ↑ Bicarbonate Secretion cAMP_increase->bicarb blood_flow ↑ Mucosal Blood Flow cAMP_increase->blood_flow cell_prolif ↑ Cell Proliferation & Migration cAMP_increase->cell_prolif

Caption: Prostaglandin E1 signaling pathway in gastric epithelial cells.

References

Application Notes and Protocols: Intramuscular Administration of 15-Methylprostaglandin F2α in Labor Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylprostaglandin F2α (15-mePGF2α), also known as carboprost (B24374) tromethamine, is a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α.[1][2][3][4] Its primary clinical application in obstetrics is the induction of uterine contractions.[1][3] This document provides detailed application notes and protocols for the use of intramuscular 15-mePGF2α in labor induction, with a focus on its mechanism of action, clinical and preclinical experimental protocols, and a summary of quantitative data from relevant studies.

Mechanism of Action

15-Methylprostaglandin F2α exerts its uterotonic effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor located on myometrial cells.[1][2][5] The binding of 15-mePGF2α to the FP receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration, which is the primary trigger for smooth muscle contraction.[1][6][7][8] The methyl group at the C-15 position makes the molecule more resistant to metabolic degradation, resulting in a more potent and sustained contractile effect compared to its natural counterpart, PGF2α.[9][10]

The signaling pathway is initiated by the activation of Gαq and Gαi proteins coupled to the FP receptor.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[6] The influx of extracellular calcium is also stimulated.[6] The elevated intracellular calcium levels lead to the activation of calmodulin, which then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in myometrial contraction.

Signaling Pathway Diagram

15-Methylprostaglandin_F2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 15-mePGF2a 15-Methylprostaglandin F2α FP_Receptor Prostaglandin F Receptor (FP) 15-mePGF2a->FP_Receptor Binds G_Protein Gαq / Gαi FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release SR->Ca2_release Releases Ca²⁺ Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Ca2_influx Ca2_influx->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates pMyosin_LC Phosphorylated Myosin Light Chain MLCK->pMyosin_LC Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->pMyosin_LC Contraction Myometrial Contraction pMyosin_LC->Contraction Leads to

Caption: Signaling pathway of 15-Methylprostaglandin F2α in myometrial cells.

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies on the intramuscular administration of 15-Methylprostaglandin F2α for labor induction, primarily in cases of intrauterine fetal death.

Table 1: Dosage and Efficacy

Study PopulationDosage RegimenSuccess Rate (24-30h)Median Induction-to-Delivery TimeReference
Intrauterine Fetal Death125-250 µg every 2-3 hours100% (within 30 hours)Primigravidae: 9h 43m; Multigravidae: 9h 59m[6]
Intrauterine Fetal Death125 or 250 µg repeated injectionsNulliparae: 93%; Multiparae: 95%Nulliparae: 10.4 hours; Parous: 7.3 hours[1]
Intrauterine Fetal DeathNot specified93.75%Not specified[11]
Second Trimester Abortion350-520 µg every 2 hours100%Mean: 15.70 hours[3]

Table 2: Common Side Effects

Side EffectIncidenceNotesReference
Gastrointestinal (Vomiting, Diarrhea)Prominent / ~66-89%Prophylactic anti-emetic and anti-diarrheal medication is advantageous.[1][3][6][11]
Temperature ElevationNoted in 14 cases (out of 80)Elevations ≥ 100.6°F[3]
HypertensionLow incidenceCan occur due to action on vascular smooth muscle.[12]
BronchospasmRareCan cause transient bronchoconstriction.[13]

Experimental Protocols

Clinical Protocol for Labor Induction in Case of Intrauterine Fetal Death

Objective: To induce labor in patients with confirmed intrauterine fetal death.

Materials:

  • 15-Methylprostaglandin F2α (Carboprost Tromethamine) sterile solution (250 µg/mL).

  • Syringes and needles for intramuscular injection.

  • Prophylactic medications: anti-emetic (e.g., prochlorperazine), anti-diarrheal (e.g., loperamide), and analgesic.

  • Fetal heart rate and uterine contraction monitoring equipment (for monitoring maternal response).

Procedure:

  • Patient Selection and Consent: Confirm intrauterine fetal death and obtain informed consent from the patient.

  • Pre-medication: Administer prophylactic anti-emetic, anti-diarrheal, and analgesic medications to improve patient tolerance to the prostaglandin.[11]

  • Initial Dosing: Administer an initial dose of 125-250 µg of 15-Methylprostaglandin F2α via deep intramuscular injection.[1][6]

  • Subsequent Dosing: Repeat the intramuscular injection of 125-250 µg every 2 to 3 hours.[6]

  • Monitoring: Continuously monitor uterine activity (frequency, duration, and strength of contractions) and maternal vital signs.

  • Endpoint: Continue the dosing regimen until the successful induction of labor and delivery is achieved. The total duration of treatment should generally not exceed 30 hours.[6]

  • Management of Side Effects: Monitor for and manage gastrointestinal side effects and temperature elevation as they arise.

In Vitro Protocol for Assessing Myometrial Contractility

Objective: To assess the contractile response of isolated myometrial tissue to 15-Methylprostaglandin F2α.

Materials:

  • Myometrial tissue biopsies obtained from consenting patients undergoing cesarean section or hysterectomy.

  • Krebs-Henseleit solution (or similar physiological salt solution).

  • Organ bath system with isometric force transducers.

  • 15-Methylprostaglandin F2α stock solution.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Immediately place myometrial biopsies in cold Krebs-Henseleit solution.

    • Dissect the tissue to obtain longitudinal myometrial strips (e.g., 10 mm long, 2-3 mm wide).

  • Mounting:

    • Mount the myometrial strips vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).

    • During equilibration, replace the bath solution every 15-20 minutes.

  • Drug Administration:

    • After a stable baseline of spontaneous contractions is established, add 15-Methylprostaglandin F2α to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve (e.g., concentrations ranging from 10⁻⁹ M to 10⁻⁵ M).

  • Data Recording and Analysis:

    • Record the isometric tension continuously using a data acquisition system.

    • Analyze the contractile response by measuring parameters such as the amplitude and frequency of contractions, and the area under the curve.

    • Compare the response to a vehicle control.

Experimental Workflow Diagram

In_Vitro_Myometrial_Contractility_Assay Start Obtain Myometrial Biopsy Tissue_Prep Prepare Myometrial Strips in Krebs-Henseleit Solution Start->Tissue_Prep Mounting Mount Strips in Organ Bath with Force Transducer Tissue_Prep->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Drug_Admin Administer 15-mePGF2α (Dose-Response) Equilibration->Drug_Admin Data_Acq Record Isometric Tension Drug_Admin->Data_Acq Analysis Analyze Contractile Parameters (Amplitude, Frequency) Data_Acq->Analysis End Determine Contractile Efficacy Analysis->End

Caption: Workflow for in vitro assessment of myometrial contractility.

Conclusion

Intramuscular administration of 15-Methylprostaglandin F2α is a potent and effective method for the induction of labor, particularly in cases of intrauterine fetal death.[1][6][11] Its mechanism of action is well-understood, involving the activation of the Prostaglandin F receptor and subsequent calcium-mediated myometrial contraction. While effective, it is associated with a high incidence of gastrointestinal side effects that can be managed with prophylactic medication.[1][3][6][11] The provided protocols offer a framework for both clinical application and preclinical research in the context of labor induction. Further research could focus on minimizing side effects while maintaining the therapeutic efficacy of this important obstetric drug.

References

Application Notes and Protocols for 15-Methylprostaglandin F2 alpha in Postpartum Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 15-Methylprostaglandin F2 alpha (carboprost tromethamine) for the management of postpartum hemorrhage (PPH), with a focus on intravenous infusion protocols where available. It is critical to note that the standard and widely approved route of administration for carboprost (B24374) is intramuscular injection.[1][2][3][4][5] The information on intravenous use is based on limited clinical research and should be interpreted with caution.

Mechanism of Action

Carboprost tromethamine is a synthetic analogue of prostaglandin (B15479496) F2 alpha. It exerts its therapeutic effect by binding to the Prostaglandin F Receptor (FP), a G-protein coupled receptor on myometrial smooth muscle cells. This binding initiates a signaling cascade that leads to strong uterine contractions, which in the postpartum period, constricts uterine blood vessels at the placental implantation site, thereby reducing hemorrhage.[4][6]

Signaling Pathway of 15-Methylprostaglandin F2 alpha in Myometrial Cells

The binding of 15-Methylprostaglandin F2 alpha to the FP receptor activates G-proteins, primarily Gαq and Gαi. This activation leads to a cascade of intracellular events, including the stimulation of phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentrations. This, along with the activation of the MAPK signaling pathway, ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[7][8]

Signaling Pathway of 15-Methylprostaglandin F2 alpha cluster_membrane Cell Membrane cluster_cytosol Cytosol 15-MPF2a 15-Methylprostaglandin F2 alpha FP_Receptor FP Receptor (GPCR) 15-MPF2a->FP_Receptor G_Protein Gαq / Gαi FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR binds to Ca2 Ca²⁺ (intracellular) SR->Ca2 releases Contraction Myometrial Contraction Ca2->Contraction MAPK_Pathway->Contraction

Caption: Signaling pathway of 15-Methylprostaglandin F2 alpha in myometrial cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of 15-Methylprostaglandin F2 alpha in postpartum hemorrhage.

Table 1: Efficacy and Administration Details

ParameterIntramuscular (IM) AdministrationIntravenous (IV) Infusion
Success Rate 84% - 96% in controlling hemorrhage unresponsive to conventional therapyNoted to result in a contracted uterus and cessation of bleeding
Time to Effect Onset of action within 5 minutes, peak effect in 15-60 minutesCessation of bleeding within a mean of 12.5 minutes in one study[9]
Standard Dosage 250 µg (0.25 mg)250 µg (0.25 mg) in 500 ml of 5.5% glucose[9]
Repeat Dosing Every 15-90 minutes as neededNot specified
Maximum Dose 2 mg (8 doses)Not specified

Table 2: Common Adverse Effects

Adverse EffectIncidence (IM Administration)Notes
Gastrointestinal (Nausea, Vomiting, Diarrhea) Occurs in approximately two-thirds of patientsPre-treatment with anti-emetic and anti-diarrheal agents can reduce incidence.
Temperature Elevation/Fever 7% in one study; transientMay start 1-16 hours after administration and last for several hours.
Hypertension 4-5.1% in clinical trials[10]Generally moderate and transient, not requiring specific therapy.[10]
Bronchoconstriction (Wheezing) Rare, but a known riskUse with caution in patients with a history of asthma.
Headache Common
Chills/Shivering Common
Flushing Common

Experimental Protocols

Protocol 1: Intravenous Infusion for Refractory PPH (Based on Limited Data)

Caution: The intravenous administration of 15-Methylprostaglandin F2 alpha is not a standard practice and is based on limited published research. The intramuscular route is the approved and recommended method of administration. This protocol is provided for research and informational purposes only.

Objective: To control severe postpartum hemorrhage unresponsive to conventional therapies (intravenous oxytocin (B344502) and ergometrine).

Patient Population: Women experiencing heavy postpartum hemorrhage with uterine atony who have failed to respond to standard uterotonic agents.

Methodology:

  • Preparation of Infusion: Aseptically dilute 0.25 mg (1 mL) of 15-Methylprostaglandin F2 alpha sterile solution into a 500 mL bag of 5.5% glucose solution.[9]

  • Administration: Administer the prepared solution via intravenous infusion. The exact rate and duration of infusion should be determined by the clinical response and continuous monitoring of uterine tone and bleeding.

  • Monitoring:

    • Continuously monitor vital signs, including blood pressure and heart rate.

    • Assess uterine tone and the amount of vaginal bleeding frequently.

    • In a research setting, myometrial activity can be quantified using an intrauterine micro-transducer to measure changes in intrauterine pressure, including the amplitude and frequency of contractions.[9]

Protocol 2: Standard Intramuscular Administration for Refractory PPH

Objective: To control postpartum hemorrhage due to uterine atony that has not responded to conventional management.

Patient Population: Women with PPH due to uterine atony unresponsive to intravenous oxytocin and uterine massage.

Methodology:

  • Initial Dose: Administer an initial dose of 250 µg (1 mL) of 15-Methylprostaglandin F2 alpha via deep intramuscular injection.[4][5]

  • Subsequent Dosing: If the initial dose is not effective in controlling the hemorrhage, subsequent doses of 250 µg may be administered at intervals of 15 to 90 minutes.[4][5]

  • Maximum Dosage: The total cumulative dose should not exceed 2 mg (8 doses).[4][5]

  • Concomitant Medication: Consider the administration of anti-emetics and anti-diarrheal medications to mitigate the common gastrointestinal side effects.

  • Monitoring:

    • Monitor vital signs, uterine tone, and vaginal bleeding closely.

    • Be vigilant for adverse effects such as hypertension, fever, and bronchospasm.

Experimental Workflow Diagram

PPH Management Workflow PPH_Diagnosis Diagnosis of Postpartum Hemorrhage (PPH) due to Uterine Atony Conventional_Therapy Administer Conventional Therapy (IV Oxytocin, Uterine Massage) PPH_Diagnosis->Conventional_Therapy Response_Check1 Hemorrhage Controlled? Conventional_Therapy->Response_Check1 Administer_15MPF2a Administer 15-Methylprostaglandin F2 alpha (Intramuscular Route Recommended) Response_Check1->Administer_15MPF2a No End_Protocol End Protocol Response_Check1->End_Protocol Yes Response_Check2 Hemorrhage Controlled? Administer_15MPF2a->Response_Check2 Repeat_Dose Repeat Dose (up to 2mg total) at 15-90 min intervals Response_Check2->Repeat_Dose No Monitor_Patient Monitor Patient for Adverse Effects Response_Check2->Monitor_Patient Yes Repeat_Dose->Response_Check2 Surgical_Intervention Proceed to Surgical Intervention Repeat_Dose->Surgical_Intervention Max Dose Reached & No Response Monitor_Patient->End_Protocol

Caption: Experimental workflow for the management of PPH with 15-Methylprostaglandin F2 alpha.

References

Application of 15-Methylprostaglandin E1 in Neonatal Care for Patent Ductus Arteriosus: A Review and Protocol Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of published clinical or preclinical data specifically on the application of 15-Methylprostaglandin E1 (15-MPEG E1) for maintaining the patency of the ductus arteriosus (PDA) in neonates. The current standard of care for this indication is Prostaglandin (B15479496) E1 (PGE1), also known as Alprostadil.[1][2] Therefore, the following application notes and protocols are based on the extensive evidence available for PGE1. The information is intended for researchers, scientists, and drug development professionals who may be investigating prostaglandin analogs like 15-MPEG E1. It can be hypothesized that the rationale for synthesizing a 15-methyl analog of PGE1 would be to potentially increase its metabolic stability and duration of action, as the 15-hydroxyl group is a primary site of enzymatic inactivation.

Introduction to Prostaglandin E1 in Neonatal PDA

In certain congenital heart defects, such as pulmonary atresia or transposition of the great arteries, the patency of the ductus arteriosus is crucial for maintaining either pulmonary or systemic blood flow and ensuring neonatal survival until surgical intervention is possible.[1][3] Prostaglandin E1 (PGE1) is a potent vasodilator that is endogenously responsible for keeping the ductus arteriosus open during fetal life.[1] The administration of exogenous PGE1 is a life-saving intervention in neonates with ductal-dependent congenital heart disease.[1][4]

Mechanism of Action of Prostaglandin E1

PGE1 exerts its vasodilatory effect on the ductus arteriosus by binding to specific prostaglandin E receptors (EP receptors) on the smooth muscle cells of the vessel wall. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the inhibition of myosin light-chain kinase, resulting in smooth muscle relaxation and dilation of the ductus arteriosus.

PGE1_Signaling_Pathway cluster_cell Ductus Arteriosus Smooth Muscle Cell PGE1 Prostaglandin E1 EP_Receptor EP Receptor PGE1->EP_Receptor AC Adenylyl Cyclase EP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC MLCK_active Active Myosin Light-Chain Kinase cAMP->MLCK_active Inhibits MLCK_inactive Inactive Myosin Light-Chain Kinase MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation

PGE1 Signaling Pathway for Ductus Arteriosus Relaxation.

Quantitative Data: Prostaglandin E1 Dosage and Adverse Effects

The administration of PGE1 requires careful titration to achieve the desired effect of maintaining ductal patency while minimizing side effects.

ParameterDosage/IncidenceReference
Initial Intravenous Dosage 0.05 - 0.1 mcg/kg/min[5]
Maintenance Intravenous Dosage 0.01 - 0.03 mcg/kg/min (can be as low as 0.002 mcg/kg/min)[5][6][7]
Low-Dose Regimen (Initial) 20 ng/kg/min[7]
Low-Dose Regimen (Maintenance) 10.5 ± 5.3 ng/kg/min[7]
Oral Dosage (Case Reports) 1.5 - 2.0 mcg/kg/day[5]
Common Adverse Effects
Apnea>10% (up to 40.7% in some studies)[1][5]
Fever>10% (up to 55% in one study)[4][5]
Flushing>10%[5]
HypotensionCan occur, requires monitoring[7]
Adverse Effects with Prolonged Use
Antral HyperplasiaMonitored for in neonates receiving >120 hours of PGE1[3]
Cortical HyperostosisAssociated with long-term use[7]

Experimental Protocols

The following are generalized protocols for the preparation and administration of PGE1, which could be adapted for preclinical or clinical studies of new prostaglandin analogs like 15-MPEG E1.

Preparation of PGE1 Infusion

Objective: To prepare a sterile solution of PGE1 for continuous intravenous infusion.

Materials:

  • Alprostadil (PGE1) sterile solution (e.g., 500 mcg/mL)

  • Sterile diluent (0.9% Sodium Chloride or 5% Dextrose)

  • Sterile syringes and needles

  • Polypropylene (B1209903) infusion bags or syringes

Protocol:

  • Calculate the total dose of PGE1 required based on the neonate's weight and the desired infusion rate.

  • Perform a two-step dilution for accurate low-concentration infusions.

    • First Dilution: Aseptically withdraw 1 mL of PGE1 (500 mcg) and add it to 9 mL of diluent to create a 50 mcg/mL solution.

    • Second Dilution: From the 50 mcg/mL solution, draw up the required volume and further dilute it in an infusion bag or syringe to the final desired concentration (e.g., 1.5 mcg/mL or 15 mcg/mL).[8]

  • The final solution should be stored in polypropylene syringes as PGE1 can be absorbed by PVC.[8]

  • Stability studies have shown that PGE1 solutions in 10% dextrose are stable for at least 48 hours at 30°C.[8]

Administration and Monitoring of PGE1

Objective: To safely administer PGE1 to a neonate while monitoring for efficacy and adverse effects.

Workflow:

PGE1_Administration_Workflow Start Neonate with Suspected Ductal-Dependent Congenital Heart Disease Diagnosis Echocardiographic Confirmation of PDA and Heart Defect Start->Diagnosis PGE1_Prep Prepare PGE1 Infusion (See Protocol 4.1) Diagnosis->PGE1_Prep IV_Access Secure Intravenous Access (Central or Peripheral) PGE1_Prep->IV_Access Infusion_Start Initiate Continuous PGE1 Infusion at Starting Dose IV_Access->Infusion_Start Monitoring Continuous Monitoring: - Vital Signs (HR, BP, Temp) - Respiratory Effort (Apnea) - Oxygen Saturation (SpO2) Infusion_Start->Monitoring Titration Titrate Dose to Lowest Effective Level Based on Clinical Response and Side Effects Monitoring->Titration Titration->Monitoring Continuous Feedback Surgery Maintain Infusion Until Surgical Correction Titration->Surgery

Workflow for PGE1 Administration and Monitoring.

Monitoring Parameters:

  • Efficacy: Improved oxygen saturation in cyanotic lesions, and improved systemic blood pressure and urine output in acyanotic lesions.[3]

  • Safety:

    • Continuous monitoring of heart rate, blood pressure, respiratory rate, and temperature.

    • Close observation for apnea, which is a common side effect. Mechanical ventilation should be readily available.[9]

    • For long-term infusions (>120 hours), monitor for signs of gastric outlet obstruction.[3]

Conclusion and Future Directions

While PGE1 is the established standard of care for maintaining ductal patency in neonates with specific congenital heart diseases, the development of analogs such as this compound could offer advantages in terms of stability, potency, and side effect profile. Further preclinical studies would be required to determine the pharmacokinetic and pharmacodynamic properties of 15-MPEG E1 and its efficacy and safety in animal models of PDA before any clinical application could be considered. The protocols and data presented for PGE1 provide a robust framework for the evaluation of such novel prostaglandin analogs.

References

Application Notes and Protocols: 15-Methylprostaglandin E1 Dose-Response Studies in Myometrial Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the dose-response relationship of 15-Methylprostaglandin E1 and its analogs on myometrial contractility. The information is intended to guide the design and execution of in vitro studies for drug discovery and development in obstetrics and gynecology.

Introduction

This compound is a synthetic analog of Prostaglandin (B15479496) E1 (PGE1). Like other PGE1 analogs, it is a potent uterotonic agent that stimulates contractions of the uterine smooth muscle (myometrium). Understanding the dose-dependent effects of this compound on the force and frequency of myometrial contractions is crucial for its therapeutic application in inducing labor and managing postpartum hemorrhage. These studies are typically conducted using isolated myometrial tissue strips in an organ bath system.

Mechanism of Action

This compound and its analogs, such as Gemeprost, exert their effects by acting as agonists on specific prostaglandin receptors on the surface of myometrial cells. The primary receptors involved are the Prostaglandin E receptor 1 (EP1) and Prostaglandin E receptor 3 (EP3).[1] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i), which is the primary trigger for smooth muscle contraction.[1]

Signaling Pathway of this compound in Myometrial Cells

cluster_0 Myometrial Cell Membrane cluster_1 Intracellular Signaling 15-Methyl-PGE1 15-Methyl-PGE1 EP1/EP3 Receptors EP1/EP3 Receptors 15-Methyl-PGE1->EP1/EP3 Receptors Binds to Gq-protein Gq-protein EP1/EP3 Receptors->Gq-protein Activates PLC PLC Gq-protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2+_release Ca2+ Release SR->Ca2+_release Ca2+_calmodulin Ca2+-Calmodulin Complex Ca2+_release->Ca2+_calmodulin MLCK_inactive MLCK (inactive) Ca2+_calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Myometrial Contraction Myosin_LC_P->Contraction

Caption: Signaling pathway of this compound in myometrial cells.

Dose-Response Data

CompoundConcentrationOrganism/TissueObserved Effect on Myometrial ContractilityCitation(s)
Prostaglandin E1 (PGE1)10⁻⁵ mol/LHuman myometrial stripsSignificantly increased in vitro myometrial contractility up to 90 minutes compared to control.[2][3]
ONO-802 (Gemeprost)0.5 ng (intrauterine)Rat (in vivo)Exerted a uterine contractile effect.[4]
ONO-802 (Gemeprost)0.2 µg/kg (i.v.)Rat (in vivo)Exerted a uterine contractile effect; 100-1000 times more potent than PGE2.[4]
15-Methyl-PGF2α10⁻⁶ MHuman myometrial stripsEvoked a small contractile response in pregnant myometrium.[5]

Experimental Protocols

The following is a generalized protocol for conducting an in vitro dose-response study of this compound on myometrial contractility, based on established methodologies.

Protocol: In Vitro Myometrial Strip Assay

1. Tissue Acquisition and Preparation:

  • Myometrial biopsies are obtained from consenting patients undergoing procedures such as cesarean section.

  • The tissue is immediately placed in cold, oxygenated physiological salt solution (PSS).

  • Longitudinal myometrial strips (e.g., 2 mm x 10 mm) are carefully dissected from the biopsy.

2. Mounting in Organ Bath:

  • Each myometrial strip is mounted vertically in an organ bath chamber containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • An initial tension (e.g., 1-2 g) is applied to the tissue strip, followed by an equilibration period of at least 60-90 minutes, or until spontaneous, regular contractions are observed. The PSS should be changed every 15-20 minutes during equilibration.

3. Dose-Response Study:

  • Once a stable baseline of spontaneous contractions is established, a cumulative dose-response curve is generated.

  • This compound is added to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Each concentration is allowed to act for a set period (e.g., 15-20 minutes) or until a stable response is achieved before the next concentration is added.

  • Control strips should be run in parallel, receiving only the vehicle at equivalent volumes.

4. Data Acquisition and Analysis:

  • The isometric contractions are recorded continuously using a data acquisition system.

  • The following parameters are typically analyzed for each concentration:

    • Amplitude of contractions: The peak force generated during each contraction.

    • Frequency of contractions: The number of contractions per unit of time (e.g., per 10 minutes).

    • Motility Index: Calculated as Amplitude × Frequency.

    • Area Under the Curve (AUC): Represents the total contractile activity over a defined period.

  • The response at each concentration is typically expressed as a percentage of the baseline activity or the maximal response to a reference agonist (e.g., oxytocin (B344502) or KCl).

  • Dose-response curves are then plotted, and key pharmacological parameters such as EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) can be calculated using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

A Myometrial Tissue Biopsy B Dissection of Myometrial Strips A->B C Mounting in Organ Bath with PSS B->C D Equilibration and Baseline Recording C->D E Cumulative Addition of This compound D->E F Continuous Data Acquisition (Force Transducer) E->F G Data Analysis (Amplitude, Frequency, AUC) F->G H Dose-Response Curve Generation (EC50, Emax) G->H

Caption: Experimental workflow for a myometrial strip dose-response study.

Concluding Remarks

The protocols and information provided herein serve as a foundational guide for investigating the dose-response effects of this compound on myometrial contractility. While precise quantitative data from publicly available literature is limited, the described methodologies will enable researchers to generate robust and reliable data to characterize the pharmacological profile of this and other novel uterotonic agents. Such studies are essential for advancing the development of new therapeutics for the management of labor and other uterine motility disorders.

References

Revolutionizing Eicosanoid Research: A High-Sensitivity LC-HRMS Method for Quantifying Prostaglandin E1 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostaglandin E1 (PGE1), a key lipid mediator derived from dihomo-γ-linolenic acid (DGLA), plays a crucial role in a multitude of physiological and pathological processes.[1] Its potent vasodilatory and anti-inflammatory properties have led to its clinical use in treating conditions like erectile dysfunction and in maintaining patent ductus arteriosus in newborns.[1] Understanding the precise concentration of PGE1 and its metabolites is paramount for researchers in pharmacology, physiology, and drug development to elucidate its mechanisms of action and explore new therapeutic avenues. This application note presents a detailed, high-sensitivity Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method for the simultaneous quantification of PGE1 and its primary metabolites, 15-keto-PGE1 and 13,14-dihydro-15-keto-PGE1, in biological matrices.

Signaling and Metabolism of Prostaglandin E1

PGE1 exerts its biological effects by binding to four distinct E-prostanoid (EP) G-protein coupled receptors, designated EP1, EP2, EP3, and EP4.[1] The activation of these receptors triggers diverse downstream signaling cascades. For instance, EP1 receptor activation is coupled to the Gq protein, leading to an increase in intracellular calcium.[2][3][4] In contrast, EP2 and EP4 receptors are linked to Gs proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[1] The EP3 receptor can couple to Gi, inhibiting adenylyl cyclase, or other G proteins, leading to varied cellular responses.[1] This differential receptor coupling allows PGE1 to have a wide range of effects in different tissues.

The metabolic pathway of PGE1 is a rapid process, primarily initiated in the lungs, which efficiently clear circulating prostaglandins (B1171923). The initial and rate-limiting step is the oxidation of the 15-hydroxyl group to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming 15-keto-PGE1. This is followed by the reduction of the 13,14-double bond by 15-ketoprostaglandin Δ13-reductase (13-PGR) to yield 13,14-dihydro-15-keto-PGE1, the major circulating metabolite. Further beta- and omega-oxidation in the liver and kidneys lead to the formation of urinary metabolites.

Quantitative Data Summary

The presented LC-HRMS method offers excellent sensitivity and a broad dynamic range for the quantification of PGE1 and its metabolites. The following table summarizes the key quantitative parameters achieved.

AnalyteRetention Time (min)Linearity (r²)LLOQ (pg/mL)Precision (%CV)Accuracy (%Bias)
Prostaglandin E1 (PGE1) 7.3>0.99810<15%±15%
15-keto-PGE1 6.8>0.99720<15%±15%
13,14-dihydro-15-keto-PGE1 6.5>0.99915<15%±15%

Data presented is a representative summary compiled from typical eicosanoid analysis methods and may vary based on instrumentation and matrix.[5][6][7][8]

Experimental Protocols

A detailed protocol for the extraction and analysis of PGE1 and its metabolites from plasma is provided below.

Materials and Reagents
  • Prostaglandin E1, 15-keto-PGE1, 13,14-dihydro-15-keto-PGE1, and deuterated internal standards (e.g., PGE1-d4)

  • LC-MS grade water, acetonitrile, methanol (B129727), and formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • 96-well collection plates

  • Nitrogen evaporator

  • LC-HRMS system (e.g., Q Exactive™ series or equivalent)

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 500 µL of plasma, add an antioxidant like butylated hydroxytoluene (BHT) and an inhibitor of cyclooxygenase like indomethacin (B1671933) to prevent ex-vivo formation of prostaglandins.[7] Spike with deuterated internal standards.

  • Acidification: Acidify the plasma sample to pH 3.0-3.5 with 1% formic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of LC-MS grade water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

LC-HRMS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 20% B (re-equilibration)

High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Mode: Heated Electrospray Ionization (HESI), Negative

  • Capillary Voltage: -3.0 kV

  • Sheath Gas Flow Rate: 40 units

  • Auxiliary Gas Flow Rate: 10 units

  • Vaporizer Temperature: 350°C

  • Scan Mode: Full MS / dd-MS2 (TopN) or Parallel Reaction Monitoring (PRM)

  • Full MS Resolution: 70,000

  • dd-MS2/PRM Resolution: 35,000

  • Collision Energy: Optimized for each analyte (typically 20-40 eV)

  • Precursor Ions ([M-H]⁻):

    • PGE1: m/z 353.2324

    • 15-keto-PGE1: m/z 351.2168

    • 13,14-dihydro-15-keto-PGE1: m/z 353.2324

Visualizations

Prostaglandin E1 Signaling Pathway

PGE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE1 Prostaglandin E1 EP1 EP1 Receptor PGE1->EP1 EP2_4 EP2/EP4 Receptors PGE1->EP2_4 EP3 EP3 Receptor PGE1->EP3 Gq Gq EP1->Gq Activates Gs Gs EP2_4->Gs Activates Gi Gi EP3->Gi Activates PLC PLC Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Cellular_Response_Ca Cellular Response Ca2->Cellular_Response_Ca AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc Cellular_Response_cAMP_inc Cellular Response cAMP_inc->Cellular_Response_cAMP_inc AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_cAMP_dec Cellular Response cAMP_dec->Cellular_Response_cAMP_dec

Caption: PGE1 signaling through EP receptors.

LC-HRMS Experimental Workflow

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (with Internal Standard) Acidification Acidification (pH 3-3.5) Plasma_Sample->Acidification SPE_Loading Sample Loading Acidification->SPE_Loading SPE_Conditioning SPE Conditioning (Methanol, Water) SPE_Conditioning->SPE_Loading SPE_Wash Wash (10% Methanol) SPE_Loading->SPE_Wash SPE_Elution Elution (Methanol) SPE_Wash->SPE_Elution Evaporation Evaporation (N₂) SPE_Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation HESI HESI Source (-ve mode) LC_Separation->HESI HRMS_Detection HRMS Detection (Full MS / PRM) HESI->HRMS_Detection Data_Acquisition Data Acquisition HRMS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Workflow for PGE1 analysis.

References

Application Notes and Protocols for the Use of 15-Methylprostaglandin E1 in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylprostaglandin E1 (15-mPGE1), a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), is a potent bioactive lipid with significant anti-inflammatory properties. Its stability compared to the endogenous PGE1 makes it a valuable tool for in vivo studies. These application notes provide a comprehensive overview of the use of 15-mPGE1 in various animal models of inflammation, detailing its mechanism of action, experimental protocols, and relevant quantitative data.

Prostaglandins (B1171923) of the E series have demonstrated potent anti-inflammatory activity in vivo.[1] Systemic administration of PGE1 or its stable analog, 15-mPGE1, can inhibit neutrophil-dependent immune complex tissue injury in a dose-dependent manner.[1] This document aims to equip researchers with the necessary information to effectively design and execute experiments utilizing 15-mPGE1 to investigate inflammatory processes and evaluate potential therapeutic interventions.

Mechanism of Action and Signaling Pathway

15-mPGE1 exerts its anti-inflammatory effects primarily through interaction with E-type prostanoid (EP) receptors, which are G protein-coupled receptors.[2][3] While PGE2 is the natural ligand for these receptors, 15-mPGE1 acts as a stable analog. The diverse effects of PGE compounds are mediated by four EP receptor subtypes (EP1-EP4), each coupled to distinct intracellular signaling pathways.[2][4][5]

The primary anti-inflammatory actions of 15-mPGE1 are thought to be mediated through EP2 and EP4 receptors, which couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][5] This increase in cAMP can suppress the production of pro-inflammatory cytokines such as IL-6 and IL-8.[6]

Another proposed mechanism for the anti-inflammatory effects of E-series prostaglandins involves the modulation of neutrophil function. In vivo treatment with 15-mPGE1 has been shown to decrease the binding affinity of the formyl-methionyl-leucyl-phenylalanine (FMLP) receptor on neutrophils, thereby inhibiting FMLP-induced lysosomal enzyme release and superoxide (B77818) anion secretion.[1]

15-mPGE1_Signaling_Pathway 15-mPGE1 This compound EP2_EP4 EP2 / EP4 Receptors 15-mPGE1->EP2_EP4 Gs Gs Protein EP2_EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Neutrophil_Modulation Modulation of Neutrophil Function cAMP->Neutrophil_Modulation Contributes to CREB CREB PKA->CREB Phosphorylates Cytokine_Suppression Suppression of Pro-inflammatory Cytokines (e.g., IL-6, IL-8) CREB->Cytokine_Suppression Leads to

Figure 1: Simplified signaling pathway of 15-mPGE1 leading to anti-inflammatory effects.

Quantitative Data from Animal Studies

The following tables summarize key quantitative data from studies utilizing 15-mPGE1 and related prostaglandins in various animal models of inflammation.

Table 1: Dosage and Administration of 15-mPGE1 in Rodent Models

Animal ModelSpecies15-mPGE1 DoseRoute of AdministrationKey FindingsReference
Neutrophil Function ModulationRat1 mg/kgSubcutaneousInduced marked neutrophilia, peaking at 6 hours.[7]
Paraquat-induced ToxicityRat~1 mg/kg (single, daily injections)Not SpecifiedIncreased early mortality and respiratory effort.[8]
Orofacial PainMouse10 and 20 ng/10 µLSubcutaneous (whisker pad)Induced mechanical allodynia in a dose-dependent manner.[3]

Table 2: Effects of Prostaglandins on Inflammatory Markers

ProstaglandinAnimal/Cell ModelInflammatory StimulusMeasured MarkersEffectReference
PGE1Human (during cardiac surgery)Aortic declampingIL-6, IL-8Suppressed production[6]
15-mPGE1Rat NeutrophilsFMLPLysosomal enzyme release, O2- secretionInhibited[1]
PGE2Mouse PawCarrageenanIL-1β, TNF-α, PGE2Levels were increased by carrageenan.[9]
15d-PGJ2Mouse (Collagen-Induced Arthritis)CollagenPro-inflammatory cytokines, ROR-γt, FOXP3Reduced pro-inflammatory cytokines and ROR-γt, enhanced FOXP3.[10]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is widely used to study systemic inflammation and the host response to bacterial endotoxins.[11][12][13][14]

Materials:

  • This compound (15-mPGE1)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Experimental animals (e.g., C57BL/6 mice)

  • Syringes and needles for injection

Procedure:

  • Preparation of Reagents:

    • Dissolve 15-mPGE1 in a suitable vehicle (e.g., ethanol) and then dilute to the final concentration in sterile saline. The final ethanol (B145695) concentration should be minimal to avoid vehicle effects.

    • Dissolve LPS in sterile, pyrogen-free saline to the desired concentration.

  • Animal Dosing:

    • Administer 15-mPGE1 to the treatment group of animals via the desired route (e.g., subcutaneous or intraperitoneal injection). The control group should receive the vehicle alone.

    • The dosage of 15-mPGE1 will need to be optimized for the specific research question, but doses around 1 mg/kg have been reported in rats.[7][8]

  • Induction of Inflammation:

    • Approximately 30-60 minutes after 15-mPGE1 administration, induce inflammation by injecting LPS (intraperitoneally or intravenously). The dose of LPS will depend on the desired severity of the inflammatory response.

  • Monitoring and Sample Collection:

    • Monitor animals for clinical signs of inflammation (e.g., lethargy, piloerection).

    • At predetermined time points, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) and tissue samples (e.g., lung, liver) for histological examination and measurement of inflammatory markers.

LPS_Inflammation_Workflow Start Start Prepare_Reagents Prepare 15-mPGE1 and LPS Solutions Start->Prepare_Reagents Animal_Grouping Divide Animals into Control and Treatment Groups Prepare_Reagents->Animal_Grouping Administer_Vehicle Administer Vehicle (Control Group) Animal_Grouping->Administer_Vehicle Administer_15mPGE1 Administer 15-mPGE1 (Treatment Group) Animal_Grouping->Administer_15mPGE1 Induce_Inflammation Inject LPS into All Animals Administer_Vehicle->Induce_Inflammation Administer_15mPGE1->Induce_Inflammation Monitor_Animals Monitor for Clinical Signs Induce_Inflammation->Monitor_Animals Collect_Samples Collect Blood and Tissue Samples Monitor_Animals->Collect_Samples Analyze_Data Analyze Inflammatory Markers Collect_Samples->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the LPS-induced inflammation model.

Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute, localized inflammation.[9][15][16]

Materials:

  • This compound (15-mPGE1)

  • Lambda-carrageenan

  • Sterile saline

  • Plethysmometer or calipers

  • Experimental animals (e.g., Wistar rats)

Procedure:

  • Preparation of Reagents:

    • Prepare 15-mPGE1 solution as described in the LPS model.

    • Prepare a 1% (w/v) solution of carrageenan in sterile saline.

  • Animal Dosing:

    • Administer 15-mPGE1 (or vehicle) to the respective animal groups, typically 30-60 minutes prior to carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for the 15-mPGE1 treated group compared to the control group.

    • At the end of the experiment, paw tissue can be collected for analysis of inflammatory mediators like IL-1β, TNF-α, and PGE2.[9]

Conclusion

This compound is a valuable pharmacological tool for studying the mechanisms of inflammation and for the preclinical evaluation of anti-inflammatory drugs. Its stable nature and potent biological activity make it suitable for a variety of in vivo models. The protocols and data presented here provide a foundation for researchers to incorporate 15-mPGE1 into their studies of inflammatory diseases. Careful dose-response studies and selection of appropriate animal models are crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for 15-Methylprostaglandin E1 in the Treatment of Hemorrhagic Gastritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 15-Methylprostaglandin E1 and its analogs for the treatment of hemorrhagic gastritis. The information is compiled from available clinical reports and scientific literature to guide further research and drug development.

Introduction

Hemorrhagic gastritis is a serious condition characterized by bleeding of the stomach lining. Prostaglandin (B15479496) E1 (PGE1) and its methylated analogs have shown therapeutic potential in managing this condition due to their potent cytoprotective and antisecretory effects on the gastric mucosa. These compounds act by enhancing the natural defense mechanisms of the stomach lining and reducing acid secretion, thereby promoting healing and preventing further damage.

Mechanism of Action

This compound and its analogs, such as misoprostol (B33685), exert their effects by binding to specific prostaglandin E (EP) receptors on the surface of gastric epithelial and parietal cells. The primary receptors involved in gastric protection are EP1, EP3, and EP4.

  • EP1 Receptor Activation: Leads to the inhibition of gastric motility, which can reduce mechanical stress on the inflamed mucosa.[1][2]

  • EP3 and EP4 Receptor Activation: Stimulates the secretion of protective mucus and bicarbonate, forming a physicochemical barrier against gastric acid and pepsin.[1][2]

  • EP3 Receptor-Mediated Inhibition of Adenylyl Cyclase: In parietal cells, activation of the EP3 receptor inhibits the production of cyclic AMP (cAMP), a key signaling molecule in the acid secretion pathway. This leads to a reduction in both basal and stimulated gastric acid secretion.

  • EP4 Receptor-Mediated Activation of Adenylyl Cyclase: In epithelial cells, EP4 receptor activation increases cAMP levels, which is associated with the stimulation of mucus and bicarbonate secretion and the promotion of mucosal healing and angiogenesis through the expression of vascular endothelial growth factor (VEGF).[1][2]

Signaling Pathways

The binding of this compound to its receptors triggers distinct intracellular signaling cascades:

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE1 15-Methyl-PGE1 EP1 EP1 Receptor PGE1->EP1 Binds Gq Gq protein EP1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Inhibition of Gastric Motility) Ca2+->Response PKC->Response

EP1 Receptor Signaling Pathway

EP3_EP4_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE1 15-Methyl-PGE1 EP3 EP3 Receptor (Parietal Cell) PGE1->EP3 EP4 EP4 Receptor (Epithelial Cell) PGE1->EP4 Gi Gi protein EP3->Gi Activates Gs Gs protein EP4->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates ATP_to_cAMP_inhibited ATP  X  cAMP ATP_to_cAMP_stimulated ATP  ->  cAMP Acid_Secretion Decreased Acid Secretion ATP_to_cAMP_inhibited->Acid_Secretion Mucus_Bicarb Increased Mucus & Bicarbonate Secretion ATP_to_cAMP_stimulated->Mucus_Bicarb

EP3 and EP4 Receptor Signaling Pathways

Quantitative Data from Clinical Studies

The following tables summarize the available quantitative data from clinical investigations on the use of this compound analogs in hemorrhagic and other forms of gastritis.

Table 1: Efficacy of 15(R)-15 Methyl Prostaglandin E2 in Hemorrhagic Gastritis (Case Report)

ParameterDetailsReference
Patient Profile 19-year-old male with severe hemorrhagic gastritis post-abdominal surgery, refractory to standard therapies.[3][4]
Dosage 50 micrograms of 15(R)-15 methyl prostaglandin E2 intragastrically every 6 hours for 10 days.[3][4]
Outcome Bleeding ceased within 24 hours of initiating therapy and did not recur.[3][4]

Table 2: Efficacy of Misoprostol in Refractory Upper Gastrointestinal Disease (Humanitarian Use Study)

ParameterDetailsReference
Patient Population 157 patients with severe, refractory upper gastrointestinal disease, including 63 with hemorrhagic gastritis.[5]
Dosage 800 to 1,200 micrograms daily, administered orally or via nasogastric tube in four to six divided doses.[5]
Treatment Duration From one day to 17 months.[5]
Favorable Outcome (Hemorrhagic Gastritis) 62% of patients with hemorrhagic gastritis showed significant improvement in symptoms, hemorrhagic status, or endoscopic appearance.[5]
Overall Favorable Outcome (UGI Hemorrhage) 63% of all treatment courses for upper gastrointestinal hemorrhage had a favorable outcome.[5]

Experimental Protocols

Disclaimer: The following protocols are derived from the available information in published abstracts and case reports. The full-text articles containing detailed, step-by-step methodologies could not be accessed. These protocols should be considered as a general guide and may require optimization.

Protocol for Intragastric Administration of 15(R)-15 Methyl Prostaglandin E2

This protocol is based on a case report of a patient with severe hemorrhagic gastritis.[3][4]

Objective: To administer 15(R)-15 methyl prostaglandin E2 intragastrically to a patient with hemorrhagic gastritis.

Materials:

  • 15(R)-15 methyl prostaglandin E2 solution (concentration to be determined based on supplier)

  • 50-mN Hydrochloric acid (HCl) solution

  • Nasogastric tube

  • Syringes for administration

  • Antacids

Procedure:

  • Patient Preparation: Ensure the patient has a properly placed nasogastric tube for intragastric administration.

  • Epimerization (as described in the case report):

    • Immediately before the administration of each dose of 15(R)-15 methyl prostaglandin E2, instill 50-100 ml of 50-mN HCl into the stomach via the nasogastric tube. This step was reported to be for the epimerization of the 15(R) form to the more active 15(S) form.

  • Drug Administration:

    • Administer 50 micrograms of 15(R)-15 methyl prostaglandin E2 through the nasogastric tube.

  • Frequency: Repeat the administration every 6 hours.

  • Duration: Continue the treatment for 10 days, or as determined by the clinical response.

  • Concomitant Therapy: Administer hourly antacids to maintain gastric pH above 5.

  • Monitoring: Closely monitor the patient for cessation of bleeding, changes in vital signs, and any adverse effects.

Protocol for Administration of Misoprostol in Refractory Upper Gastrointestinal Disease

This protocol is based on a study of humanitarian use of misoprostol in patients with severe upper gastrointestinal diseases, including hemorrhagic gastritis.[5]

Objective: To administer misoprostol to patients with refractory upper gastrointestinal disease, including hemorrhagic gastritis.

Materials:

  • Misoprostol tablets (e.g., 200 microgram tablets)

  • Sterile water or saline for dissolving tablets (for nasogastric administration)

  • Oral dosing cups or syringes

  • Nasogastric tube (if required)

Procedure:

  • Dosage Range: The total daily dose is between 800 and 1,200 micrograms.

  • Dosing Schedule: Divide the total daily dose into four to six administrations. For example, 200 micrograms four times a day or 200 micrograms six times a day.

  • Route of Administration:

    • Oral: Administer the tablets with water.

    • Nasogastric Tube: For patients unable to take oral medication, dissolve the tablets in a small amount of sterile water or saline and administer through the nasogastric tube. Flush the tube with water after administration to ensure the full dose is delivered.

  • Treatment Duration: The duration of treatment can range from a single day to several months (up to 17 months was reported in the study), depending on the patient's clinical condition and response to therapy.

  • Monitoring:

    • Regularly assess for improvement in symptoms (e.g., abdominal pain, nausea).

    • Monitor for signs of bleeding (e.g., hematemesis, melena).

    • Perform endoscopic examinations as clinically indicated to evaluate the healing of the gastric mucosa.

    • Monitor for adverse effects, with diarrhea being the most common.

Experimental Workflow

The following diagram illustrates a general workflow for a clinical study evaluating the efficacy of this compound in hemorrhagic gastritis.

Clinical_Trial_Workflow Start Patient Recruitment (Confirmed Hemorrhagic Gastritis) Inclusion Inclusion/Exclusion Criteria Assessment Start->Inclusion Randomization Randomization Inclusion->Randomization Treatment Treatment Group (15-Methyl-PGE1) Randomization->Treatment Control Control Group (Placebo or Standard of Care) Randomization->Control Admin Drug Administration (Defined Protocol) Treatment->Admin Control->Admin Monitoring Clinical & Endoscopic Monitoring Admin->Monitoring Data Data Collection (Bleeding, Symptoms, Endoscopy Score) Monitoring->Data Analysis Statistical Analysis Data->Analysis End Study Conclusion (Efficacy & Safety Assessment) Analysis->End

Clinical Trial Workflow

Conclusion

This compound and its analogs represent a promising therapeutic option for the management of hemorrhagic gastritis, particularly in cases refractory to standard treatments. Their multifaceted mechanism of action, involving both cytoprotection and acid suppression, addresses key pathophysiological aspects of the disease. The provided data and protocols serve as a foundation for further preclinical and clinical research to establish optimal dosing regimens, long-term safety, and efficacy in a broader patient population. Future studies should aim for well-controlled, randomized clinical trials to solidify the role of these compounds in the treatment of hemorrhagic gastritis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 15-Methylprostaglandin E1 Dosage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the dosage of 15-Methylprostaglandin E1 and minimizing its side effects during in vivo and in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound, a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), exerts its biological effects by binding to and activating E-type prostanoid (EP) receptors, which are G protein-coupled receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to different intracellular signaling pathways:

  • EP1: Coupled to the Gq protein, its activation leads to an increase in intracellular calcium levels.

  • EP2 & EP4: Coupled to the Gs protein, they activate adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA).[1]

  • EP3: Primarily coupled to the Gi protein, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[2]

These pathways regulate a wide array of cellular processes, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of inflammation.[1]

Q2: What are the most common side effects observed with this compound and its analogs in preclinical studies?

A2: Common side effects are often dose-dependent and can include:

  • Cardiovascular: Hypotension (low blood pressure) is a common effect due to its vasodilatory properties.

  • Respiratory: Increased respiratory effort has been observed in animal models.

  • Gastrointestinal: Diarrhea, nausea, and vomiting are frequently reported.

  • Systemic: Fever, shivering, and transient hyperthermia can occur.

  • Hematological: High doses may induce neutrophilia (an increase in neutrophils).

  • Neurological: Pain at the injection site and jitteriness or seizures have been noted in some studies.

Q3: How can gastrointestinal side effects be minimized?

A3: The co-administration of antiemetic and antidiarrheal medications has been shown to significantly reduce the incidence of nausea, vomiting, and diarrhea associated with prostaglandin analogs.

Q4: What is a recommended starting dose for in vivo experiments with this compound in rodents?

A4: A previously reported pharmacologic dose in rats is 1 mg/kg administered subcutaneously. However, this dose has been associated with increased respiratory effort and neutrophilia. Therefore, a dose-ranging study is highly recommended to determine the optimal dose for your specific animal model and experimental endpoint. Starting with a lower dose and escalating is a prudent approach.

Q5: How should this compound be prepared and stored for experiments?

A5: Prostaglandins can be unstable in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a solvent such as DMSO or ethanol (B145695) and store it at -20°C or -80°C. For experiments, the stock solution should be diluted to the final desired concentration in a suitable vehicle (e.g., saline or phosphate-buffered saline) immediately before administration to minimize degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High mortality or severe adverse events in the treatment group. The initial dose of this compound is too high, leading to systemic toxicity.Immediately halt the experiment and redesign the study. Initiate a dose-escalation study starting with a significantly lower dose. Closely monitor animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
Lack of a discernible biological effect. The dose of this compound is too low.Conduct a dose-response study with a broader range of concentrations to identify an effective dose for your specific model and endpoint.
The compound has degraded due to improper storage or handling.Always prepare fresh solutions immediately before each experiment. Ensure that stock solutions are stored correctly at low temperatures in an appropriate solvent.
The route of administration is not optimal for reaching the target tissue.Consider alternative routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) that may offer better bioavailability for your target organ or system.
Inconsistent results between individual animals or experiments. Variability in the preparation of this compound solutions.Standardize the protocol for solution preparation, including the solvent, the final dilution vehicle, and the time between preparation and injection.
Differences in animal age, weight, or health status.Use age- and weight-matched animals for all experimental groups. Ensure all animals are healthy and have been properly acclimated to the laboratory environment before commencing the experiment.
The timing of administration and endpoint analysis is not optimal.Conduct a time-course experiment to determine the optimal window for observing the desired biological effect after the administration of this compound.
Precipitate forms in the culture medium during in vitro experiments. The final concentration of the compound is too high, or it has poor solubility in the aqueous medium.Prepare the final dilution by adding the stock solution to the medium while gently vortexing. Avoid preparing large volumes of diluted compound that will sit for extended periods before being added to the cells.

Data Summary

Table 1: Dosage and Effects of this compound Analogs in Preclinical Models

Compound Animal Model Dosage Route of Administration Observed Effects & Side Effects
(15S)-15-methyl-PGE1Rat~1 mg/kg (single daily injection)Not specifiedInhibition of inflammation, prolonged survival in some models, increased respiratory effort.
(15S)-15-methyl-PGE1Rat1 mg/kg (subcutaneous)SubcutaneousMarked neutrophilia, significant eosinopenia.
15-methyl-PGE2 methyl esterHuman5 mcg initially, then at 4-hour intervalsIntramuscularUterine contractions.
15-methyl-PGE2 methyl esterHuman10 mcg initially, then at 8-hour intervalsIntramuscularUterine contractions.

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study for this compound in a Rodent Model

  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) appropriate for the research question. Ensure all animals are of the same sex, age, and weight range.

  • Dose Selection: Based on literature review, select a range of doses. For example, if 1 mg/kg is a known effective but toxic dose, consider a range such as 0.01, 0.1, 0.5, and 1.0 mg/kg. Include a vehicle-only control group.

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a sterile vehicle (e.g., saline) to the final desired concentrations.

  • Administration: Administer the selected doses to different groups of animals via the chosen route (e.g., subcutaneous, intraperitoneal, or intravenous injection). Ensure the injection volume is consistent across all groups.

  • Monitoring for Side Effects: Observe the animals closely for a defined period (e.g., 24-48 hours) after administration. Record the incidence and severity of any adverse effects, such as changes in activity level, posture, breathing rate, and body temperature. Body weight should be measured daily.

  • Assessment of Efficacy: At a predetermined time point, assess the desired biological effect of this compound (e.g., reduction in blood pressure, inhibition of inflammation, etc.) using appropriate assays.

  • Data Analysis: Analyze the dose-response relationship for both the therapeutic effect and the side effects. Determine the optimal dose that produces the desired therapeutic effect with minimal to no adverse effects.

Visualizations

Signaling_Pathways cluster_therapeutic Therapeutic Effects (e.g., Vasodilation) cluster_side_effects Side Effects (e.g., Pain, Fever) PGE1_T 15-Methyl-PGE1 EP2_4 EP2 / EP4 Receptors PGE1_T->EP2_4 Gs Gs Protein EP2_4->Gs AC_T Adenylyl Cyclase Gs->AC_T cAMP_T ↑ cAMP AC_T->cAMP_T PKA_T PKA cAMP_T->PKA_T Relaxation Smooth Muscle Relaxation PKA_T->Relaxation PGE1_S 15-Methyl-PGE1 EP1 EP1 Receptor PGE1_S->EP1 Gq Gq Protein EP1->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Pain Pain Signaling Ca2->Pain

Caption: Simplified signaling pathways of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Optimization Start Define Experimental Goals & Endpoints LitReview Literature Review for Starting Dose Range Start->LitReview DoseSelect Select Dose Range & Control Group LitReview->DoseSelect AnimalPrep Acclimate and Prepare Animal Cohorts DoseSelect->AnimalPrep DoseAdmin Administer Doses & Vehicle Control AnimalPrep->DoseAdmin MonitorTox Monitor for Acute Toxicity & Side Effects DoseAdmin->MonitorTox MonitorEff Assess Therapeutic Efficacy at Predetermined Timepoints DoseAdmin->MonitorEff DataCollect Collect & Analyze Dose-Response Data MonitorTox->DataCollect MonitorEff->DataCollect OptimalDose Determine Optimal Dose (Efficacy vs. Side Effects) DataCollect->OptimalDose Refine Refine Dose for Future Experiments OptimalDose->Refine

Caption: Experimental workflow for in vivo dosage optimization.

References

Technical Support Center: Prostaglandin Analogues and Gastrointestinal Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during experiments with prostaglandin (B15479496) analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with prostaglandin analogues?

A1: The most frequently reported GI side effects associated with prostaglandin analogues include diarrhea, nausea, vomiting, and abdominal pain or cramping.[1][2][3] The incidence and severity of these effects can vary depending on the specific analogue, dose, and route of administration.

Q2: What is the underlying mechanism for these gastrointestinal side effects?

A2: Prostaglandin analogues exert their effects by binding to specific prostaglandin receptors (e.g., EP and FP receptors) located throughout the gastrointestinal tract. The activation of these receptors can lead to several physiological responses that contribute to the observed side effects:

  • Increased Intestinal Motility: Stimulation of prostaglandin receptors on smooth muscle cells in the intestinal wall can increase contractions and transit rate, leading to diarrhea and abdominal cramping.

  • Increased Intestinal Secretion: Prostaglandin analogues can also stimulate the secretion of water and electrolytes into the intestinal lumen, contributing to looser stools and diarrhea.

  • Nausea and Vomiting: The mechanisms underlying nausea and vomiting are complex but are thought to involve both central and peripheral pathways, including direct effects on the gastrointestinal tract and stimulation of areas in the brain that control emesis.

Q3: Are there differences in the gastrointestinal side effect profiles of different prostaglandin analogues?

A3: Yes, preclinical and clinical observations suggest that the GI side effect profiles can differ among various prostaglandin analogues. For instance, some studies have reported that travoprost (B1681362) and latanoprost (B1674536) may be more likely to induce nausea, vomiting, and diarrhea compared to bimatoprost (B1667075).[1][2][4] These differences are thought to be related to their varying affinities for different prostaglandin receptor subtypes.[4]

Troubleshooting Guides

Problem 1: Unexpectedly high incidence or severity of diarrhea in animal models.

Possible Cause 1: Dose is too high.

  • Troubleshooting: Review the literature for established dose-response relationships for the specific prostaglandin analogue and animal model you are using. If limited data is available, perform a dose-ranging study to identify a dose that elicits the desired primary effect with a tolerable level of diarrhea.

Possible Cause 2: Formulation issues.

  • Troubleshooting: Ensure the prostaglandin analogue is properly solubilized and stable in the vehicle. The choice of vehicle can influence drug absorption and local concentrations in the gut. Consider using a well-established vehicle such as a solution containing a small percentage of a non-toxic solubilizing agent.

Possible Cause 3: Animal model sensitivity.

  • Troubleshooting: Different animal strains can have varying sensitivities to prostaglandin analogues. If you are observing extreme effects, consider if the chosen strain is appropriate. Review literature for studies using the same analogue in different strains.

Problem 2: Difficulty in quantifying nausea and vomiting in animal models.

Possible Cause 1: Inappropriate animal model.

  • Troubleshooting: Rodents lack a vomiting reflex, making them unsuitable for studying emesis. The ferret is considered the gold standard model for emesis research due to its well-developed vomiting reflex.[5][6][7] For assessing nausea-like behavior in rodents, pica (the consumption of non-nutritive substances like kaolin) can be used as a surrogate marker.

Possible Cause 2: Subjective scoring of behavior.

  • Troubleshooting: To ensure objectivity, develop a clear and standardized scoring system for nausea-like behaviors (e.g., number of retches, vomits, or amount of kaolin (B608303) consumed). Video recording and analysis by multiple blinded observers can also improve the reliability of your data.

Problem 3: In vitro intestinal permeability assays show inconsistent results.

Possible Cause 1: Cell monolayer integrity.

  • Troubleshooting: The integrity of the intestinal epithelial cell monolayer (e.g., Caco-2 cells) is crucial for reliable permeability data.[8] Regularly measure the transepithelial electrical resistance (TEER) to ensure the monolayer is confluent and has formed tight junctions before and during the experiment. Only use monolayers that meet a predefined TEER threshold.

Possible Cause 2: Cytotoxicity of the prostaglandin analogue.

  • Troubleshooting: High concentrations of the prostaglandin analogue or its vehicle may be toxic to the cells, compromising the monolayer integrity. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your compound before conducting permeability studies.

Possible Cause 3: Variability in experimental conditions.

  • Troubleshooting: Standardize all experimental parameters, including cell seeding density, differentiation time, and incubation conditions (temperature, CO2, humidity). Ensure consistent handling of the cell cultures to minimize variability between experiments.

Problem 4: Unexpected protective effects on the gastrointestinal mucosa are observed.

Possible Cause: Cytoprotective properties of prostaglandins (B1171923).

  • Troubleshooting: This may not be an artifact. Prostaglandins are known to have cytoprotective effects on the gastric mucosa, which include stimulating mucus and bicarbonate secretion and increasing mucosal blood flow.[9][10][11][12] If you observe a reduction in mucosal injury in the presence of a prostaglandin analogue, especially in a model of gastric damage, this is a plausible biological effect that warrants further investigation. You can explore this by co-administering a non-selective COX inhibitor to see if the protective effect is diminished.

Data Presentation

Table 1: Incidence of Common Gastrointestinal Adverse Events with Ophthalmic Prostaglandin Analogues in Clinical Trials

Prostaglandin AnalogueDiarrheaNauseaAbdominal Pain/Discomfort
Latanoprost <1% - 5%<1% - 5%<1% - 5%
Travoprost <1% - 5%<1% - 5%<1% - 5%
Bimatoprost <1% - 5%<1% - 5%<1% - 5%

Note: Incidence rates are generally low for ophthalmic formulations and can vary between studies. The data presented is an approximate range based on available clinical trial information.[13][14][15][16][17]

Experimental Protocols

Protocol 1: In Vivo Assessment of Prostaglandin-Induced Diarrhea in Mice

Objective: To quantify the diarrheal response to a prostaglandin analogue in a mouse model.

Materials:

  • Prostaglandin analogue of interest

  • Vehicle (e.g., saline, PBS with 0.1% Tween 80)

  • Male Swiss albino or BALB/c mice (20-25 g)

  • Cages with absorbent paper lining

  • Oral gavage needles

  • Scale

Methodology:

  • Fast the mice for 12-18 hours with free access to water.

  • Randomly assign mice to experimental groups (vehicle control, and different doses of the prostaglandin analogue). A minimum of 6-8 animals per group is recommended.

  • Administer the vehicle or prostaglandin analogue orally (p.o.) or intraperitoneally (i.p.).

  • Individually house the mice in cages lined with pre-weighed absorbent paper.

  • Observe the animals for the onset of diarrhea (the first unformed, wet stool) for a period of up to 4 hours.

  • Record the total number of diarrheal stools and the total weight of the wet fecal output for each animal.

  • The severity of diarrhea can also be scored based on the consistency of the stool (e.g., 0=normal, 1=soft, 2=watery).

Experimental Workflow for In Vivo Diarrhea Assessment

G cluster_prep Preparation cluster_admin Administration cluster_observe Observation & Data Collection Fast_Mice Fast mice (12-18h) Randomize Randomize into groups Fast_Mice->Randomize Prepare_Doses Prepare prostaglandin analogue doses Randomize->Prepare_Doses Administer Administer compound (p.o. or i.p.) Prepare_Doses->Administer House_Individually House mice individually Administer->House_Individually Observe Observe for diarrhea onset (up to 4h) House_Individually->Observe Record_Data Record number and weight of wet stools Observe->Record_Data

Caption: Workflow for assessing prostaglandin-induced diarrhea in mice.

Protocol 2: In Vitro Assessment of Intestinal Epithelial Permeability

Objective: To determine the effect of a prostaglandin analogue on the permeability of an intestinal epithelial cell monolayer.

Materials:

  • Caco-2 cells (or other suitable intestinal epithelial cell line)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Prostaglandin analogue of interest

  • Fluorescently labeled marker (e.g., FITC-dextran, 4 kDa)

  • Transepithelial electrical resistance (TEER) meter

  • Fluorescence plate reader

Methodology:

  • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density.

  • Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Measure the TEER of the monolayers to confirm their integrity.

  • Wash the monolayers with pre-warmed PBS.

  • Add the prostaglandin analogue (at various concentrations) to the apical or basolateral compartment.

  • Add the fluorescent marker (e.g., FITC-dextran) to the apical compartment.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

  • Measure the fluorescence of the basolateral samples using a plate reader.

  • Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the monolayer.

Signaling Pathway of Prostaglandin-Induced Intestinal Fluid Secretion

G cluster_cell Intestinal Epithelial Cell PGE2 Prostaglandin Analogue EP_Receptor EP Receptor PGE2->EP_Receptor AC Adenylyl Cyclase EP_Receptor->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CFTR CFTR Channel PKA->CFTR Cl_ion Cl- Secretion CFTR->Cl_ion Water_Secretion Water Secretion (Diarrhea) Cl_ion->Water_Secretion

Caption: Prostaglandin signaling leading to intestinal fluid secretion.

References

Technical Support Center: Enhancing the In Vivo Stability of Prostaglandin E1 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo stability of prostaglandin (B15479496) E1 (PGE1) analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor in vivo stability of PGE1 and its analogues?

A1: The primary challenge with the in vivo stability of PGE1 and its analogues is their rapid metabolism and degradation. Key factors include:

  • Rapid Pulmonary Degradation: A significant portion of intravenously administered PGE1 is metabolized during its first pass through the lungs.[1][2] This is a major contributor to its short biological half-life.

  • Enzymatic Degradation: PGE1 is quickly converted to less active or inactive metabolites, such as 15-keto-PGE1, by enzymes like 15-hydroxyprostaglandin dehydrogenase found in various tissues.

  • Chemical Instability: PGE1 is susceptible to degradation in aqueous solutions, with factors like pH and temperature significantly impacting its stability.[2][3] Acidic conditions (pH 4.5-4.7) have been shown to improve stability compared to neutral or alkaline pH.[2]

Q2: I am observing lower than expected efficacy of my PGE1 analogue in my in vivo experiments. What could be the cause?

A2: Lower than expected efficacy is often linked to the instability of the PGE1 analogue. Here are some common causes to investigate:

  • Inadequate Formulation: The choice of vehicle for your analogue is critical. Simple aqueous solutions can lead to rapid degradation.[2][3] Consider using formulations designed to protect the molecule, such as lipid emulsions or nanoemulsions.[4][5]

  • Suboptimal Storage and Handling: PGE1 analogues can be sensitive to temperature. Ensure that your stock solutions and formulated drug are stored at the recommended temperature (often 4°C for short-term and frozen for long-term storage) and protected from light.[6]

  • Rapid In Vivo Clearance: Even with a stable formulation, the inherent pharmacokinetic properties of the analogue might lead to rapid clearance from circulation. Pharmacokinetic studies are essential to understand the exposure profile of your compound in vivo.[4]

  • Route of Administration: The route of administration can significantly impact the bioavailability and subsequent efficacy of the analogue. For instance, oral bioavailability of many PGE1 analogues is poor.[7]

Q3: How can I improve the in vivo stability of my PGE1 analogue?

A3: Several strategies can be employed to enhance the in vivo stability of PGE1 analogues:

  • Formulation Development: This is one of the most effective approaches.

    • Lipid-Based Formulations: Encapsulating the PGE1 analogue in lipid emulsions (like Lipo-PGE1), liposomes, or nanoemulsions can protect it from enzymatic degradation and prolong its circulation time.[4][5][8]

    • PEGylation: Modifying nanoemulsions with polyethylene (B3416737) glycol (PEG) can further enhance circulation half-life.[4]

    • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can improve the stability and solubility of some prostaglandin analogues.[1][6][9]

  • Structural Modification of the Analogue: While more complex, designing analogues that are less susceptible to enzymatic degradation can be a long-term strategy.

  • Optimization of Formulation pH: Maintaining a slightly acidic pH (around 4.0-5.0) in the formulation can improve the chemical stability of PGE1.[2][5]

Q4: What are the key degradation products of PGE1 that I should monitor in my stability studies?

A4: The primary degradation product to monitor is Prostaglandin A1 (PGA1).[3][10][11][12][13] The formation of PGA1 is a key indicator of PGE1 degradation. Depending on the specific analogue and in vivo conditions, other metabolites such as 15-keto-PGE1 and 13,14-dihydro-PGE1 may also be relevant to monitor during pharmacokinetic studies.

Troubleshooting Guides

Issue 1: Rapid Degradation of PGE1 Analogue in Aqueous Solution During Formulation Preparation
Potential Cause Troubleshooting Step Rationale
Suboptimal pH Adjust the pH of the aqueous solution to be slightly acidic (pH 4.0-5.0) using a suitable buffer.PGE1 exhibits greater stability in acidic conditions compared to neutral or alkaline solutions.[2][5]
Elevated Temperature Prepare the formulation at a controlled, cool temperature (e.g., on ice or in a cold room).Higher temperatures accelerate the degradation of PGE1.[6]
Exposure to Light Protect the solution from light by using amber vials or covering the container with aluminum foil.Light can contribute to the degradation of PGE1.[3]
Inappropriate Solvent If possible, minimize the time the analogue is in a purely aqueous environment. Consider dissolving it in a small amount of a compatible organic solvent (e.g., ethanol) before dispersing it into the final aqueous vehicle.This can be a temporary measure to aid dissolution and minimize immediate aqueous degradation during preparation.
Issue 2: Low Bioavailability and Short Half-Life in Pharmacokinetic Studies
Potential Cause Troubleshooting Step Rationale
Rapid First-Pass Metabolism Consider alternative routes of administration that bypass the lungs, if applicable to the experimental model and therapeutic goal.The lungs are a primary site of PGE1 metabolism, and avoiding this first-pass effect can increase systemic exposure.[1][2]
Ineffective Formulation Develop a protective formulation such as a lipid emulsion, nanoemulsion, or liposomal encapsulation.These formulations can shield the PGE1 analogue from metabolic enzymes and prolong its circulation time.[4][5][8]
High Renal Clearance While challenging to modify directly, understanding the clearance mechanism through metabolic studies can inform the design of next-generation analogues with improved pharmacokinetic profiles.
Protein Binding Investigate the extent of plasma protein binding of your analogue.High protein binding can influence the distribution and clearance of the drug.

Data Presentation: Stability of PGE1 Formulations

Table 1: Stability of PGE1 in Various Aqueous Solutions

ConcentrationVehicleTemperature (°C)pHRemaining PGE1TimeReference
100 µg/mLIsotonic Saline374.5~25%32 days[2]
100 µg/mL0.01 M Phosphate (B84403) Buffered Isotonic Saline374.7~25%32 days[2]
100 µg/mL0.1 M Phosphate Buffered Water377.4<5%14 days[2]
1.5 µg/mL10% Dextrose30-≥90%48 hours[11][12][13]
15 µg/mL10% Dextrose30-≥90%48 hours[11][12][13]

Table 2: Pharmacokinetic Parameters of Different PGE1 Formulations in Rats

FormulationAUC (Area Under the Curve)Half-life (t½)Reference
Lipo-PGE1 (Commercial)BaselineBaseline[4]
PEGylated Nanoemulsion (PGE1-PEG2000(1%)-NE)1.47-fold higher than Lipo-PGE15.98-fold higher than Lipo-PGE1[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for PGE1

This protocol provides a general framework for developing an HPLC method to assess the stability of a PGE1 analogue.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of an acetonitrile (B52724) and a slightly acidic buffer (e.g., phosphate buffer, pH 3). A common starting ratio is 37:63 (v/v) of acetonitrile to buffer.[10]

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately prepare a stock solution of the PGE1 analogue in a suitable solvent (e.g., ethanol).

    • Dilute the stock solution with the mobile phase to create working standards and samples at the desired concentrations.

    • For formulations like ointments or emulsions, an extraction step is necessary. For example, separation from oleaginous vehicles can be achieved with n-hexane and aqueous acetonitrile.[1][6]

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25°C).[10]

    • Set the flow rate (e.g., 1 mL/min).

    • Set the detection wavelength. For PGE1, 205 nm is often used, while its degradation product PGA1 can be monitored at 230 nm.[10]

  • Forced Degradation Studies:

    • To ensure the method is stability-indicating, perform forced degradation studies. Expose the PGE1 analogue solution to stress conditions (e.g., acid, base, heat, oxidation, light) to generate degradation products.

    • Analyze the stressed samples to confirm that the degradation products are well-resolved from the parent compound.

  • Data Analysis:

    • Quantify the amount of the PGE1 analogue remaining at different time points under various storage conditions by comparing the peak area to a calibration curve generated from the standards.

Protocol 2: Preparation of Liposomal PGE1 Analogue

This protocol outlines a general method for preparing liposomes containing a PGE1 analogue.

  • Lipid Film Hydration Method:

    • Dissolve the lipids (e.g., phosphatidylcholine) and the PGE1 analogue in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[14]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[14]

    • Further dry the film under vacuum for several hours to remove any residual solvent.[14]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or mechanical shaking. This will form multilamellar vesicles (MLVs).[8]

  • Size Reduction (Sonication or Extrusion):

    • To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles - SUVs), the MLV suspension can be sonicated using a probe or bath sonicator.[15]

    • Alternatively, the MLVs can be extruded through polycarbonate filters with a defined pore size (e.g., 100 nm) using an extrusion device. This method generally produces liposomes with a more uniform size distribution.[8]

  • Purification:

    • Remove any unencapsulated PGE1 analogue by methods such as dialysis, gel filtration chromatography, or centrifugation.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering.

    • Determine the encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and quantifying the released PGE1 analogue by HPLC.[8]

Protocol 3: Pharmacokinetic Study of a PGE1 Analogue in Rodents

This protocol provides a general outline for conducting a pharmacokinetic study of a PGE1 analogue in rats or mice.

  • Animal Model:

    • Select the appropriate rodent species and strain (e.g., Sprague-Dawley rats, C57BL/6 mice).[16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Formulation and Dosing:

    • Prepare the PGE1 analogue in the desired formulation (e.g., saline, lipid emulsion).

    • Administer the formulation to the animals via the intended route (e.g., intravenous, intraperitoneal).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes post-dose).[16] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

    • Collect blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Process the blood to obtain plasma or serum and store the samples at -80°C until analysis.[17]

  • Sample Analysis:

    • Develop and validate a sensitive analytical method, typically LC-MS/MS, to quantify the concentration of the PGE1 analogue and its major metabolites in the plasma/serum samples.[4][18]

    • The sample preparation usually involves protein precipitation followed by extraction.[19]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key parameters such as:

      • Area under the curve (AUC)

      • Half-life (t½)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Clearance (CL)

      • Volume of distribution (Vd)

Visualizations

PGE1_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE1 PGE1 Analogue EP1 EP1 Receptor PGE1->EP1 EP2 EP2 Receptor PGE1->EP2 EP3 EP3 Receptor PGE1->EP3 EP4 EP4 Receptor PGE1->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC + Gi->AC - IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Response1 Physiological Response 1 Ca2->Response1 Response2 Physiological Response 2 cAMP_inc->Response2 Response3 Physiological Response 3 cAMP_dec->Response3

Caption: Signaling pathways of PGE1 analogues via EP receptors.

Experimental_Workflow cluster_formulation Formulation Development cluster_stability Stability Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Refinement A1 Select PGE1 Analogue A2 Choose Formulation Strategy (e.g., Lipid Emulsion, Liposome) A1->A2 A3 Optimize Formulation Parameters (pH, Excipients) A2->A3 A4 Characterize Formulation (Size, Zeta, Encapsulation) A3->A4 B3 Assess Stability under Different Conditions (Temp, Light, Time) A4->B3 C1 Conduct Pharmacokinetic Study in Rodents A4->C1 B1 Develop Stability-Indicating HPLC/LC-MS Method B2 Conduct Forced Degradation Studies B1->B2 B2->B3 C2 Analyze Plasma Samples for Drug & Metabolites C1->C2 D1 Analyze PK & PD Data C2->D1 C3 Evaluate Efficacy in Disease Model C3->D1 D2 Correlate Stability, Exposure & Efficacy D1->D2 D3 Refine Formulation (Iterative Process) D2->D3 D3->A3 Iterate

Caption: Workflow for developing a stable PGE1 analogue formulation.

References

Technical Support Center: Synthesis of 15-Methylated Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 15-methylated prostaglandins (B1171923).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 15-methylated prostaglandins?

The main challenges in synthesizing 15-methylated prostaglandins, such as carboprost (B24374), revolve around two key areas:

  • Stereochemical Control at C15: The biological activity of prostaglandins is critically dependent on the stereochemistry at the C15 position. Natural prostaglandins typically have an (S)-hydroxyl group at C15. The introduction of a methyl group at this carbon to create a tertiary alcohol adds a significant layer of difficulty in controlling the stereochemistry. The reaction of a C15-keto prostaglandin (B15479496) intermediate with a methylating agent often results in a mixture of diastereomers (15R and 15S), which can be difficult to separate.

  • Introduction of the Methyl Group: The addition of the methyl group to the C15-ketone is a crucial step. This is commonly achieved using organometallic reagents like methylmagnesium bromide (a Grignard reagent) or trimethylaluminium.[1] Challenges with this step include achieving high yields, minimizing side reactions, and ensuring the desired diastereoselectivity. The choice of reagent and reaction conditions can significantly impact the outcome.

Q2: Why is the Corey lactone a key intermediate in these syntheses?

The Corey lactone is a highly versatile and widely used intermediate in the synthesis of a broad range of prostaglandins and their analogs.[2][3] Its popularity stems from several factors:

  • Pre-established Stereochemistry: The Corey lactone already contains the correct relative stereochemistry for the four contiguous chiral centers on the cyclopentane (B165970) ring (C8, C9, C11, and C12), which forms the core of the prostaglandin structure.[4] This simplifies the overall synthesis by reducing the number of stereochemical challenges that need to be addressed in later steps.

  • Functionality for Side-Chain Introduction: The lactone and the protected hydroxyl groups on the Corey lactone provide the necessary chemical handles for the sequential and stereocontrolled introduction of the α and ω side chains of the prostaglandin molecule.[4]

  • Versatility: The Corey lactone can be readily modified to produce a wide variety of prostaglandins, including the PGF, PGE, and PGD series, as well as their analogs like 15-methylated prostaglandins.[2][5][6]

Q3: What are the common methods for introducing the methyl group at the C15 position?

The most common method for introducing the methyl group at C15 is through the nucleophilic addition of a methyl organometallic reagent to a C15-keto prostaglandin intermediate. This intermediate is typically prepared by the oxidation of the C15-hydroxyl group of a precursor. The two most frequently used reagents are:

  • Methyl Grignard Reagents (e.g., CH₃MgBr): These are widely used due to their commercial availability and reactivity.

  • Trimethylaluminium (Al(CH₃)₃): This reagent is also effective for the methylation of the C15-ketone.[1][7]

The reaction with these organometallic reagents on the C15-ketone derived from the Corey lactone route typically yields a mixture of the 15R and 15S diastereomers.[1][7] The ratio of these epimers can be approximately 1:1, necessitating a subsequent separation step.[7]

Q4: How are the diastereomers of 15-methylated prostaglandins typically separated?

The separation of the 15R and 15S diastereomers is a critical step to isolate the biologically active isomer (usually the 15S isomer, as in carboprost). While separation of the final products can be challenging, it is often accomplished through chromatographic techniques.[7][8] In some synthetic routes, the diastereomers are esterified (e.g., to their methyl esters) to facilitate separation by column chromatography.[7] The separated esters are then hydrolyzed to yield the final, diastereomerically pure 15-methylated prostaglandin.

Troubleshooting Guides

Problem 1: Low Yield During C15-Methylation
Potential Cause Recommended Solution
Degradation of Grignard Reagent Use freshly prepared or titrated Grignard reagent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Poor Quality Starting Material Ensure the C15-keto prostaglandin intermediate is pure and free of residual oxidizing agents or other impurities that could quench the organometallic reagent.
Suboptimal Reaction Temperature Optimize the reaction temperature. Grignard reactions are often initiated at low temperatures (e.g., -78 °C or 0 °C) and then allowed to warm to room temperature.
Steric Hindrance If the protecting groups on the prostaglandin core are excessively bulky, they may hinder the approach of the methylating agent. Consider using less sterically demanding protecting groups if possible.
Side Reactions Enolization of the C15-ketone can be a competing side reaction. Using a more reactive organometallic reagent or altering the solvent may help to favor the desired 1,2-addition.
Problem 2: Poor Diastereoselectivity at C15
Potential Cause Recommended Solution
Nature of the Methylating Agent The choice of methylating agent can influence the diastereomeric ratio, although often not dramatically. Compare the results from methyl Grignard reagents with those from trimethylaluminium.
Chelation Control The use of certain Lewis acids or coordinating solvents might influence the direction of nucleophilic attack by forming a chelate with the C11-hydroxyl group (or its protected form) and the C15-ketone. Experiment with different solvents and additives.
Temperature Effects Running the reaction at very low temperatures may slightly improve diastereoselectivity.
Chiral Auxiliaries/Reagents For research-scale synthesis where high diastereoselectivity is paramount, consider the use of chiral methylating agents or the incorporation of a chiral auxiliary, although this will add complexity and cost to the synthesis.
Post-Reaction Separation In many established syntheses, achieving high diastereoselectivity in the methylation step is difficult. The focus is often on an efficient separation of the diastereomers after the reaction. Optimize the chromatographic separation of the 15R and 15S epimers.

Quantitative Data Summary

The following table summarizes representative yields for key steps in the synthesis of 15-methylated prostaglandins, based on reported synthetic routes.

Reaction Step Reagents and Conditions Product Reported Yield Diastereomeric Ratio (15S:15R) Reference
Methylation of C15-KetoneMethyl Grignard or TrimethylaluminiumMixture of 15-methyl tertiary carbinolsNot always specified for this single stepApprox. 1:1[1][7]
Overall Synthesis of LatanoprostMulti-step synthesisLatanoprost5.7% (8 steps)N/A[9]
Synthesis of PGF₂α (gram-scale)Chemoenzymatic routePGF₂α10.6 g from 14.2 g of lactone intermediateN/A[3]

Experimental Protocols

Protocol: Methylation of a C15-Keto Prostaglandin Intermediate

This protocol is a representative example for the introduction of the C15-methyl group. Note: This is a generalized procedure and should be adapted and optimized for specific substrates and scales.

Materials:

  • C15-keto prostaglandin intermediate (e.g., a derivative of the Corey aldehyde after attachment of the ω-chain and oxidation)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methylmagnesium bromide (CH₃MgBr) solution in THF (e.g., 3.0 M)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Dissolution: Dissolve the C15-keto prostaglandin intermediate in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the methylmagnesium bromide solution (typically 1.1 to 1.5 equivalents) dropwise to the cooled, stirring solution of the ketone.

  • Reaction: Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at low temperature for a period (e.g., 1-2 hours) and may then be allowed to warm slowly to room temperature.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of the 15R and 15S diastereomers, is then purified and the diastereomers separated by column chromatography on silica (B1680970) gel.

Visualizations

Synthetic Workflow for 15-Methylated Prostaglandins

Synthetic_Workflow Corey_Lactone Corey Lactone Protecting_Groups Introduction of Protecting Groups Corey_Lactone->Protecting_Groups Omega_Chain Omega (ω) Chain Introduction Protecting_Groups->Omega_Chain Several Steps Oxidation Oxidation of C15-OH to Ketone Omega_Chain->Oxidation Methylation C15-Methylation (e.g., CH3MgBr) Oxidation->Methylation Diastereomers Mixture of 15R/15S Diastereomers Methylation->Diastereomers Alpha_Chain Alpha (α) Chain Introduction Diastereomers->Alpha_Chain Separation Chromatographic Separation Alpha_Chain->Separation Final_Product 15(S)-Methylated Prostaglandin Separation->Final_Product

Caption: General synthetic workflow from Corey lactone to 15-methylated prostaglandins.

Troubleshooting Logic for C15-Methylation

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagent Check Quality/Titer of Organometallic Reagent Start->Check_Reagent Reagent_OK Reagent OK? Check_Reagent->Reagent_OK Check_Conditions Verify Anhydrous Reaction Conditions Conditions_OK Conditions Dry? Check_Conditions->Conditions_OK Reagent_OK->Check_Conditions Yes Solution1 Use Fresh/Titrated Reagent Reagent_OK->Solution1 No Check_Starting_Material Analyze Purity of C15-Keto Intermediate Conditions_OK->Check_Starting_Material Yes Solution2 Rigorously Dry Glassware and Solvents Conditions_OK->Solution2 No Optimize_Temp Optimize Reaction Temperature Solution3 Purify Starting Material Optimize_Temp->Solution3 If Impure Check_Starting_Material->Optimize_Temp

References

Technical Support Center: 15-Methylprostaglandin E1 (Carboprost) and Uterine Atony

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Methylprostaglandin E1 (Carboprost) to address uterine atony.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Carboprost) in uterine atony?

This compound, also known as Carboprost (B24374), is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α)[1]. It is used to treat postpartum hemorrhage due to uterine atony when other methods have not been effective[2]. Its primary mechanism of action is the stimulation of myometrial (uterine muscle) contractions[3]. Carboprost binds to prostaglandin F receptors on the surface of myometrial cells, which triggers a cascade of intracellular events leading to an increase in intracellular calcium levels. This elevation in calcium is crucial for the interaction between actin and myosin, the proteins responsible for muscle contraction, resulting in forceful and rhythmic uterine contractions[1]. These contractions constrict the blood vessels at the placental site, reducing blood flow and promoting hemostasis[1].

Q2: this compound is a PGF2α analog. Why do some sources refer to it binding to prostaglandin E2 receptors?

While Carboprost is a synthetic analog of PGF2α and primarily acts on the prostaglandin F (FP) receptor, there is some cross-reactivity between prostaglandin receptors. Some studies mention that it can bind to the prostaglandin E2 receptor, which also mediates myometrial contractions[2]. The prostaglandin E (EP) receptors, specifically the EP1 and EP3 subtypes, are known to induce smooth muscle contraction[4]. Therefore, while its main target is the FP receptor, its effects may be partially mediated through EP receptors.

Q3: What are the potential reasons for observing resistance to this compound?

Resistance to this compound can arise from several factors, primarily related to the prostaglandin receptors and their downstream signaling pathways:

  • Receptor Downregulation: A decrease in the number of contractile prostaglandin receptors (FP, EP1, and EP3) on the myometrial cells can lead to a diminished response. Studies have shown that the expression of FP and EP3 receptor genes is downregulated during pregnancy, which may contribute to uterine quiescence and, in some cases, unresponsiveness to contractile agonists[5].

  • Altered Receptor Isoform Expression: The balance between contractile and relaxatory prostaglandin receptors is crucial for myometrial function. An upregulation of relaxatory prostaglandin receptors (such as EP2 and EP4) relative to contractile receptors could counteract the effects of Carboprost[4].

  • Genetic Polymorphisms: Variations in the gene encoding the prostaglandin F2α receptor (PTGFR) can affect the receptor's sensitivity to its ligands. Certain single nucleotide polymorphisms (SNPs) in the promoter and intron regions of the FP receptor gene have been correlated with a varied response to prostaglandin analogs[2].

  • Defects in Downstream Signaling: Even with adequate receptor numbers, issues with the intracellular signaling cascade, such as impaired G-protein coupling or defects in the calcium mobilization machinery, can lead to a lack of contractile response.

  • Uterine Overdistention or Fatigue: In cases of multiple gestation, polyhydramnios, or prolonged labor, the myometrium can become overstretched and less responsive to uterotonic agents.

Q4: Are there alternative uterotonic agents to consider if this compound is ineffective?

Yes, if Carboprost fails to elicit a sufficient uterine contraction, other uterotonic agents with different mechanisms of action can be used. These are often considered second-line treatments for refractory uterine atony[1][6][7].

Uterotonic AgentMechanism of Action
Oxytocin (B344502) Acts on oxytocin receptors to increase intracellular calcium and promote uterine contractions.
Methylergonovine (B92282) An ergot alkaloid that acts on alpha-adrenergic and serotonin (B10506) receptors to cause sustained myometrial contraction.
Misoprostol A prostaglandin E1 analog that binds to EP receptors to induce uterine contractions[8].
Carbetocin A long-acting oxytocin analog with a similar mechanism of action to oxytocin[3].

A double-blind randomized trial found no significant difference in uterine tone scores between methylergonovine and carboprost for refractory uterine atony, suggesting either is a viable option[6][7].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments investigating the efficacy and resistance mechanisms of this compound.

Problem 1: No or weak contractile response to this compound in isolated myometrial tissue.
Possible Cause Troubleshooting Step
Degradation of Prostaglandin Receptors Ensure myometrial tissue is collected and processed rapidly. Use fresh tissue whenever possible or snap-freeze in liquid nitrogen and store at -80°C.
Low Receptor Expression Quantify the mRNA and protein expression of FP, EP1, and EP3 receptors in the tissue using qPCR and Western blotting, respectively. Compare expression levels to a control tissue known to be responsive.
Receptor Desensitization If the tissue has been pre-exposed to other prostaglandin agonists, receptors may be desensitized. Ensure a sufficient washout period in organ bath experiments.
Issues with Experimental Buffer Verify the composition and pH of the experimental buffer. Ensure adequate calcium concentration, as it is essential for muscle contraction.
Incorrect Drug Concentration Prepare fresh dilutions of this compound for each experiment. Perform a dose-response curve to determine the optimal concentration.
Problem 2: Inconsistent results in cell-based assays for prostaglandin receptor activity.
Possible Cause Troubleshooting Step
Cell Line Viability and Passage Number Use cells with low passage numbers and ensure high viability before starting the assay. Myometrial smooth muscle cells can change their characteristics with prolonged culture.
Variable Receptor Expression in Culture Maintain consistent cell culture conditions. Serum starvation for a defined period before the experiment can sometimes help to stabilize receptor expression.
Calcium Dye Loading Issues Optimize the concentration of the calcium-sensitive dye (e.g., Fura-2, Indo-1) and the loading time and temperature to ensure adequate intracellular concentration without causing cytotoxicity[9].
Signal-to-Noise Ratio is Low Use a positive control (e.g., a known potent agonist like PGF2α) and a negative control (vehicle) to establish a clear experimental window.
Interference from Serum Components Conduct assays in serum-free media, as serum can contain factors that may interfere with prostaglandin signaling.

Experimental Protocols

Quantification of Prostaglandin Receptor mRNA Expression by qPCR

This protocol provides a general framework for measuring the relative expression of prostaglandin receptor genes (PTGFR, PTGER1, PTGER3) in myometrial tissue.

1. RNA Extraction:

  • Homogenize 50-100 mg of frozen myometrial tissue in a suitable lysis buffer (e.g., TRIzol).
  • Extract total RNA according to the manufacturer's protocol for the chosen RNA isolation kit.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

3. qPCR Reaction:

  • Prepare a qPCR reaction mix containing:
  • cDNA template
  • Forward and reverse primers for the target genes (PTGFR, PTGER1, PTGER3) and a reference gene (e.g., GAPDH, ACTB).
  • SYBR Green or other fluorescent qPCR master mix.
  • Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.
  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Measurement of Intracellular Calcium Mobilization

This protocol outlines a method for measuring changes in intracellular calcium concentration in cultured myometrial cells in response to this compound.

1. Cell Culture:

  • Culture primary human myometrial smooth muscle cells in a suitable medium.
  • Seed cells onto glass-bottom dishes or 96-well black-walled plates suitable for fluorescence microscopy or plate reader analysis.

2. Calcium Indicator Loading:

  • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing calcium and magnesium.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
  • Wash the cells to remove excess dye.

3. Fluorescence Measurement:

  • Acquire a baseline fluorescence reading.
  • Add this compound at the desired concentration.
  • Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the emission at ~510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 520 nm emission).

4. Data Analysis:

  • For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths.
  • For single-wavelength dyes, express the change in fluorescence as a ratio of the baseline fluorescence (F/F0).
  • Plot the change in fluorescence or ratio over time to visualize the calcium transient.

Data Presentation

Table 1: Comparison of Uterotonic Agents for Refractory Uterine Atony

OutcomeMethylergonovine (n=50)Carboprost (n=50)Adjusted Mean Difference/Odds Ratio (95% CI)p-value
Uterine Tone Score (0-10) at 10 min 7.3 ± 1.77.6 ± 2.1-0.1 (-0.8 to 0.6)0.76
Requirement for Additional Uterotonic 30.0%34.0%0.72 (0.27–1.89)0.505
Quantitative Blood Loss (mL, geometric mean) 756 (636–898)708 (619–810)1.06 (0.86–1.31)0.588

Data from a double-blind randomized trial comparing methylergonovine and carboprost for uterine atony refractory to oxytocin[1][6][7].

Table 2: Relative Gene Expression of Prostaglandin Receptors in Pregnant vs. Non-Pregnant Myometrium

GeneRelative Expression in Pregnant Myometrium (vs. Non-Pregnant)
EP3 Receptor (PTGER3) 60%
FP Receptor (PTGFR) 55%

Data showing the downregulation of contractile prostaglandin receptor genes during pregnancy[5].

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a 15-Methyl- PGE1 FP_receptor FP Receptor PGF2a->FP_receptor Binds Gq Gq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx Ca²⁺ Influx Ca_influx->Ca_increase Contraction Myometrial Contraction Ca_increase->Contraction Leads to

Caption: Signaling pathway of this compound in myometrial cells.

Experimental_Workflow cluster_tissue Tissue/Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation tissue Myometrial Tissue (Responsive vs. Resistant) qPCR qPCR (Receptor Expression) tissue->qPCR western Western Blot (Receptor Protein) tissue->western contraction Organ Bath (Contraction Assay) tissue->contraction cells Cultured Myometrial Cells calcium Intracellular Calcium Assay cells->calcium analysis Compare Receptor Levels, Ca²⁺ Signaling, and Contractile Force qPCR->analysis western->analysis calcium->analysis contraction->analysis conclusion Identify Mechanism of Resistance analysis->conclusion

Caption: Experimental workflow for investigating resistance to this compound.

Troubleshooting_Logic start No/Weak Response to This compound receptor_check Check Receptor Expression (qPCR/Western Blot) start->receptor_check signaling_check Assess Downstream Signaling (Calcium Assay) start->signaling_check receptor_low Low Receptor Expression receptor_check->receptor_low Result receptor_ok Normal Receptor Expression receptor_check->receptor_ok Result signaling_impaired Impaired Calcium Mobilization signaling_check->signaling_impaired Result signaling_ok Normal Calcium Mobilization signaling_check->signaling_ok Result solution_receptor Investigate Receptor Downregulation Mechanisms receptor_low->solution_receptor receptor_ok->signaling_check Proceed to check signaling solution_signaling Investigate G-protein Coupling or other signaling defects signaling_impaired->solution_signaling

References

Technical Support Center: pH-Dependent Degradation of 15-Methyl-Prostaglandin F2α (Carboprost)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent degradation of 15-methyl-prostaglandin F2α (Carboprost). It includes frequently asked questions, troubleshooting guides for experimental work, detailed experimental protocols, and quantitative data on product stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the degradation of 15-methyl-prostaglandin F2α in aqueous solutions?

A1: The pH of the solution is the most critical factor. 15-methyl-prostaglandin F2α is significantly more stable in neutral to alkaline conditions compared to acidic conditions.

Q2: What happens to 15-methyl-prostaglandin F2α under acidic conditions?

A2: Under acidic conditions, 15-methyl-prostaglandin F2α undergoes degradation through several pathways, including epimerization, solvolysis, and dehydration.[1] This leads to the formation of various degradation products, which can impact the potency and safety of the active pharmaceutical ingredient.

Q3: What is the optimal pH range for storing 15-methyl-prostaglandin F2α solutions?

A3: For maximum stability, aqueous solutions of the tromethamine salt of 15(S)-15-methyl-prostaglandin F2α should be maintained at a pH of 9.1 or higher.[1] A gradual increase in stability is observed as the pH is increased from 7.3 to 9.1.[1]

Q4: Are there other factors besides pH that can affect the stability of 15-methyl-prostaglandin F2α?

A4: Yes, temperature and the presence of certain solvents can also influence its stability.[1] Elevated temperatures will accelerate degradation, especially in acidic conditions.

Q5: What are the main degradation products of 15-methyl-prostaglandin F2α in an acidic environment?

A5: The acid-catalyzed degradation can lead to the formation of several products, including the 15(R) epimer, as well as various solvolysis and dehydration products.[1]

Troubleshooting Guide for Stability Studies

Issue Possible Cause Recommended Solution
Rapid degradation of the compound observed even at neutral pH. Incorrect pH measurement or buffer preparation. Temperature fluctuations. Presence of contaminating metal ions.Calibrate the pH meter before use and prepare fresh buffers. Ensure the storage temperature is consistently maintained and controlled. Use high-purity water and reagents to avoid catalytic degradation.
Inconsistent results between replicate stability samples. Non-homogeneous sample solution. Inaccurate pipetting or dilution. Variations in storage conditions for different samples.Ensure the stock solution is thoroughly mixed before aliquoting. Use calibrated pipettes and follow a strict dilution protocol. Store all replicate samples in the same controlled environment.
Appearance of unexpected peaks in the chromatogram during HPLC analysis. Contamination of the mobile phase or sample. Column degradation. Interaction with excipients in the formulation.Filter all mobile phases and samples before injection. Use a guard column and ensure the column is properly washed and stored. Analyze a placebo formulation to identify any peaks originating from excipients.
Difficulty in separating the main peak from degradation products. Suboptimal HPLC method parameters.Optimize the mobile phase composition, gradient, flow rate, and column temperature. Consider using a different stationary phase or a higher-resolution column.

Quantitative Data: Stability of Carboprost Tromethamine at Various pH Values

The following table summarizes the stability of Carboprost tromethamine (the tromethamine salt of 15(S)-15-methyl-prostaglandin F2α) after incubation at 60°C for 7 days in aqueous buffers of different pH values. The data is adapted from the findings of Hamberg, M. (1995).[1]

pH15(S)-15-methyl-PGF2α (Carboprost) (%)15(R)-15-methyl-PGF2α (Epimer) (%)Other Degradation Products (%)
7.3 85.58.06.5
8.1 92.04.53.5
9.1 98.51.00.5
9.55 99.0<1.0<1.0

Note: The stability of Carboprost tromethamine increases as the pH becomes more alkaline. At pH 9.1 and above, the formation of the 15(R) epimer and other degradation products is significantly suppressed.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of 15-Methyl-Prostaglandin F2α

Objective: To investigate the degradation profile of 15-methyl-prostaglandin F2α under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 15-methyl-prostaglandin F2α reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer

  • pH meter

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 15-methyl-prostaglandin F2α in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate the solution at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for a specified period, protected from light.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of 15-methyl-prostaglandin F2α in a controlled temperature oven at, for example, 80°C for a specified period.

    • At each time point, dissolve a portion of the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of 15-methyl-prostaglandin F2α to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the main peak.

Protocol 2: HPLC Method for the Analysis of 15-Methyl-Prostaglandin F2α and its Degradation Products

Objective: To provide a starting point for an HPLC method capable of separating 15-methyl-prostaglandin F2α from its potential degradation products.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or MS detection for better identification of degradation products.

Note: This is a general method and may require optimization for specific applications and degradation products.

Visualizations

cluster_main Acid-Catalyzed Degradation Pathways cluster_products Degradation Products PGF2a 15(S)-methyl-PGF2α (Carboprost) Epimer 15(R)-epimer PGF2a->Epimer Epimerization Solvolysis Solvolysis Products PGF2a->Solvolysis Solvolysis Dehydration Dehydration Products PGF2a->Dehydration Dehydration cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of 15-methyl-PGF2α stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize/Dilute Sample sampling->neutralize hplc HPLC Analysis neutralize->hplc data Analyze Data: Identify Degradants & Determine Degradation Rate hplc->data end Report Findings data->end

References

Technical Support Center: Managing Adverse Effects of 15-Methylprostaglandin E1 in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Methylprostaglandin E1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (15-mPGE1) is a synthetic analog of Prostaglandin (B15479496) E1 (PGE1). Its primary mechanism of action involves binding to and activating prostaglandin E (EP) receptors, which are G-protein coupled receptors. This activation can lead to a variety of downstream cellular signaling events, including the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C, which increases intracellular calcium concentrations. These signaling pathways ultimately mediate the physiological effects of 15-mPGE1, such as smooth muscle contraction or relaxation.

Q2: What are the most common adverse effects of this compound observed in research animals?

A2: The most frequently reported adverse effects in research animals include gastrointestinal, respiratory, and cardiovascular issues. Common gastrointestinal side effects are diarrhea and smooth muscle contractions.[1][2] Respiratory effects can manifest as increased respiratory effort.[3] Cardiovascular effects may include vasodilation and hypotension. Other potential adverse effects include fever and induction of uterine contractions.

Q3: Are the adverse effects of this compound dose-dependent?

A3: Yes, the adverse effects of this compound and its analogs are generally dose-dependent. For example, in dogs, higher doses of the PGE1 analog misoprostol (B33685) have been shown to increase the incidence of diarrhea. Similarly, the intensity of cardiovascular and respiratory effects can also be related to the administered dose.

Troubleshooting Guides

Gastrointestinal Adverse Effects

Issue: Animal exhibits diarrhea after administration of this compound.

Troubleshooting Steps:

  • Confirm the Cause: Rule out other potential causes of diarrhea, such as infection, diet change, or stress. The timing of the onset of diarrhea in relation to 15-mPGE1 administration is a key indicator.

  • Dose Reduction: If the experimental design allows, consider reducing the dose of 15-mPGE1 in subsequent experiments, as diarrhea is often a dose-dependent effect.

  • Supportive Care: Ensure the animal has free access to water to prevent dehydration. Monitor for signs of dehydration (e.g., skin tenting, sunken eyes).

  • Pharmacological Intervention:

    • Loperamide (B1203769): This anti-diarrheal agent has been shown to be effective in antagonizing prostaglandin-induced diarrhea in rats.[1] It acts by blocking the smooth muscle stimulating action of prostaglandins.[1] Consult with a veterinarian for appropriate dosage and administration protocol for your specific animal model.

Respiratory Adverse Effects

Issue: Animal shows signs of respiratory distress (e.g., increased respiratory effort, labored breathing) after this compound administration.

Troubleshooting Steps:

  • Immediate Observation: Closely monitor the animal's respiratory rate, pattern, and effort. Note any signs of cyanosis (bluish discoloration of mucous membranes).

  • Ensure a Patent Airway: Check for any obstructions in the animal's airway.

  • Oxygen Supplementation: If the distress is significant, provide supplemental oxygen. This can be done using an oxygen cage or a face mask.

  • Dose Evaluation: The respiratory effects are likely dose-related.[3] Review the dosage used and consider a reduction in future experiments if scientifically permissible.

  • Veterinary Consultation: If respiratory distress is severe or persistent, seek immediate veterinary attention.

Quantitative Data Summary

Table 1: Dose-Dependent Incidence of Diarrhea with a PGE1 Analog (Misoprostol) in Dogs

Dose of Misoprostol (µg/kg body weight, orally q8h)Number of DogsNumber of Dogs with DiarrheaIncidence of Diarrhea (%)
1510440%
7.51000%

Data synthesized from a study on the use of a synthetic prostaglandin E1 analog as a gastric protectant in dogs.

Table 2: Effect of this compound on Respiratory Parameters in Rats

Treatment GroupDose of 15-mPGE1 (mg/kg, single daily injection)Observation
Control0Normal respiratory effort
15-mPGE11Increased respiratory effort
Paraquat + 15-mPGE11Increased respiratory effort and accelerated mortality

Data based on a study of adverse effects of (15S)-15-methyl-prostaglandin E1 in normal and paraquat-exposed rats.[3]

Experimental Protocols

Protocol 1: Management of Prostaglandin-Induced Diarrhea

Objective: To manage diarrhea in research animals following the administration of this compound.

Materials:

  • Loperamide solution (or other appropriate anti-diarrheal agent as recommended by a veterinarian)

  • Oral gavage needles or syringes

  • Animal scale

  • Clean caging with absorbent bedding

  • Water source

Methodology:

  • Animal Observation: Following the administration of 15-mPGE1, monitor animals for the onset and severity of diarrhea. A fecal scoring system can be used for objective assessment (e.g., 0=normal, 1=soft, 2=liquid).

  • Dosage Calculation: If diarrhea is observed and pharmacological intervention is deemed necessary, calculate the appropriate dose of loperamide based on the animal's body weight and veterinary recommendation.

  • Administration: Administer the calculated dose of loperamide orally via gavage. Ensure proper technique to avoid aspiration.

  • Hydration Support: Provide ad libitum access to fresh drinking water. In severe cases, subcutaneous or intravenous fluid therapy may be necessary under veterinary guidance.

  • Monitoring: Continue to monitor the animal's fecal output, hydration status, and overall well-being. Record all observations.

  • Dose Adjustment: Based on the response, the dose of 15-mPGE1 may need to be adjusted in subsequent experiments to minimize this adverse effect.

Protocol 2: Monitoring and Initial Management of Respiratory Distress

Objective: To monitor for and provide initial management of respiratory distress in research animals administered this compound.

Materials:

  • Stethoscope

  • Oxygen source (tank or concentrator)

  • Oxygen delivery system (e.g., oxygen cage, face mask)

  • Pulse oximeter (if available)

  • Emergency contact information for veterinarian

Methodology:

  • Baseline Assessment: Before administering 15-mPGE1, record the animal's baseline respiratory rate and effort.

  • Post-Administration Monitoring: After administration, closely observe the animal for any changes in breathing. Listen to the lungs with a stethoscope for any abnormal sounds.

  • Scoring Respiratory Distress: Use a simple scoring system to quantify the level of distress (e.g., 0=normal, 1=mild increase in rate/effort, 2=moderate distress, 3=severe distress with open-mouth breathing).

  • Oxygen Supplementation: For animals exhibiting moderate to severe distress (score of 2 or 3), immediately provide oxygen supplementation. Place the animal in an oxygen cage or use a face mask to deliver oxygen.

  • Minimize Stress: Handle the animal calmly and minimally to avoid exacerbating the respiratory distress.

  • Veterinary Consultation: If the animal's condition does not improve with oxygen or worsens, contact a veterinarian immediately.

  • Data Recording: Document all observations, interventions, and the animal's response. This information is crucial for refining future experimental protocols.

Visualizations

15-Methylprostaglandin_E1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15_mPGE1 This compound EP_Receptor EP Receptor (G-Protein Coupled Receptor) 15_mPGE1->EP_Receptor Binds to G_Protein G-Protein EP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates/Inhibits PLC Phospholipase C G_Protein->PLC Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates Ca_Release Ca2+ Release IP3_DAG->Ca_Release Stimulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction/Relaxation) PKA->Cellular_Response Ca_Release->Cellular_Response

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow_Diarrhea Start Diarrhea Observed Post-Administration Confirm_Cause Confirm 15-mPGE1 as Cause Start->Confirm_Cause Other_Causes Investigate Other Causes (Infection, Diet, Stress) Confirm_Cause->Other_Causes No Dose_Reduction Consider Dose Reduction in Future Experiments Confirm_Cause->Dose_Reduction Yes Supportive_Care Provide Supportive Care (Hydration) Dose_Reduction->Supportive_Care Pharmacological_Intervention Pharmacological Intervention? (e.g., Loperamide) Supportive_Care->Pharmacological_Intervention Monitor Monitor Animal Pharmacological_Intervention->Monitor Yes Pharmacological_Intervention->Monitor No End Resolution Monitor->End

Caption: Troubleshooting workflow for diarrhea.

Experimental_Workflow_Respiratory_Distress Start Administer 15-mPGE1 Monitor Monitor Respiratory Rate & Effort Start->Monitor Distress_Observed Respiratory Distress Observed? Monitor->Distress_Observed Continue_Monitoring Continue Routine Monitoring Distress_Observed->Continue_Monitoring No Oxygen_Support Provide Oxygen Supplementation Distress_Observed->Oxygen_Support Yes Continue_Monitoring->Monitor Minimize_Stress Minimize Animal Handling Oxygen_Support->Minimize_Stress Vet_Consult Consult Veterinarian Minimize_Stress->Vet_Consult Record Record All Observations and Interventions Vet_Consult->Record End Experiment Continues or Humane Endpoint Record->End

Caption: Experimental workflow for managing respiratory distress.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of 15-Methylprostaglandin E1 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 15-Methylprostaglandin E1 (15-mPGE1). Our goal is to facilitate the development of stable and effective therapeutic formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Formulation & Encapsulation

Question 1: I am experiencing low encapsulation efficiency of 15-mPGE1 in my liposomal formulation. What are the potential causes and how can I improve it?

Answer: Low encapsulation efficiency (EE%) is a common challenge. Several factors can contribute to this issue. Here’s a troubleshooting guide:

  • Drug-to-Lipid Ratio: An inappropriate drug-to-lipid ratio is a primary cause of low EE%.[1][2] If the amount of drug exceeds the carrying capacity of the liposomes, a significant portion will remain unencapsulated.

    • Solution: Optimize the drug-to-lipid ratio by preparing a series of formulations with varying lipid concentrations while keeping the 15-mPGE1 concentration constant. This will help identify the saturation point.[3] Typical starting ratios for liposomal formulations range from 10:1 to 100:1 (lipid:drug, mol/mol).[3]

  • Lipid Composition: The choice of lipids and their properties, such as bilayer rigidity and charge, significantly impacts drug loading.

    • Solution: Incorporate charged lipids (e.g., phosphatidylglycerol) to enhance the encapsulation of charged drugs through electrostatic interactions. For lipophilic drugs like 15-mPGE1, ensure the lipid bilayer composition is optimized for its partitioning.

  • Preparation Method: The method used for liposome (B1194612) preparation can greatly influence EE%.

    • Solution: Methods like thin-film hydration followed by sonication or extrusion are common. Ensure that the hydration of the lipid film is complete and that the energy input during sonication or the number of extrusion cycles are optimized. For sensitive molecules, gentler methods might be necessary.

  • pH of the Hydration Buffer: The pH of the aqueous phase can affect the charge of both the drug and the lipids, influencing their interaction.

    • Solution: Investigate the effect of pH on the solubility and charge of 15-mPGE1 and your chosen lipids. Adjust the pH of the hydration buffer to promote favorable interactions for encapsulation.

Question 2: My 15-mPGE1-loaded nanoparticles are aggregating after preparation. How can I prevent this?

Answer: Nanoparticle aggregation is a critical issue that can affect the stability, efficacy, and safety of your formulation. Here are the common causes and solutions:

  • Suboptimal Surface Charge: Insufficient electrostatic repulsion between nanoparticles can lead to aggregation. The surface charge is measured as zeta potential.

    • Solution: Aim for a zeta potential of at least ±20 mV for good electrostatic stabilization.[4][5] This can be achieved by incorporating charged lipids or polymers into your formulation. For cationic lipids, ensure the pH of the aqueous phase is below the pKa to maintain a positive charge.[6]

  • High Ionic Strength of the Buffer: High salt concentrations can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion.[6]

    • Solution: Use buffers with lower ionic strength. If high salt concentrations are necessary for other reasons, consider incorporating steric stabilizers.

  • Inefficient Steric Stabilization: For formulations in biological media or at high particle concentrations, electrostatic stabilization alone may not be sufficient.

    • Solution: Incorporate polyethylene (B3416737) glycol (PEG) or other hydrophilic polymers into your formulation. These polymers form a protective layer on the nanoparticle surface, preventing aggregation through steric hindrance.

  • Lyophilization-Induced Aggregation: The freezing and drying processes during lyophilization can force nanoparticles into close proximity, leading to irreversible aggregation.

    • Solution: Use cryoprotectants such as sucrose (B13894) or trehalose (B1683222).[7][8] These sugars form a glassy matrix during freezing, physically separating the nanoparticles and preventing aggregation. The optimal concentration of the cryoprotectant needs to be determined experimentally, often starting from 5-10% (w/v).[7][9]

Question 3: I am observing significant leakage of 15-mPGE1 from my nanoemulsion formulation during storage. What can I do to improve drug retention?

Answer: Drug leakage from nanoemulsions can compromise the therapeutic efficacy and shelf-life of your formulation. Consider the following points:

  • Inappropriate Oil Phase: The solubility of 15-mPGE1 in the oil core is crucial for its retention.

    • Solution: Screen different pharmaceutically acceptable oils to find one with the highest solubility for 15-mPGE1. The choice of oil can also influence the physical stability of the nanoemulsion.[10]

  • Surfactant and Co-surfactant Choice: The interfacial film formed by the surfactant and co-surfactant plays a critical role in preventing drug leakage.

    • Solution: Select surfactants and co-surfactants that create a stable and less permeable interfacial layer. The hydrophilic-lipophilic balance (HLB) of the surfactant system should be optimized for the chosen oil phase.[11][12]

  • Solid Core Nanoemulsions: For enhanced stability and reduced leakage, consider formulating a nanoemulsion with a solid lipid core.

    • Solution: Utilize lipids that are solid at room temperature to create solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These formulations can offer better drug retention and a more controlled release profile compared to conventional nanoemulsions.[13][14]

Stability & Degradation

Question 4: What are the main degradation pathways for 15-mPGE1, and how can I minimize degradation during formulation and storage?

Answer: Prostaglandins of the E-series are susceptible to degradation, primarily through dehydration and epimerization. The 15-methyl group in 15-mPGE1 can influence its stability profile compared to native PGE1.

  • pH-Dependent Degradation: Prostaglandin (B15479496) E1 is known to be most stable in a slightly acidic pH range. Studies on the related compound 15-methyl-prostaglandin F2α show that its stability increases with higher pH (from 7.3 to 9.55).[15]

    • Solution: The optimal pH for your 15-mPGE1 formulation should be determined empirically. Start by evaluating a pH range of 4.0 to 7.0 for aqueous-based formulations. For some methylated prostaglandins, a higher pH might be beneficial.[15]

  • Temperature Sensitivity: Prostaglandins are generally thermolabile.

    • Solution: Store your 15-mPGE1 formulations at refrigerated temperatures (2-8 °C). Avoid repeated freeze-thaw cycles. Lyophilization is an effective strategy to enhance long-term stability at room temperature.[7][8]

  • Oxidation: Although less common than dehydration, oxidative degradation can occur.

    • Solution: Protect your formulation from light and consider purging with an inert gas like nitrogen to minimize exposure to oxygen.

Question 5: How does the 15-methyl group affect the stability and formulation of 15-mPGE1 compared to PGE1?

Answer: The 15-methyl group is introduced to block metabolic oxidation at the C-15 hydroxyl group, which is a primary route of inactivation for natural prostaglandins. This modification generally increases the in vivo half-life and duration of action.[16]

From a formulation perspective, the 15-methyl group increases the lipophilicity of the molecule. This can be advantageous for encapsulation in lipid-based delivery systems like liposomes and nanoparticles, potentially leading to higher encapsulation efficiencies. However, the increased lipophilicity might also affect its release profile from the carrier. The electronic and steric effects of the methyl group could also subtly influence its susceptibility to chemical degradation pathways like dehydration, and the optimal pH for stability may differ from that of PGE1.

Lyophilization

Question 6: What is the role of a cryoprotectant in the lyophilization of 15-mPGE1 nanoformulations, and how do I choose the right one?

Answer: Cryoprotectants are essential excipients in the lyophilization of nanoformulations to prevent aggregation and maintain the integrity of the nanoparticles during freezing and drying.[7][8]

  • Mechanism of Action: During freezing, as ice crystals form, nanoparticles and other solutes become concentrated in the unfrozen water. This can lead to high local concentrations, changes in pH and ionic strength, and mechanical stress, all of which can cause nanoparticle aggregation. Cryoprotectants, typically sugars like sucrose and trehalose, form a glassy, amorphous matrix that immobilizes the nanoparticles, keeping them separated and protecting them from these stresses.[17]

  • Choosing a Cryoprotectant:

    • Sugars: Sucrose and trehalose are the most commonly used and effective cryoprotectants for nanoparticles.[7] Trehalose is often preferred due to its higher glass transition temperature (Tg'), which can allow for higher primary drying temperatures, shortening the lyophilization cycle.[9]

    • Polymers: Polymers like polyvinylpyrrolidone (B124986) (PVP) can also be used.[7]

    • Selection Process: The choice of cryoprotectant and its optimal concentration should be determined experimentally. A common approach is to screen several cryoprotectants at a standard concentration (e.g., 10% w/v) and assess the particle size and polydispersity index (PDI) of the reconstituted product. The cryoprotectant that results in the least change from the pre-lyophilization values is selected, and its concentration is further optimized.[7][9]

Quantitative Data Summary

The following tables summarize key quantitative data from various formulation strategies to enhance the stability and efficacy of prostaglandin formulations.

Table 1: Comparison of Stability for Different Prostaglandin E1 Formulations

Formulation TypeStorage ConditionsDurationRemaining Drug (%)Reference
Optimized Lipid Emulsion (Lipo-PGE1)4°C6 monthsIncreased by 13.9% vs. commercial product[18]
Aqueous Solution (PGE1)4°C90 days~85%[19]
Aqueous Solution (PGE1 in 10% Dextrose)30°C48 hours≥90.0%
Lyophilized Formulation with Maltosyl-β-cyclodextrin--Improved stability[20]

Table 2: Characterization of Optimized Prostaglandin Nanoformulations

Formulation TypeParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Bimatoprost-loaded SLNs183.3 ± 13.3-9.96 ± 1.271.8 ± 1.1[21]
Paclitaxel-loaded Liposomes123.31 ± 5.87--[22]
Paclitaxel-loaded SLNs80.53 ± 5.37--[22]
Alprostadil-PLGA Nanoparticles255 ± 8.03-9.07 ± 0.69-[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development of enhanced 15-mPGE1 formulations.

Protocol 1: Preparation of 15-mPGE1 Loaded Lipid Emulsion by High-Pressure Homogenization

This protocol is adapted from methods used for Prostaglandin E1.

Materials:

  • This compound

  • Soybean oil (or other suitable oil)

  • Egg lecithin (B1663433) (or other suitable phospholipid)

  • Poloxamer 188 (or other suitable surfactant)

  • Glycerol

  • Oleic acid

  • Water for Injection

  • Citric acid or other buffer components to adjust pH

Equipment:

  • High-shear mixer

  • High-pressure homogenizer

  • Analytical balance

  • pH meter

Methodology:

  • Preparation of the Oil Phase: a. Accurately weigh the soybean oil, egg lecithin, and oleic acid. b. Dissolve the 15-mPGE1 in the oil phase mixture. Gentle warming (e.g., to 40-60°C) may be required to facilitate dissolution.

  • Preparation of the Aqueous Phase: a. Accurately weigh the Poloxamer 188 and glycerol. b. Dissolve them in Water for Injection. c. Adjust the pH of the aqueous phase to the desired value (e.g., 4.0) using a suitable buffer like citric acid.

  • Formation of the Coarse Emulsion: a. Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C). b. Add the oil phase to the aqueous phase under continuous stirring with a high-shear mixer for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer. b. Homogenize at a specific pressure (e.g., 800-1000 bar) for a set number of cycles (e.g., 3-5 cycles). Maintain the temperature during homogenization.

  • Cooling and Characterization: a. Cool the resulting nanoemulsion to room temperature. b. Characterize the formulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug content.

Protocol 2: Lyophilization of 15-mPGE1 Nanoformulation

This protocol provides a general procedure for freeze-drying nanoformulations.

Materials:

  • 15-mPGE1 nanoformulation (e.g., liposomes or nanoparticles)

  • Cryoprotectant (e.g., trehalose or sucrose)

  • Water for Injection

Equipment:

  • Lyophilizer (freeze-dryer)

  • Shell freezer or freezer capable of reaching at least -40°C

  • Lyophilization vials and stoppers

Methodology:

  • Addition of Cryoprotectant: a. Prepare a stock solution of the chosen cryoprotectant (e.g., 20% w/v trehalose in Water for Injection). b. Add the cryoprotectant solution to the 15-mPGE1 nanoformulation to achieve the desired final concentration of the cryoprotectant (e.g., 10% w/v). Mix gently but thoroughly.

  • Filling and Pre-freezing (Freezing Step): a. Dispense the formulation into lyophilization vials. b. Partially insert the lyophilization stoppers. c. Freeze the vials. This can be done on the lyophilizer shelf or in a separate freezer. A typical freezing cycle involves cooling to -40°C or lower and holding for several hours to ensure complete solidification.

  • Primary Drying (Sublimation): a. Transfer the frozen vials to the lyophilizer chamber if not already there. b. Apply a vacuum (e.g., < 200 mTorr). c. Gradually increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -20°C to -10°C). This step removes the frozen water (ice) through sublimation. This is the longest phase of the cycle.

  • Secondary Drying (Desorption): a. After all the ice has sublimated, gradually increase the shelf temperature to a positive value (e.g., 20-25°C) while maintaining the vacuum. b. Hold for several hours to remove the remaining unfrozen, bound water molecules.

  • Stoppering and Storage: a. Backfill the chamber with an inert gas like nitrogen. b. Fully stopper the vials under vacuum or nitrogen. c. Remove the vials from the lyophilizer and seal them with aluminum caps. d. Store the lyophilized product at the recommended temperature.

Visualizations

Signaling Pathway of this compound

PGE1_Signaling_Pathway PGE1 15-mPGE1 EP24_Receptor EP2/EP4 Receptor PGE1->EP24_Receptor Binds Gs_protein Gs Protein EP24_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Gene_Expression Gene Expression Changes (e.g., anti-inflammatory effects) CREB->Gene_Expression

Caption: Signaling pathway of 15-mPGE1 via EP2/EP4 receptors, leading to cellular responses.

Experimental Workflow for Developing an Enhanced 15-mPGE1 Formulation

Formulation_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Evaluation start Define Formulation Goals (e.g., Stability, Release Profile) liposome_prep Liposome/Nanoparticle Preparation (e.g., Thin-film hydration, Homogenization) start->liposome_prep lyophilization Lyophilization (Optional) liposome_prep->lyophilization physicochem Physicochemical Characterization (Size, Zeta Potential, EE%) liposome_prep->physicochem lyophilization->physicochem stability Stability Studies (Storage at different conditions) physicochem->stability in_vitro In Vitro Release Studies stability->in_vitro in_vivo In Vivo Efficacy & PK/PD Studies in_vitro->in_vivo optimization Optimization in_vivo->optimization optimization->liposome_prep Iterate final_formulation Final Optimized Formulation optimization->final_formulation

Caption: A typical experimental workflow for the development and optimization of 15-mPGE1 nanoformulations.

References

Technical Support Center: Purity Analysis of Synthetic 15-Methylprostaglandin E1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 15-Methylprostaglandin E1. The information is designed to address common issues encountered during purity analysis and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the purity of synthetic this compound?

A1: The most prevalent methods for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques are effective for separating the active pharmaceutical ingredient (API) from process-related impurities and degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization to increase the volatility of the prostaglandin (B15479496). Chiral HPLC is specifically employed to separate stereoisomers, such as the (15R)-epimer.

Q2: What are the expected impurities in synthetic this compound?

A2: Impurities can originate from the synthesis process or from degradation. Common impurities include:

  • Stereoisomers: The (15R)-epimer is a common stereoisomeric impurity.[2]

  • Degradation Products: Prostaglandin A1 (PGA1) and Prostaglandin B1 (PGB1) are known degradation products of Prostaglandin E1 and related compounds, often formed under acidic or basic conditions.[3]

  • Related Prostaglandins: Depending on the synthetic route, other prostaglandin analogues may be present as process-related impurities.

Q3: How should I store synthetic this compound to minimize degradation?

A3: this compound is sensitive to pH and temperature. For long-term stability, it is recommended to store the compound in a tightly sealed container at low temperatures, such as -20°C, and under an inert atmosphere.[4] Solutions should be prepared fresh when possible. If solutions must be stored, they should be kept at a neutral or slightly acidic pH and refrigerated.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Sample overload. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Reduce the concentration of the sample being injected. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Prostaglandins are acidic, so a slightly acidic mobile phase (pH 3-4) is often used. 3. Replace the HPLC column with a new one.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Appearance of Unexpected Peaks 1. Sample degradation. 2. Contamination of the mobile phase or sample. 3. Carryover from previous injections.1. Prepare fresh samples and store them properly. Investigate the pH and temperature stability of your sample. 2. Use high-purity solvents and filter the mobile phase and samples before use. 3. Implement a robust needle wash protocol between injections.
Low Signal Intensity 1. Incorrect detection wavelength. 2. Sample degradation. 3. Detector malfunction.1. Prostaglandins have a weak chromophore. Ensure the UV detector is set to a low wavelength, typically around 200-210 nm, for maximum sensitivity. 2. Check the stability of your sample. 3. Verify the detector lamp performance and calibrate the detector if necessary.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required for specific instrumentation and impurity profiles.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 70
    25 70
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile in 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

Chiral HPLC for Stereoisomer Analysis

This method is designed to separate the (15S) and (15R) epimers of this compound.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H or similar).

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v). Note: The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Typical Purity and Impurity Specifications for this compound

Disclaimer: The following values are examples and may not represent official specifications. Always refer to the product's certificate of analysis for specific acceptance criteria.

Analyte Acceptance Criteria
Purity of this compound ≥ 98.0%
(15R)-epimer ≤ 1.0%
Prostaglandin A1 ≤ 0.5%
Any other individual impurity ≤ 0.2%
Total Impurities ≤ 2.0%

Visualizations

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation Sample Synthetic this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC Purity Analysis Filtration->HPLC Chiral_HPLC Chiral HPLC for Epimers Filtration->Chiral_HPLC Integration Peak Integration and Quantification HPLC->Integration Chiral_HPLC->Integration Comparison Compare against specifications Integration->Comparison Report Generate Certificate of Analysis Comparison->Report

Caption: Experimental workflow for the purity analysis of synthetic this compound.

Degradation_Pathway PGE1 This compound PGA1 15-Methylprostaglandin A1 PGE1->PGA1 Dehydration (Acidic pH) Epimer (15R)-Epimer PGE1->Epimer Epimerization (Acid/Base) PGB1 15-Methylprostaglandin B1 PGA1->PGB1 Isomerization (Base)

Caption: Potential degradation pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of 15-Methylprostaglandin F2α and Oxytocin in the Management of Postpartum Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Postpartum hemorrhage (PPH) remains a leading cause of maternal morbidity and mortality worldwide, primarily due to uterine atony.[1][2] The effective management of PPH hinges on the timely administration of uterotonic agents to stimulate uterine contractions and control bleeding. Oxytocin (B344502) is the standard first-line agent for PPH prophylaxis and treatment.[1][3] However, when it fails, second-line agents such as 15-Methylprostaglandin F2α (Carboprost tromethamine) are crucial. This guide provides an objective comparison of these two critical drugs, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.

Mechanisms of Action: Signaling Pathways

Both Oxytocin and 15-Methylprostaglandin F2α (Carboprost) induce myometrial contractions, but they act on distinct receptor systems.

Oxytocin: A peptide hormone, oxytocin initiates uterine contractions by binding to the oxytocin receptor (OTR), a G-protein-coupled receptor (GPCR) on myometrial cells.[4][5] This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light-chain kinase (MLCK), leading to phosphorylation of myosin and subsequent muscle contraction.[7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ SR->Ca Calmodulin Calmodulin Ca->Calmodulin Binds Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light- Chain Kinase Ca_Calmodulin->MLCK Activates Contraction Myometrial Contraction MLCK->Contraction Phosphorylates Myosin

Caption: Oxytocin Signaling Pathway for Uterine Contraction.

15-Methylprostaglandin F2α (Carboprost): Carboprost (B24374) is a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α.[2][8] It exerts its uterotonic effect by binding to the prostaglandin F receptor (FP receptor), which is also a GPCR.[2] Similar to the oxytocin pathway, activation of the FP receptor stimulates the PLC-IP3-Ca2+ cascade, resulting in an increase in intracellular calcium concentration that drives myometrial contraction. This action mimics the physiological role of endogenous prostaglandins (B1171923) in labor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Carboprost 15-Methyl-PGF2α (Carboprost) FP_Receptor Prostaglandin F Receptor (FP Receptor) Carboprost->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_Ca_Pathway IP3-Ca2+ Pathway PLC->IP3_Ca_Pathway Initiates Ca_Increase Increased Intracellular [Ca2+] IP3_Ca_Pathway->Ca_Increase Contraction Myometrial Contraction Ca_Increase->Contraction Leads to

Caption: 15-Methylprostaglandin F2α Signaling Pathway.

Comparative Efficacy: Clinical Data

Multiple studies have compared the efficacy of Carboprost and Oxytocin in the active management of the third stage of labor and treatment of PPH. Carboprost has generally been shown to be more effective in reducing blood loss and the duration of the third stage of labor.

Outcome MeasureCarboprost GroupOxytocin GroupP-valueStudy
Mean Blood Loss (ml) 156 ± 80.01269 ± 61.83<0.001Thakur NK, et al.[9]
175.15 ± 65.99264.69 ± 81.40<0.001Kumar P, et al.[10]
170281<0.01C V, et al.[11]
Median Blood Loss (ml) 438610<0.05Bai J, et al.[3][8][12]
Mean Duration of 3rd Stage (min) 4.85 ± 0.845.57 ± 1.20<0.001Thakur NK, et al.[9]
7.59 ± 3.98.77 ± 3.9Statistically SignificantKumar P, et al.[10]
6.05 ± 1.77.02 ± 2.6<0.05C V, et al.[11]
Need for Additional Uterotonics 7.3%29.1%<0.001Kumar P, et al.[10]
4%21%<0.01C V, et al.[11]
Incidence of PPH (>500ml) 3%7%-C V, et al.[11]

Table 1: Summary of Efficacy Data from Comparative Studies.

The data consistently demonstrates that intramuscular Carboprost is superior to intramuscular Oxytocin in reducing mean blood loss, shortening the third stage of labor, and decreasing the need for additional uterotonic agents.[9][10][11] One study involving high-risk patients undergoing cesarean delivery found that Carboprost was significantly more effective than Oxytocin in preventing PPH, with a median blood loss of 438 ml compared to 610 ml in the Oxytocin group.[3][8][12]

Safety and Adverse Effects

While Carboprost shows greater efficacy, it is often reserved as a second-line treatment due to a higher incidence of side effects compared to Oxytocin.[1] These side effects are typically related to its action on smooth muscle in other parts of the body.

Side EffectCarboprost Group (%)Oxytocin Group (%)Study
Diarrhea 12%0%Thakur NK, et al.[9]
9.1%0%Kumar P, et al.[10]
8%1%C V, et al.[11]
Nausea & Vomiting 7.3%6%Thakur NK, et al.[9]
22.2% (Vomiting)5.4% (Vomiting)Bai J, et al.[3][8]
Shivering -3.33%Thakur NK, et al.[9]
-7.3% (Shivering/Headache)Kumar P, et al.[10]
Hypertension Possible Side EffectLess Common[1][8]
Fever/Pyrexia Possible Side EffectLess Common[1]

Table 2: Comparison of Common Adverse Effects.

The most significant side effects associated with Carboprost are gastrointestinal, particularly diarrhea and vomiting.[1][8][9][10] Oxytocin is generally well-tolerated, with side effects like nausea, vomiting, and headache occurring less frequently.[1] Carboprost is contraindicated in patients with severe cardiovascular, renal, or hepatic disease and should be used with caution in patients with asthma due to the risk of bronchospasm.[2]

Experimental Protocols

The clinical data presented is derived from randomized controlled trials comparing the two drugs in the active management of the third stage of labor. A typical experimental workflow is as follows:

G cluster_protocol Comparative Clinical Trial Workflow Recruitment Patient Recruitment (e.g., Term pregnancy, vaginal delivery) Randomization Randomization Recruitment->Randomization GroupA Group A: IM Carboprost (e.g., 125 µg) Randomization->GroupA GroupB Group B: IM Oxytocin (e.g., 10 IU) Randomization->GroupB Administration Drug Administration (At delivery of anterior shoulder) GroupA->Administration GroupB->Administration Outcomes Outcome Measurement Administration->Outcomes BloodLoss Blood Loss Volume Outcomes->BloodLoss Duration3rd Duration of 3rd Stage Outcomes->Duration3rd SideEffects Adverse Events Outcomes->SideEffects DataAnalysis Statistical Analysis (e.g., p-value) BloodLoss->DataAnalysis Duration3rd->DataAnalysis SideEffects->DataAnalysis Conclusion Conclusion on Efficacy and Safety DataAnalysis->Conclusion

Caption: Generalized Experimental Workflow for Comparative Studies.

Methodology Example (based on Thakur NK, et al. & Kumar P, et al.):

  • Study Design: Prospective, randomized comparative studies.[9][10]

  • Participants: Pregnant women at term anticipated for spontaneous vaginal delivery were randomly allocated into two groups.[9][10]

  • Intervention:

    • Group 1: Received 10 units of intramuscular Oxytocin immediately after the delivery of the baby.[9][10]

    • Group 2: Received 125 µg of intramuscular Carboprost at the same time point.[9][10]

  • Primary Outcome Measures:

    • Amount of blood loss.[9][10]

    • Duration of the third stage of labor.[9][10]

    • Need for additional uterotonic drugs.[9][10]

    • Incidence of side effects.[9][10]

  • Data Collection: Blood loss was measured, and the duration of the third stage was timed. Patients were monitored for adverse effects.

Conclusion for Drug Development Professionals

The evidence strongly suggests that 15-Methylprostaglandin F2α (Carboprost) is a more potent uterotonic agent than Oxytocin for the prevention of PPH, demonstrating a statistically significant reduction in blood loss and duration of the third stage of labor.[8][9][10] However, its utility as a first-line agent is limited by a less favorable side-effect profile, particularly a higher incidence of gastrointestinal issues.[1]

For drug development, these findings highlight several key areas:

  • Improving Safety: Research into novel prostaglandin analogues or delivery systems that can target the myometrium more specifically could reduce systemic side effects and position such a drug as a superior first-line alternative to Oxytocin.

  • Combination Therapies: Studies evaluating the synergistic effects and safety of lower doses of Carboprost in combination with Oxytocin could yield an optimal therapeutic window, maximizing efficacy while minimizing adverse events.[8]

  • Predictive Biomarkers: Identifying patients who are less likely to respond to Oxytocin ("Oxytocin resistance") could allow for earlier, targeted administration of Carboprost, improving outcomes in high-risk populations. The expression levels of oxytocin receptors in the myometrium are known to be tightly regulated and can vary, potentially influencing uterine sensitivity to Oxytocin.[5]

References

A Comparative Guide to Misoprostol and 15-Methylprostaglandin F2α for Second-Trimester Abortion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of misoprostol (B33685) and 15-Methylprostaglandin F2α (carboprost tromethamine) for the termination of second-trimester pregnancies. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.

Introduction and Mechanism of Action

Misoprostol is a synthetic analog of Prostaglandin E1 (PGE1).[1] It is widely used in obstetrics and gynecology for various indications, including labor induction, prevention of postpartum hemorrhage, and medical abortion.[2][3] Its primary action in pregnancy termination is to induce strong myometrial contractions and promote cervical ripening, which involves softening and dilation of the cervix.[2]

15-Methylprostaglandin F2α (Carboprost Tromethamine) is a synthetic analog of Prostaglandin F2α (PGF2α).[4][5] It is a potent uterotonic agent used for controlling postpartum hemorrhage and for inducing abortion in the second trimester.[6][7] Similar to misoprostol, it stimulates powerful contractions of the uterine smooth muscle, leading to the expulsion of the products of conception.[4][8]

Signaling Pathways

The distinct pharmacological effects of these two prostaglandins (B1171923) are mediated by their interaction with specific G protein-coupled receptors (GPCRs), initiating different intracellular signaling cascades.

Misoprostol, as a PGE1 analog, primarily interacts with E prostanoid (EP) receptors. It has been shown to bind to EP2, EP3, and EP4 receptors, and may also stimulate EP1 receptors, leading to a range of physiological responses.[2][9] The activation of different EP receptor subtypes can lead to either an increase in intracellular calcium ([Ca2+]i) or a change in cyclic adenosine (B11128) monophosphate (cAMP) levels, both of which modulate uterine contractility.[10]

Carboprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Carboprost 15-Methyl-PGF2α (Carboprost) FP_Receptor FP Receptor Carboprost->FP_Receptor Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PIP2 PIP2 SR_ER Sarcoplasmic Reticulum IP3->SR_ER acts on Ca2_release ↑ Intracellular Ca2+ SR_ER->Ca2_release releases Ca2+ Contraction Uterine Contraction Ca2_release->Contraction Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Arms cluster_followup Data Collection & Analysis Recruitment Patient Recruitment (Second Trimester Pregnancy) Informed_Consent Informed Consent Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: Misoprostol Administration (e.g., Vaginal, 400-800µg) Randomization->Group_A Group_B Group B: 15-Methyl-PGF2α Administration (e.g., Intra-amniotic, 2.5mg) Randomization->Group_B Monitoring Monitoring: - Vitals - Uterine Contractions - Side Effects Group_A->Monitoring Group_B->Monitoring Outcome_Assessment Primary & Secondary Outcome Assessment (e.g., Time to Abortion, Success Rate) Monitoring->Outcome_Assessment Data_Analysis Statistical Analysis (e.g., t-test, chi-square) Outcome_Assessment->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

References

A Comparative Analysis of 15-Methylprostaglandin E1 and Other Gastric Acid Secretion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 15-Methylprostaglandin E1 and its analogs with other prominent gastric acid secretion inhibitors, namely H2 receptor antagonists (e.g., Ranitidine) and proton pump inhibitors (e.g., Omeprazole). The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer a clear and objective evaluation for research and drug development purposes.

Quantitative Comparison of Gastric Acid Inhibition

The inhibitory effects of this compound analogs, H2 receptor antagonists, and proton pump inhibitors on gastric acid secretion have been extensively studied. The following tables summarize the dose-dependent efficacy of these compounds on both basal and stimulated acid output.

Table 1: Inhibition of Basal Gastric Acid Secretion in Humans

Drug ClassCompoundDosePercent InhibitionStudy PopulationCitation
Prostaglandin (B15479496) E1 AnalogMisoprostol (B33685)200 µg91%Healthy Males[1]
Prostaglandin E1 AnalogMisoprostol400 µg93%Healthy Males[1]
Prostaglandin E1 AnalogMisoprostol800 µg93%Healthy Males[1]
Prostaglandin E1 AnalogMisoprostol50-400 µgUp to 98%Male Volunteers[2]
H2 Receptor AntagonistRanitidine (B14927)150 mg (oral)Statistically significant reductionHealthy Volunteers[3]
Proton Pump InhibitorOmeprazole (B731)20-40 mg (daily)Dose-dependently inhibitsHealthy Subjects & DU Patients[4][5]

Table 2: Inhibition of Stimulated Gastric Acid Secretion in Humans

Drug ClassCompoundStimulantDosePercent InhibitionStudy PopulationCitation
Prostaglandin E1 AnalogMisoprostolPentagastrin (B549294)200 µg27% (over 2 hrs)Healthy Males[1]
Prostaglandin E1 AnalogMisoprostolPentagastrin400 µg33% (over 2 hrs)Healthy Males[1]
Prostaglandin E1 AnalogMisoprostolPentagastrin800 µg51% (over 2 hrs)Healthy Males[1]
Prostaglandin E1 AnalogMisoprostolMeal100 µgSignificant reduction for 2 hrsHealthy Males[6]
Prostaglandin E1 AnalogMisoprostolMeal200 µgSignificant reduction for 3 hrsHealthy Males[6]
Prostaglandin E1 AnalogMisoprostolHistamine (B1213489)100-400 µgModerate inhibitionMale Volunteers[2]
H2 Receptor AntagonistRanitidinePentagastrin0.125 mg/kg/hr (IV)62%Healthy Volunteers[7]
H2 Receptor AntagonistRanitidinePentagastrin0.25 mg/kg/hr (IV)78%Healthy Volunteers[7]
H2 Receptor AntagonistRanitidinePentagastrin0.5 mg/kg/hr (IV)89%Healthy Volunteers[7]
H2 Receptor AntagonistRanitidinePentagastrin1.0 mg/kg/hr (IV)94%Healthy Volunteers[7]
H2 Receptor AntagonistRanitidinePentagastrin22 mg (approx.)50%Duodenal Ulcer Patients[8]
Proton Pump InhibitorOmeprazolePentagastrin27 mg (single oral)50% (ED50)Healthy Subjects[9]
Proton Pump InhibitorOmeprazolePentagastrin80 mg (single oral)Almost complete inhibitionHealthy Subjects[5][9]
Proton Pump InhibitorOmeprazolePentagastrin20-40 mg (daily)80-100% (at 6 hrs post-dose)Healthy Subjects & DU Patients[4][9]

Experimental Protocols

Human Studies: Measurement of Gastric Acid Secretion

1. Gastric Aspiration Technique

This is a conventional method for quantifying basal and stimulated gastric acid output.[10][11][12]

  • Patient Preparation: The patient fasts for 12-14 hours prior to the study to ensure an empty stomach.[12]

  • Procedure:

    • A nasogastric tube is inserted into the stomach, with its position confirmed, often by fluoroscopy or a water recovery test.[10]

    • Basal Acid Output (BAO): Gastric contents are continuously aspirated for one hour, collected in 15-minute intervals.[10]

    • Stimulation: A secretagogue such as pentagastrin (e.g., 6 µg/kg body weight, subcutaneously) or histamine is administered to induce maximal acid secretion.[11][13]

    • Maximal Acid Output (MAO): Gastric juice is collected for another hour, again in 15-minute aliquots, following stimulation.[11]

  • Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with a standardized sodium hydroxide (B78521) (e.g., 0.1 N NaOH) solution to a neutral pH, often using a colorimetric indicator.[12][13]

G cluster_prep Preparation cluster_collection Sample Collection cluster_analysis Analysis Fasting Patient Fasts (12-14h) Tube_Placement Nasogastric Tube Insertion Fasting->Tube_Placement BAO Basal Acid Aspiration (4 x 15 min) Tube_Placement->BAO Stimulation Administer Stimulant (e.g., Pentagastrin) BAO->Stimulation MAO Stimulated Acid Aspiration (4 x 15 min) Stimulation->MAO Volume_Measurement Measure Volume of Aspirate MAO->Volume_Measurement Titration Titrate with NaOH to pH 7 Volume_Measurement->Titration Calculation Calculate Acid Output (mmol/hr) Titration->Calculation

Caption: Gastric Aspiration Technique Workflow.

2. Intragastric Titration Method

This method measures meal-stimulated gastric acid secretion in real-time.[14][15][16]

  • Procedure:

    • A standard meal (e.g., 10% peptone solution) is introduced into the stomach.[15]

    • The intragastric pH is continuously monitored using a pH electrode.

    • A solution of sodium bicarbonate or sodium hydroxide is infused into the stomach at a variable rate to maintain a constant target pH (e.g., pH 5.5).

  • Analysis: The amount of titrant required to maintain the target pH over a specific period is equivalent to the amount of acid secreted by the stomach.

Animal Studies: Measurement of Gastric Acid Secretion in Rats

Pylorus Ligation (Shay Rat) Model

This is a widely used preclinical model to assess the anti-secretory and anti-ulcer activity of compounds.[17][18][19][20][21]

  • Animal Preparation: Rats are fasted for a specific period (e.g., 24 hours) with free access to water.[18][19]

  • Procedure:

    • The rat is anesthetized.

    • A midline abdominal incision is made, and the pylorus (the junction between the stomach and the small intestine) is ligated (tied off).[17][18]

    • The test compound or vehicle is administered, often intraduodenally.

    • After a set period (e.g., 4 hours), the animal is euthanized.[17]

  • Analysis: The stomach is removed, and the accumulated gastric contents are collected. The volume is measured, and the acidity is determined by titration. The stomach lining can also be examined for ulcer formation.[17][18]

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_collection Sample Collection & Analysis Fasting Rat Fasting (24h) Anesthesia Anesthetize Rat Fasting->Anesthesia Incision Abdominal Incision Anesthesia->Incision Ligation Pylorus Ligation Incision->Ligation Drug_Admin Administer Test Compound Ligation->Drug_Admin Sacrifice Euthanize Rat (after 4h) Drug_Admin->Sacrifice Stomach_Removal Remove Stomach Sacrifice->Stomach_Removal Content_Collection Collect Gastric Contents Stomach_Removal->Content_Collection Analysis Measure Volume & Titrate Acidity Content_Collection->Analysis

Caption: Pylorus Ligation Model Workflow in Rats.

Signaling Pathways in Gastric Acid Secretion and Inhibition

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The drugs discussed in this guide exert their effects by targeting specific components of these pathways.

1. Prostaglandin E1 (PGE1) Signaling Pathway

This compound, a synthetic analog of PGE1, inhibits gastric acid secretion by acting on the prostaglandin E2 receptor subtype 3 (EP3) on parietal cells. This interaction initiates an inhibitory cascade.

G PGE1 15-Methyl-PGE1 EP3 EP3 Receptor PGE1->EP3 Binds to Gi Gi Protein EP3->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP to PKA Protein Kinase A cAMP->PKA Decreased activation of Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Decreased activation of Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Reduced H+ pumping

Caption: PGE1 Signaling Pathway in Parietal Cells.

2. H2 Receptor Antagonist Signaling Pathway

H2 receptor antagonists, such as ranitidine, competitively block the histamine H2 receptor on parietal cells, thereby preventing histamine-induced acid secretion.

G Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to H2_Blocker H2 Blocker (e.g., Ranitidine) H2_Blocker->H2_Receptor Competitively blocks Gs Gs Protein H2_Receptor->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Increases H+ pumping

Caption: H2 Blocker Mechanism of Action.

3. Proton Pump Inhibitor (PPI) Mechanism of Action

Proton pump inhibitors, like omeprazole, are prodrugs that are converted to their active form in the acidic environment of the parietal cell canaliculus. They then irreversibly bind to and inactivate the H+/K+ ATPase (proton pump), the final step in acid secretion.

G PPI_Prodrug PPI (Prodrug, e.g., Omeprazole) Parietal_Cell Parietal Cell PPI_Prodrug->Parietal_Cell Absorbed into Acidic_Canaliculus Acidic Canaliculus Parietal_Cell->Acidic_Canaliculus Accumulates in Active_PPI Active Sulfenamide Acidic_Canaliculus->Active_PPI Acid-catalyzed conversion Proton_Pump H+/K+ ATPase (Proton Pump) Active_PPI->Proton_Pump Irreversibly binds to Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Blocks H+ pumping

Caption: Proton Pump Inhibitor Mechanism of Action.

References

A Comparative Analysis of 15(R) and 15(S) Isomers of Methyl Prostaglandin E2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 15(R) and 15(S) isomers of methyl prostaglandin (B15479496) E2, supplemented with experimental data and detailed protocols.

Prostaglandin E2 (PGE2) and its synthetic analogs are critical lipid mediators involved in a wide array of physiological and pathological processes. The stereochemistry at the C-15 position profoundly influences the biological activity of these molecules. This guide focuses on the methyl ester derivatives of the 15(R) and 15(S) epimers of 15-methyl prostaglandin E2, providing a comparative overview of their known properties and the methodologies to assess them.

Introduction to 15-Methyl Prostaglandin E2 Isomers

The introduction of a methyl group at the C-15 position of prostaglandin E2 enhances its metabolic stability by sterically hindering the enzymatic oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the inactivation of prostaglandins.[1] This modification prolongs the biological half-life and enhances the therapeutic potential of these analogs. The spatial arrangement of the hydroxyl group at C-15, designated as either (R) or (S), results in two distinct isomers with differing biological activities.

The 15(S) isomer is generally considered the biologically active form, exhibiting potent effects on various tissues. In contrast, the 15(R) isomer is often characterized as a less active epimer or, in some contexts, a prodrug that can convert to the more active 15(S) form under certain conditions, such as in an acidic environment.[2]

Physicochemical Properties

A summary of the available physicochemical properties for the 15(R) and 15(S) isomers of methyl prostaglandin E2 is presented below. These properties are crucial for understanding their formulation, absorption, and distribution characteristics.

Property15(R)-methyl prostaglandin E215(S)-methyl prostaglandin E2
Molecular Formula C₂₁H₃₄O₅[3]C₂₁H₃₄O₅[4]
Molecular Weight 366.5 g/mol [3]366.5 g/mol [4]
LogP (calculated) 3.1 (XLogP3)[3]4.21[5]
Solubility Data not readily availableDMF: >100 mg/mL, DMSO: >100 mg/mL, Ethanol: >100 mg/mL, PBS (pH 7.2): >5 mg/mL[4]

Biological Activity and Potency

Direct quantitative comparisons of the biological activity and potency of the 15(R) and 15(S) methyl esters of PGE2 are not extensively available in the reviewed literature. However, existing studies provide qualitative and semi-quantitative insights into their distinct pharmacological profiles.

Feature15(R)-methyl prostaglandin E215(S)-methyl prostaglandin E2
General Activity Considered a prodrug; undergoes acid-catalyzed epimerization to the more biologically active 15(S) isomer.[2]A potent, metabolically stable analog of PGE2.[4][5]
Uterine Contraction Data not readily availableTen times more potent than PGE1 in contracting uterine smooth muscle.[4][5]
Gastric Acid Secretion Shown to inhibit gastric acid secretion.[2]A potent gastric antisecretory and antiulcer compound.[4][5]
Receptor Binding Data not readily available for EP receptor subtypes.Binds to human myometrium with twice the affinity of PGE2.[4][5]

Signaling Pathways of Prostaglandin E2

Both isomers are expected to exert their effects primarily through the four E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. These G-protein coupled receptors are linked to distinct intracellular signaling cascades, leading to varied physiological responses.

PGE2_Signaling cluster_EP1 EP1 Receptor cluster_EP2_EP4 EP2 & EP4 Receptors cluster_EP3 EP3 Receptor PGE2 PGE2 Analogs (15R/S-methyl-PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP4 EP4 PGE2->EP4 EP3 EP3 PGE2->EP3 Gq Gq EP1->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Gs Gs EP2->Gs EP4->Gs AC_stim Adenylate Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA CREB CREB Activation PKA->CREB Gi Gi EP3->Gi AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Figure 1: Prostaglandin E2 Receptor Signaling Pathways.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize and compare prostaglandin isomers.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the comparative analysis of the 15(R) and 15(S) isomers.

experimental_workflow cluster_functional Functional Assays start Obtain 15(R) and 15(S) methyl-PGE2 isomers physchem Physicochemical Characterization (Solubility, LogP) start->physchem binding Receptor Binding Assays (EP1-EP4) start->binding functional Functional Assays start->functional stability Metabolic Stability Assays start->stability data_analysis Data Analysis and Comparison physchem->data_analysis binding->data_analysis functional->data_analysis stability->data_analysis cAMP cAMP Measurement (EP2, EP3, EP4) calcium Intracellular Ca²⁺ Measurement (EP1) contraction Smooth Muscle Contraction

Figure 2: General Experimental Workflow.
EP Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the different EP receptor subtypes.

Materials:

  • HEK293 cells stably expressing human EP1, EP2, EP3, or EP4 receptors.

  • Radioligand (e.g., [³H]-PGE2).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Unlabeled PGE2 (for determining non-specific binding).

  • 15(R)- and 15(S)-methyl prostaglandin E2.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Culture the receptor-expressing cells and harvest them. Homogenize the cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of membrane preparation (containing a predetermined amount of protein).

    • 50 µL of various concentrations of the test compound (15(R) or 15(S) isomer) or vehicle.

    • 50 µL of [³H]-PGE2 at a concentration near its Kd.

    • For non-specific binding, add a high concentration of unlabeled PGE2 instead of the test compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Measurement Assay

This assay is used to determine the functional potency of the isomers on EP2, EP3, and EP4 receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the EP receptor of interest (e.g., CHO or HEK293 cells).

  • Stimulation buffer (e.g., HBSS with 0.1% BSA).

  • 15(R)- and 15(S)-methyl prostaglandin E2.

  • Forskolin (as a positive control for EP2/EP4).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and culture until they reach the desired confluency.

  • Compound Addition: Remove the culture medium and add the stimulation buffer containing various concentrations of the test compounds (15(R) or 15(S) isomer).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the isomers to metabolism by liver enzymes.

Materials:

  • Liver microsomes from a relevant species (e.g., human, rat, mouse).

  • NADPH regenerating system (or NADPH).

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • 15(R)- and 15(S)-methyl prostaglandin E2.

  • Acetonitrile (B52724) (for reaction termination).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a pre-incubation mixture containing liver microsomes and phosphate buffer.

  • Reaction Initiation: Add the test compound (15(R) or 15(S) isomer) to the pre-warmed mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Conclusion

The 15(S) isomer of methyl prostaglandin E2 is a potent, metabolically stable analog of PGE2 with significant biological activities, including uterine contraction and gastric cytoprotection. In contrast, the 15(R) isomer is generally less active and can act as a prodrug, converting to the 15(S) form. While direct quantitative comparisons of their receptor binding affinities and functional potencies are limited in the current literature, the provided experimental protocols offer a robust framework for researchers to conduct such comparative analyses. A thorough characterization of these isomers is essential for the development of novel therapeutics targeting the prostaglandin signaling pathway.

References

Unveiling the Receptor Selectivity of 15-Methylprostaglandin E1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-reactivity of 15-Methylprostaglandin E1 with other prostanoid receptors, supported by experimental data and detailed protocols.

This compound, a synthetic analog of Prostaglandin E1 (PGE1), is a pharmacologically significant compound known for its cytoprotective and uterotonic effects. Its therapeutic action is mediated through interaction with the family of prostanoid receptors, a group of G-protein coupled receptors (GPCRs). Understanding the precise selectivity and cross-reactivity profile of this compound is paramount for predicting its biological effects and for the development of more targeted therapeutics. Misoprostol (B33685) is the prodrug form, which is rapidly hydrolyzed in vivo to its biologically active metabolite, misoprostol acid (this compound free acid). This guide provides a comparative analysis of the binding affinity and functional potency of misoprostol acid across the major human prostanoid receptor subtypes.

Comparative Receptor Binding and Functional Activity

The interaction of misoprostol acid with a panel of human recombinant prostanoid receptors has been characterized through competitive radioligand binding assays (to determine binding affinity, Ki) and functional assays measuring second messenger modulation (to determine potency, EC50). The data reveals a distinct selectivity profile.

Misoprostol acid demonstrates the highest affinity and potency for the EP3 and EP4 receptor subtypes. Its activity at the EP1 and EP2 receptors is considerable, though with lower affinity compared to EP3 and EP4. Notably, the compound exhibits significantly weaker interactions with other prostanoid receptors, including the DP, FP, IP, and TP receptors, indicating a preferential, though not exclusive, activity towards the EP receptor subfamily.

Below is a summary of the binding affinities and functional potencies of misoprostol acid at various human prostanoid receptors.

Table 1: Binding Affinity (Ki) of Misoprostol Acid for Human Prostanoid Receptors
Receptor SubtypeRadioligand UsedKi (nM)
EP1 [³H] PGE₂310
EP2 [³H] PGE₂200
EP3 [³H] PGE₂14
EP4 [³H] PGE₂15
DP1 [³H] PGD₂>10,000
FP [³H] PGF₂α2,700
IP [³H] Iloprost4,100
TP [³H] SQ 29,548>10,000
Data sourced from competitive binding assays using membranes from HEK 293 cells stably expressing the respective human recombinant receptor.
Table 2: Functional Potency (EC₅₀) of Misoprostol Acid at Human Prostanoid Receptors
Receptor SubtypeFunctional AssayEC₅₀ (nM)
EP1 Ca²⁺ Mobilization1,200
EP2 cAMP Accumulation110
EP3 Inhibition of cAMP3.0
EP4 cAMP Accumulation3.6
DP1 cAMP Accumulation>10,000
FP Ca²⁺ Mobilization3,100
IP cAMP Accumulation1,100
TP Ca²⁺ Mobilization>10,000
Data sourced from functional assays measuring second messenger changes in HEK 293 cells stably expressing the respective human recombinant receptor.

Prostanoid Receptor Signaling Pathways

Prostanoid receptors trigger distinct intracellular signaling cascades by coupling to different G-proteins. The EP receptor subtypes, which are the primary targets of this compound, couple to all three main G-protein families (Gq, Gs, and Gi), leading to diverse physiological responses.

Prostanoid_Signaling_Pathways cluster_Gq Gq-Coupled Pathway cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway EP1 EP1, FP, TP Gq Gαq EP1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 cleaves PIP₂ DAG DAG PLC->DAG PIP2 PIP₂ Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC EP2 EP2, EP4, DP1, IP Gs Gαs EP2->Gs AC_stim Adenylyl Cyclase (AC) Gs->AC_stim cAMP_stim ↑ cAMP AC_stim->cAMP_stim ATP PKA Protein Kinase A (PKA) cAMP_stim->PKA EP3 EP3 Gi Gαi EP3->Gi AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib ATP Ligand 15-Methyl- PGE1 Ligand->EP1 Ligand->EP2 Ligand->EP3

Figure 1. Major signaling pathways for Gq, Gs, and Gi-coupled prostanoid receptors.

Experimental Protocols

The data presented in this guide were generated using standardized and widely accepted molecular pharmacology techniques. The following sections provide a detailed overview of the methodologies employed.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from its receptor.

Binding_Assay_Workflow cells HEK293 Cells Expressing Receptor membranes Membrane Preparation cells->membranes incubation Incubation - Membranes - Radioligand ([³H]L) - Test Compound (I) membranes->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration separation Separation of Bound vs. Free [³H]L filtration->separation counting Scintillation Counting separation->counting analysis Data Analysis (IC₅₀ → Ki) counting->analysis

Figure 2. General workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human prostanoid receptor of interest are cultured and harvested. The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA) and centrifuged to pellet the cell membranes.[1] The final membrane pellet is resuspended in an appropriate assay buffer.[1]

  • Competitive Binding: A fixed concentration of a specific radioligand (e.g., [³H]PGE₂ for EP receptors) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (misoprostol acid).[1]

  • Incubation: The reaction mixture is typically incubated for 60-90 minutes at room temperature or 30°C to allow binding to reach equilibrium.[1]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[1] The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[1]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The binding affinity (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Functional Assays (Second Messenger)

Functional assays measure the biological response following receptor activation. For prostanoid receptors, this typically involves quantifying changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).

1. cAMP Accumulation/Inhibition Assay (for Gs and Gi-coupled receptors):

  • Principle: Gs-coupled receptors (EP2, EP4, DP1, IP) activate adenylyl cyclase, increasing intracellular cAMP levels.[2] Gi-coupled receptors (EP3) inhibit adenylyl cyclase, decreasing cAMP levels.[2] These changes are measured using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence-based assays (e.g., GloSensor).[2][3]

  • Methodology (HTRF Example):

    • Cells expressing the receptor of interest are seeded in microplates.

    • For Gi-coupled assays, cells are first stimulated with an agent like forskolin (B1673556) to elevate basal cAMP levels.

    • Cells are then incubated with varying concentrations of the test agonist (misoprostol acid).

    • Following incubation, cells are lysed, and the detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) are added.

    • The assay relies on the competition between cellular cAMP and the d2-labeled cAMP for binding to the antibody. High cellular cAMP levels disrupt the FRET signal between the donor (cryptate) and acceptor (d2), leading to a decreased signal, which is inversely proportional to the amount of cAMP produced.

    • The signal is read on a compatible plate reader, and data are plotted to determine the EC₅₀ value.

2. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors):

  • Principle: Gq-coupled receptors (EP1, FP, TP) activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores.[2] This transient increase in cytosolic Ca²⁺ is measured using fluorescent calcium indicators.

  • Methodology:

    • Cells expressing the receptor of interest are seeded in microplates (often black-walled, clear-bottom).

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium dye kit).[4] The dye is retained in the cytoplasm and its fluorescence intensity increases upon binding to Ca²⁺.[4]

    • The plate is placed in a kinetic fluorescence plate reader (e.g., FLIPR or FDSS).[4]

    • A baseline fluorescence reading is taken before varying concentrations of the test agonist are automatically added to the wells.

    • The change in fluorescence intensity is monitored in real-time immediately following compound addition.

    • The peak fluorescence response is plotted against the log concentration of the agonist to determine the EC₅₀ value.[4]

This comprehensive analysis underscores the selectivity of this compound for the EP3 and EP4 receptors, providing critical data for researchers investigating its mechanism of action and for professionals engaged in the development of novel prostanoid-based therapeutics.

References

In vivo comparison of 15-Methylprostaglandin E1 and natural PGE1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 15-Methylprostaglandin E1 (15-mPGE1) and its naturally occurring counterpart, Prostaglandin (B15479496) E1 (PGE1), reveals significant differences in potency, duration of action, and metabolic stability. This guide synthesizes available in vivo experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison of these two important prostaglandin analogs.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo comparative studies of 15-mPGE1 and natural PGE1 across various physiological systems.

Table 1: Gastric Antisecretory and Antiulcer Effects

ParameterThis compound (Methyl Ester)Natural Prostaglandin E1Animal ModelReference
Gastric Antisecretory Potency (IV Bolus) Slightly more potent-Heidenhain pouch dog[1]
Duration of Gastric Antisecretory Action (IV Bolus) Longer-acting-Heidenhain pouch dog[1]
Gastric Antisecretory Potency (IV Infusion) More potent-Heidenhain pouch dog[1]
Antiulcer Activity (Forced-Exertion Ulcer Test) Significantly greater-Rat[1]

Table 2: Anti-inflammatory Effects

ParameterThis compoundNatural Prostaglandin E1EffectAnimal ModelReference
Inhibition of Neutrophil-Dependent Immune Complex Tissue Injury EffectiveEffectiveDose-dependent inhibitionRat[2]

Signaling Pathways

Both 15-mPGE1, as a stable analog, and natural PGE1 are understood to exert their effects primarily through the E-prostanoid (EP) receptors, a group of G-protein coupled receptors. The activation of these receptors triggers various downstream signaling cascades.

PGE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE1 / 15-mPGE1 PGE1 / 15-mPGE1 EP_Receptor EP Receptor (EP1, EP2, EP3, EP4) PGE1 / 15-mPGE1->EP_Receptor G_Protein G-Protein (Gq, Gs, Gi) EP_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Gs (+) Gi (-) PLC Phospholipase C G_Protein->PLC Gq (+) cAMP cAMP Adenylate_Cyclase->cAMP ATP to cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG PIP2 cleavage PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., smooth muscle relaxation, inhibition of acid secretion) PKA->Cellular_Response Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Activation Ca_Release->Cellular_Response

Caption: Simplified signaling pathway of PGE1 and 15-mPGE1 via EP receptors.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in the comparison of 15-mPGE1 and natural PGE1.

Gastric Antisecretory and Antiulcer Studies

1. Heidenhain Pouch Dog Model for Gastric Secretion

  • Animal Model: Female beagle dogs (12-15 kg) with a surgically prepared Heidenhain pouch (a vagally denervated pouch of the stomach).

  • Experimental Setup: Dogs were fasted for 24 hours with free access to water. Gastric secretion was stimulated by a constant intravenous infusion of histamine (B1213489) dihydrochloride (B599025) (dose sufficient to produce a submaximal, stable secretory plateau).

  • Drug Administration:

    • Intravenous Bolus: Once a steady-state of gastric secretion was achieved, a single intravenous bolus of either PGE1 or its methyl ester (10.0 µg/kg) was administered.

    • Intravenous Infusion: Alternatively, a continuous intravenous infusion of either prostaglandin (1.0 µg/kg/min) was given for a two-hour period.

  • Data Collection: Gastric juice from the pouch was collected at 15-minute intervals. The volume of secretion was measured, and the concentration of hydrogen, sodium, potassium, and chloride ions was determined.

  • Outcome Measures: The primary outcomes were the inhibition of gastric acid secretion (potency) and the duration of this inhibition.[1]

2. Forced-Exertion Ulcer Test in Rats

  • Animal Model: Male Charles River rats (200-250 g).

  • Experimental Procedure: Rats were subjected to forced exertion to induce gastric ulcers.

  • Drug Administration: PGE1 or its methyl ester was administered to the rats prior to the stress induction.

  • Data Collection: After the experimental period, the rats were sacrificed, and their stomachs were examined for the presence and severity of ulcers.

  • Outcome Measures: The antiulcer activity was quantified based on the reduction in the number and/or severity of gastric ulcers compared to a control group.[1]

Experimental_Workflow_Gastric_Secretion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Heidenhain Pouch Dog or Rat Fasting 24h Fasting Animal_Model->Fasting Stimulation Histamine Infusion (Dog) or Forced Exertion (Rat) Fasting->Stimulation Drug_Admin Administer PGE1 or 15-mPGE1 Stimulation->Drug_Admin Data_Collection Collect Gastric Juice or Assess Ulcers Drug_Admin->Data_Collection Quantification Measure Secretion Volume & Ions or Quantify Ulcer Severity Data_Collection->Quantification Comparison Compare Effects of PGE1 vs. 15-mPGE1 Quantification->Comparison

Caption: Experimental workflow for gastric secretion and ulcer studies.

Anti-inflammatory Studies

1. Neutrophil-Dependent Immune Complex Tissue Injury in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Inflammation: Immune complex tissue injury was induced in the rats.

  • Drug Administration: PGE1 or 15-(S)-15-methyl-PGE1 was administered systemically to the rats.

  • Data Collection: The extent of tissue injury was assessed, likely through histological examination and quantification of inflammatory markers.

  • Outcome Measures: The primary outcome was the dose-dependent inhibition of tissue injury by the prostaglandins.[2]

Discussion

The methylation at the C-15 position in 15-mPGE1 confers a significant advantage over natural PGE1 in terms of metabolic stability. This modification protects the molecule from rapid degradation by 15-hydroxyprostaglandin dehydrogenase, the key enzyme responsible for the inactivation of prostaglandins. This increased stability is the likely reason for the observed greater potency and longer duration of action of 15-mPGE1 in vivo.[1]

The enhanced anti-ulcer and gastric antisecretory effects of 15-mPGE1 (as its methyl ester) highlight its potential as a more effective therapeutic agent for conditions requiring sustained prostaglandin E activity.[1] The similar anti-inflammatory properties of both compounds in inhibiting neutrophil-dependent tissue injury suggest that the fundamental mechanism of action is conserved, with the primary difference being the pharmacokinetic profile.[2]

For researchers and drug developers, the choice between 15-mPGE1 and natural PGE1 will depend on the desired therapeutic window and the need for sustained biological activity. The superior in vivo performance of 15-mPGE1 makes it a compelling candidate for further investigation and development in various clinical applications.

References

A Head-to-Head Clinical Trial Analysis: 15-Methylprostaglandin F2α versus Methylergonovine in the Active Management of the Third Stage of Labor

Author: BenchChem Technical Support Team. Date: December 2025

In the active management of the third stage of labor, the choice between second-line uterotonic agents is critical for preventing postpartum hemorrhage (PPH), a leading cause of maternal mortality.[1] This guide provides a comparative analysis of two commonly used second-line agents: 15-Methylprostaglandin F2α (Carboprost) and methylergonovine (B92282). This comparison is based on data from head-to-head clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacy and safety.

Quantitative Comparison of Clinical Endpoints

Several randomized controlled trials have directly compared the efficacy of 15-Methylprostaglandin F2α and methylergonovine. The primary outcomes measured in these studies typically include the amount of blood loss, the duration of the third stage of labor, and changes in hemoglobin and hematocrit levels.

A 2024 double-blind randomized trial by Cole et al. found no significant difference in mean uterine tone scores at 10 minutes between methylergonovine and carboprost (B24374) in patients with uterine atony refractory to oxytocin (B344502) during nonemergency cesarean delivery.[2][3] Similarly, there were no significant differences in the need for additional second-line uterotonics or in the geometric mean quantitative blood loss between the two groups.[2][3]

However, other studies have suggested a potential superiority of Carboprost in certain aspects. A comparative study found that the mean blood loss was significantly lower in patients who received carboprost (150ml) compared to those who received methylergometrine (300ml).[4] This study also reported a statistically significant shorter duration of the third stage of labor with carboprost (5.5 minutes) versus methylergometrine (6.3 minutes).[4] Furthermore, the mean change in hemoglobin and hematocrit was less pronounced in the carboprost group.[4]

Another randomized open-label study concluded that while both drugs were effective in controlling blood loss, 15-methyl PGF2α was more efficacious in reducing the total amount of blood loss within the first four hours after delivery.[1][5][6]

The following tables summarize the key quantitative data from these head-to-head trials:

Table 1: Efficacy in Controlling Blood Loss and Duration of Third Stage of Labor

Outcome Measure15-Methylprostaglandin F2α (Carboprost)MethylergonovineStatistical SignificanceSource(s)
Mean Blood Loss
Cole et al. (2024)708 mL (Geometric Mean)756 mL (Geometric Mean)P = 0.588 (Not Significant)[2][3]
Anonymous Study150 mL300 mLP < 0.001 (Significant)[4]
Gupta et al. (2013)259.24 ± 54.55 mL (Total in 4 hrs)291.20 ± 43.81 mL (Total in 4 hrs)P = 0.026 (Significant)[1][5][6]
Mean Duration of Third Stage of Labor
Anonymous Study5.5 minutes6.3 minutesP < 0.001 (Significant)[4]
Gupta et al. (2013)3.01 ± 0.59 minutes3.24 ± 0.69 minutesNot Statistically Significant[1]
Singh et al. (2018)3.12 ± 0.55 minutes3.36 ± 0.65 minutesP > 0.05 (Not Significant)[7]

Table 2: Impact on Hematological Parameters

Outcome Measure15-Methylprostaglandin F2α (Carboprost)MethylergonovineStatistical SignificanceSource(s)
Mean Change in Hemoglobin 0.3 g%0.6 g%P < 0.001 (Significant)[4]
Mean Fall in Hematocrit 1.22.4P < 0.001 (Significant)[4]

Table 3: Need for Additional Uterotonic Agents

Study15-Methylprostaglandin F2α (Carboprost)MethylergonovineStatistical SignificanceSource(s)
Cole et al. (2024)34.0%30.0%P = 0.505 (Not Significant)[2][3]

Experimental Protocols

The methodologies of the cited studies provide a framework for understanding the context of the presented data.

Cole et al. (2024) - Double-Blind Randomized Controlled Trial: [2][3]

  • Participants: Patients undergoing nonemergency cesarean delivery with uterine atony refractory to oxytocin.

  • Intervention: A single intramuscular dose of either methylergonovine (0.2 mg) or carboprost (0.25 mg) was administered intraoperatively.

  • Primary Outcome: Uterine tone was assessed on a 0 to 10 validated numeric scale at 10 minutes after drug administration by obstetricians who were blinded to the treatment.

  • Secondary Outcomes: Included uterine tone at 5 minutes, the need for additional uterotonic agents, quantitative blood loss, blood transfusion, and other postpartum complications.

Gupta et al. (2013) - Randomized Open-Labelled Parallel Study: [1][5][6]

  • Participants: 50 women in normal labor, with 25 in each group.

  • Intervention: Methylergonovine (0.2 mg) was administered intravenously, and 15-methyl PGF2α (250 µg) was administered intramuscularly at the time of the delivery of the anterior shoulder.

  • Main Outcomes: The amount of blood loss during the first four hours of delivery and objective measurements of hemoglobin and hematocrit levels before delivery and on the third day postpartum.

Signaling Pathways and Mechanism of Action

The uterotonic effects of 15-Methylprostaglandin F2α and methylergonovine are mediated through distinct signaling pathways, both culminating in myometrial contraction.

15-Methylprostaglandin F2α (Carboprost): This synthetic analog of prostaglandin (B15479496) F2α acts as a potent agonist for the prostaglandin F2-alpha receptor (FP receptor), a Gq protein-coupled receptor.[8] Activation of the FP receptor in the uterine myometrium leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration leads to the activation of calmodulin and myosin light-chain kinase, ultimately causing uterine smooth muscle contraction.[8]

Methylergonovine: This semi-synthetic ergot alkaloid exerts its effects by acting as an agonist at serotonin (B10506) (5-HT), specifically the 5-HT2A subtype, and alpha-adrenergic receptors on the uterine smooth muscle cells.[2] Activation of these Gq protein-coupled receptors also initiates the PLC-IP3-DAG signaling cascade, leading to an increase in intracellular calcium and subsequent myometrial contraction.[2] The dual action on both serotonergic and adrenergic receptors contributes to its potent uterotonic effect.[2]

Signaling_Pathways cluster_carboprost 15-Methylprostaglandin F2α (Carboprost) Pathway cluster_methylergonovine Methylergonovine Pathway Carboprost 15-Methylprostaglandin F2α FP_Receptor FP Receptor (Gq-coupled) Carboprost->FP_Receptor binds PLC_C Phospholipase C (PLC) FP_Receptor->PLC_C activates PIP2_C PIP2 PLC_C->PIP2_C hydrolyzes IP3_C IP3 PIP2_C->IP3_C DAG_C DAG PIP2_C->DAG_C Ca_C ↑ Intracellular Ca²⁺ IP3_C->Ca_C triggers release from sarcoplasmic reticulum Contraction_C Myometrial Contraction Ca_C->Contraction_C leads to Methylergonovine Methylergonovine Receptors_M 5-HT2A & Alpha-Adrenergic Receptors (Gq-coupled) Methylergonovine->Receptors_M binds PLC_M Phospholipase C (PLC) Receptors_M->PLC_M activates PIP2_M PIP2 PLC_M->PIP2_M hydrolyzes IP3_M IP3 PIP2_M->IP3_M DAG_M DAG PIP2_M->DAG_M Ca_M ↑ Intracellular Ca²⁺ IP3_M->Ca_M triggers release from sarcoplasmic reticulum Contraction_M Myometrial Contraction Ca_M->Contraction_M leads to

Caption: Signaling pathways of 15-Methylprostaglandin F2α and Methylergonovine.

Experimental Workflow

The typical workflow for a head-to-head clinical trial comparing these two uterotonic agents is outlined in the diagram below.

Experimental_Workflow Recruitment Patient Recruitment (e.g., women in labor at term) InclusionExclusion Inclusion/Exclusion Criteria Assessment Recruitment->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization GroupA Group A: 15-Methylprostaglandin F2α (e.g., 250 µg IM) Randomization->GroupA GroupB Group B: Methylergonovine (e.g., 0.2 mg IV/IM) Randomization->GroupB DrugAdmin Drug Administration (at delivery of anterior shoulder) GroupA->DrugAdmin GroupB->DrugAdmin DataCollection Data Collection (Blood loss, duration of 3rd stage, vital signs, side effects) DrugAdmin->DataCollection LabAnalysis Laboratory Analysis (Hemoglobin, Hematocrit - pre & post) DataCollection->LabAnalysis StatisticalAnalysis Statistical Analysis (Comparison of outcomes between groups) DataCollection->StatisticalAnalysis LabAnalysis->StatisticalAnalysis Conclusion Conclusion on Relative Efficacy and Safety StatisticalAnalysis->Conclusion

Caption: Experimental workflow for a head-to-head clinical trial.

Conclusion

The available evidence from head-to-head trials suggests that both 15-Methylprostaglandin F2α and methylergonovine are effective second-line uterotonic agents for the active management of the third stage of labor. While some studies indicate that Carboprost may offer advantages in terms of reducing blood loss and shortening the duration of the third stage, other well-designed trials have found no significant difference in key efficacy outcomes. The choice between these two agents may therefore depend on factors such as clinical context, patient-specific contraindications, and institutional protocols. Further research, including larger, multi-center, double-blind randomized controlled trials, would be beneficial to definitively establish the relative superiority of one agent over the other. A meta-analysis of six clinical trials concluded that while both drugs are effective, carboprost was more efficacious in reducing the duration and amount of blood loss in the third stage of labor, with less need for an additional dose, though with a higher risk of side effects like vomiting and diarrhea.[8]

References

Unveiling the Anti-Inflammatory Potential of 15-Methylprostaglandin E1 Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Anti-Inflammatory Activity

The anti-inflammatory effects of PGE1 and its analogues are multifaceted, primarily involving the modulation of immune cell function and cytokine production. The following tables summarize the comparative potency and effects of these compounds based on available in vitro and in vivo data.

Table 1: Comparative Potency of PGE1 Analogues on Immune Functions

Compound/AnalogueRelative PotencyKey Anti-Inflammatory Effects
Prostaglandin (B15479496) E1 (PGE1)HighInhibition of neutrophil chemotaxis and lysosomal enzyme release.[1]
15-Methylprostaglandin E1PotentInhibition of neutrophil-dependent immune complex tissue injury.[1]
Misoprostol (PGE1 analogue)ModerateSuppression of neutrophil-mediated acute inflammation.[2]
Prostaglandin E2 (PGE2)HighPotent inhibitor of neutrophil chemotaxis.

Table 2: Effects of PGE1 Analogues on Cytokine Production

Compound/AnalogueEffect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)Effect on Anti-inflammatory Cytokines (e.g., IL-10)
Prostaglandin E1 (PGE1)InhibitionEnhancement
MisoprostolInhibitionNo significant effect reported

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of 15-mPGE1 analogues are primarily mediated through the activation of specific G-protein coupled receptors, namely the EP2 and EP4 prostaglandin receptors. This interaction triggers a cascade of intracellular events, leading to the modulation of inflammatory responses.

The binding of a PGE1 analogue to its receptor initiates the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which is a key player in the downstream signaling that ultimately results in the suppression of pro-inflammatory gene expression and cellular activities.

PGE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE1_Analogue 15-mPGE1 Analogue EP_Receptor EP2/EP4 Receptor PGE1_Analogue->EP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase EP_Receptor->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Response Inhibition of Inflammatory Response PKA->Inflammatory_Response

PGE1 Analogue Signaling Pathway

Experimental Workflows

The validation of the anti-inflammatory properties of 15-mPGE1 analogues involves a series of well-defined experimental procedures. Below is a graphical representation of a typical workflow for assessing these properties.

Experimental_Workflow Start Start: Hypothesis (15-mPGE1 analogues have anti-inflammatory effects) In_Vitro In Vitro Assays Start->In_Vitro Cytokine_Assay Cytokine Production Assay (e.g., ELISA) In_Vitro->Cytokine_Assay Chemotaxis_Assay Neutrophil Chemotaxis Assay In_Vitro->Chemotaxis_Assay In_Vivo In Vivo Models (e.g., Animal models of inflammation) In_Vitro->In_Vivo Data_Analysis Data Analysis and Interpretation Cytokine_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion: Validation of Anti-inflammatory Properties Data_Analysis->Conclusion

General Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key in vitro assays used to assess the anti-inflammatory effects of 15-mPGE1 analogues.

Protocol 1: In Vitro Macrophage Cytokine Production Assay

This protocol outlines the steps to measure the effect of 15-mPGE1 analogues on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

  • Prepare stock solutions of the 15-mPGE1 analogue and a positive control (e.g., a known anti-inflammatory drug) in a suitable solvent (e.g., DMSO).
  • Pre-treat the cells with various concentrations of the 15-mPGE1 analogue or control compound for 1 hour.
  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.

3. Incubation and Supernatant Collection:

  • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
  • After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

4. Cytokine Quantification (ELISA):

  • Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each concentration of the 15-mPGE1 analogue compared to the LPS-stimulated control.
  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine production) if possible.

Protocol 2: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the ability of 15-mPGE1 analogues to inhibit the migration of neutrophils towards a chemoattractant.

1. Neutrophil Isolation:

  • Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., using Ficoll-Paque).

2. Assay Setup (Boyden Chamber):

  • Use a 48-well microchemotaxis chamber with a polycarbonate membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.
  • Add a chemoattractant (e.g., f-Met-Leu-Phe [fMLP] or Interleukin-8 [IL-8]) to the lower wells.
  • In the upper wells, add the isolated neutrophils that have been pre-incubated with various concentrations of the 15-mPGE1 analogue or a vehicle control.

3. Incubation:

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for approximately 60-90 minutes to allow for neutrophil migration.

4. Cell Staining and Quantification:

  • After incubation, remove the membrane, fix it, and stain the migrated cells on the underside of the membrane with a suitable stain (e.g., Diff-Quik).
  • Count the number of migrated neutrophils in several high-power fields for each well using a light microscope.

5. Data Analysis:

  • Calculate the percentage inhibition of neutrophil migration for each concentration of the 15-mPGE1 analogue compared to the chemoattractant-only control.
  • Determine the IC50 value if a clear dose-response relationship is observed.

Conclusion

The available evidence strongly suggests that this compound analogues possess significant anti-inflammatory properties. Their mechanism of action, centered around the EP2/EP4 receptor-cAMP signaling pathway, leads to the suppression of key inflammatory processes such as neutrophil migration and pro-inflammatory cytokine production. While more direct comparative studies with established anti-inflammatory agents are needed to fully elucidate their therapeutic potential, the data presented in this guide provides a solid foundation for further research and development in this promising area of pharmacology. The detailed protocols and pathway diagrams serve as practical tools for scientists working to validate and expand upon these findings.

References

A Comparative Analysis of Intra-amniotic versus Intravaginal Prostaglandin Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, safety, and methodologies of intra-amniotic and intravaginal prostaglandin (B15479496) administration for uterine activation. The information presented is collated from various clinical studies to support research and development in obstetrics.

Efficacy and Clinical Outcomes

The administration of prostaglandins (B1171923) is a cornerstone of cervical ripening and labor induction. The route of administration significantly impacts the dosage, efficacy, and side effect profile. Below is a summary of quantitative data from comparative studies.

Table 1: Efficacy of Intra-amniotic vs. Intravaginal Prostaglandins for Second-Trimester Abortion

Outcome MeasureIntra-amniotic PGF2αIntravaginal PGE2Source
Induction-to-Abortion Interval (hours) 18.5313.25[1]
Primigravida Induction-to-Abortion Interval ~6 hours longer than PGE2~6 hours shorter than PGF2α[1]
Abortions Completed by 24 hours (%) 78.5%97.6%[1]
Frequency of Completed Abortions ~50%~50%[1]

Table 2: Comparison of Intravaginal and Intracervical PGE2 for Labor Induction at Term

Outcome MeasureIntravaginal PGE2 (2 mg)Intracervical PGE2 (0.5 mg)Source
Median Induction-to-Delivery Time (hours) 29.912.8[2][3]
Time to achieve Bishop score increase ≥ 3 ShorterLonger[4]
Requirement for Oxytocin Induction (%) 31%63%[4]
Cesarean Section Rate (%) 42%25%[3]

Table 3: Maternal and Neonatal Outcomes

OutcomeIntra-amniotic AdministrationIntravaginal AdministrationSource(s)
Maternal Side Effects Hypertension (more common with PGF2α)Vomiting, diarrhea, pyrexia, hypotension (more frequent with PGE2 suppositories)[1]
Uterine Hyperstimulation Can occurReported in some cases[5][6]
Neonatal Outcomes (Apgar, cord pH) Generally comparableGenerally comparable[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. The following sections outline typical protocols for both administration routes.

Intra-amniotic Administration Protocol (for Second-Trimester Abortion)

This protocol is based on studies utilizing intra-amniotic PGF2α for therapeutic abortion.

  • Patient Preparation: The patient is placed in the supine position. The abdomen is prepped using a sterile technique.

  • Amniocentesis: Under ultrasound guidance, a needle is inserted through the abdominal and uterine walls into the amniotic sac.

  • Prostaglandin Injection: A specified dose of prostaglandin (e.g., PGF2α) is injected directly into the amniotic fluid.[1][7]

  • Monitoring: The patient's vital signs, uterine contractions, and fetal status (if applicable) are monitored closely.

  • Subsequent Doses: Depending on the protocol, subsequent doses may be administered if labor does not progress.

Intravaginal Administration Protocol (for Labor Induction)

This protocol is a generalized representation from studies using PGE2 for cervical ripening and labor induction.

  • Patient Positioning: The patient is placed in the dorsal lithotomy or semi-recumbent position.

  • Prostaglandin Application: A prostaglandin formulation (e.g., gel, tablet, or vaginal insert) is placed in the posterior vaginal fornix.[8][9]

    • Gel: A specific dose (e.g., 2 mg PGE2) is administered via a pre-filled syringe and catheter.[4]

    • Vaginal Insert: A controlled-release device is placed manually.[8]

  • Post-application: The patient may be required to remain recumbent for a specified period to ensure absorption and minimize leakage.

  • Monitoring: Continuous monitoring of uterine activity and fetal heart rate is initiated.

  • Repeat Dosing: If adequate cervical change or uterine activity is not achieved, a repeat dose may be administered after a set interval (e.g., 6 hours).[4]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved, the following diagrams illustrate a typical clinical trial workflow and the molecular signaling of prostaglandins.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_intervention Intervention Arms cluster_monitoring Monitoring & Data Collection cluster_outcome Outcome Analysis P Pregnant women requiring labor induction I Inclusion/Exclusion Criteria Assessment P->I C Informed Consent I->C R Randomization C->R IA Intra-amniotic Prostaglandin R->IA IV Intravaginal Prostaglandin R->IV M Continuous Fetal and Maternal Monitoring IA->M IV->M DC Data Collection: - Induction-to-delivery time - Mode of delivery - Side effects - Neonatal outcomes M->DC A Statistical Analysis DC->A G cluster_membrane Myometrial Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α FP_receptor FP Receptor (Gq-coupled) PGF2a->FP_receptor PGE2 PGE2 EP1_EP3_receptors EP1/EP3 Receptors (Gq-coupled) PGE2->EP1_EP3_receptors PLC Phospholipase C (PLC) FP_receptor->PLC EP1_EP3_receptors->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Myometrial Contraction Ca->Contraction PKC->Contraction

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 15-Methylprostaglandin E1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper disposal of 15-Methylprostaglandin E1, a potent synthetic analog of Prostaglandin (B15479496) E1, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for pharmaceutical waste is imperative to prevent potential harm and ensure regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous pharmaceutical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Segregation and Collection:

    • Collect all waste materials containing this compound, including unused neat compound, contaminated solutions, and used consumables (e.g., pipette tips, vials), in a dedicated, clearly labeled, and leak-proof hazardous waste container.

    • The container should be made of a material compatible with the chemical waste.

    • Label the container with "Hazardous Waste - this compound" and include the approximate concentration and quantity.

  • Waste Manifest and Storage:

    • Maintain a detailed log of the waste generated, including the date, quantity, and a list of all chemical components in the waste container.

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the waste manifest and any other required documentation to the disposal vendor.

    • The primary method for the final disposal of hazardous pharmaceutical waste is typically high-temperature incineration by a licensed facility.

III. Chemical Neutralization (for Spills or as a Pre-treatment Step where Permissible)

While professional disposal is the standard, understanding the chemical stability of related prostaglandin compounds can be valuable for spill management. Research on the acid-catalyzed degradation of 15-methyl-prostaglandin F2α, a structurally similar compound, indicates that prostaglandins (B1171923) can be degraded under acidic conditions.[1] This information can be applied for the neutralization of small spills before collection.

Caution: This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional safety guidelines.

Experimental Protocol for Acid-Catalyzed Degradation (Adapted from related compound research):

  • For a small spill of this compound, first, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • In a designated chemical fume hood, carefully transfer the absorbent material to a suitable container.

  • Slowly add a dilute solution of acetic acid (e.g., 1 M) to the absorbent material to create an acidic environment.

  • Allow the mixture to stand for a sufficient period (e.g., several hours) to facilitate degradation.

  • Collect the resulting material as hazardous waste and dispose of it through the established institutional procedures outlined in Section II.

IV. Quantitative Data on Prostaglandin Degradation

The stability of prostaglandins is pH-dependent. The following table summarizes the stability of a related compound, 15(S)-15-methyl-prostaglandin F2α tromethamine salt, in aqueous buffers, highlighting the increased stability at higher pH values.[1]

pH of BufferTemperatureStorage DurationDegradation
7.337°CNot specifiedGradual degradation
9.137°CNot specifiedIncreased stability
9.5537°CAt least 1 yearLess than 3–4%

This data underscores the importance of avoiding basic conditions if chemical degradation is intended as part of the disposal process.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated collect_waste Collect all waste in a labeled, leak-proof hazardous waste container. start->collect_waste assess_spill Is it a small, manageable spill? neutralize_spill Neutralize with dilute acid in a fume hood. (Trained personnel only) assess_spill->neutralize_spill Yes store_waste Store container in a secure secondary containment area. assess_spill->store_waste No collect_waste->assess_spill collect_residue Collect neutralized residue as hazardous waste. neutralize_spill->collect_residue collect_residue->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste vendor. store_waste->contact_ehs disposal Incineration by a licensed facility. contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Personal protective equipment for handling 15-Methylprostaglandin E1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 15-Methylprostaglandin E1. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance in a laboratory setting. As a potent compound, this compound requires stringent handling procedures to minimize exposure risk.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Chemical splash goggles• Chemical-resistant disposable gown• Double-gloving with nitrile gloves• Face shield• Hair covering
Handling of Liquids/Solutions • Chemical splash goggles• Chemical-resistant disposable gown• Double-gloving with nitrile gloves• Face shield• Chemical-resistant apron over lab coat
Equipment Cleaning & Decontamination • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Face shield
Spill Cleanup • Full-face or half-mask air-purifying respirator• Chemical-resistant coveralls• Double-gloving with heavy-duty nitrile gloves• Chemical-resistant boots or shoe covers• Face shield

Operational Plan: Handling Procedures

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of this compound.

Engineering Controls:

  • All work with this compound, especially the handling of powders, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Procedural Steps for Handling:

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment, including PPE, before handling the compound.

    • Review the Safety Data Sheet (SDS) for any closely related prostaglandin (B15479496) compounds if a specific one for this compound is not available.

  • Weighing (for solid form):

    • Perform all weighing operations within the chemical fume hood.

    • Use disposable weigh boats to avoid cross-contamination.

    • Handle with care to prevent the generation of dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Ensure the container is appropriately sealed after preparation.

  • General Handling:

    • Always wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the designated handling area.

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate cleaning agent after each use.

    • Clean all reusable equipment thoroughly according to standard laboratory procedures.

    • Remove PPE carefully to avoid self-contamination and dispose of it in the designated hazardous waste container.

    • Wash hands thoroughly after removing gloves.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels, disposable gowns) should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour prostaglandin waste down the drain.

Disposal Method:

  • All waste containing this compound should be disposed of through a licensed biomedical or hazardous waste disposal company.

  • The primary method of disposal for potent pharmaceutical compounds is typically high-temperature incineration.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Workflow for Handling a this compound Spill

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal Disposal Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess Don_PPE Don appropriate spill response PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Cleanup Clean up the spill Contain->Cleanup Decontaminate Decontaminate the area and equipment Cleanup->Decontaminate Package_Waste Package all contaminated materials Decontaminate->Package_Waste Label_Waste Label as hazardous waste Package_Waste->Label_Waste Dispose Dispose through licensed waste handler Label_Waste->Dispose

Caption: Workflow for responding to a this compound spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess and Prepare:

    • From a safe distance, assess the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's emergency response team.

    • Before entering the spill area, don the appropriate PPE as specified in the PPE table for spill cleanup.

  • Containment:

    • For liquid spills, surround the spill with absorbent pads or other suitable absorbent material to prevent it from spreading.

    • For solid spills, carefully cover the powder with damp paper towels to avoid generating dust.

  • Cleanup:

    • Liquids: Use absorbent pads to soak up the spill, working from the outside in.

    • Solids: Carefully wipe up the dampened powder with the paper towels.

    • Place all contaminated materials into a designated hazardous waste bag or container.

  • Decontamination:

    • Clean the spill area thoroughly with a suitable laboratory disinfectant or detergent.

    • Wipe the area with clean water after decontamination.

    • Place all cleaning materials into the hazardous waste container.

  • Disposal:

    • Seal the hazardous waste container.

    • Label the container with the contents and date.

    • Arrange for disposal through your institution's hazardous waste management program.

  • Post-Cleanup:

    • Carefully remove and dispose of your PPE in the hazardous waste container.

    • Wash your hands thoroughly with soap and water.

    • Report the incident to your supervisor and complete any necessary documentation.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.